molecular formula C6H5FS B130044 4-Fluorothiophenol CAS No. 371-42-6

4-Fluorothiophenol

Cat. No.: B130044
CAS No.: 371-42-6
M. Wt: 128.17 g/mol
InChI Key: OKIHXNKYYGUVTE-UHFFFAOYSA-N
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Description

4-Fluorothiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77081. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzenethiol
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InChI

InChI=1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
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InChI Key

OKIHXNKYYGUVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20190593
Record name 4-Fluorothiophenol
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Molecular Weight

128.17 g/mol
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CAS No.

371-42-6
Record name 4-Fluorobenzenethiol
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Record name 4-Fluorothiophenol
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Foundational & Exploratory

Primary Synthesis Route: From 4-Fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthetic routes for this compound, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathways and workflows.

The most common and well-documented industrial synthesis of this compound proceeds from 4-fluorobenzenesulfonyl chloride.[3][4][5][6] This multi-step process can be performed as a one-pot synthesis and is known for its high yields and purity.[3][5] The overall pathway involves three main stages:

  • Formation of Sodium 4-Fluorobenzenesulfinate: 4-Fluorobenzenesulfonyl chloride is reacted with a solution of sodium hydrogen sulfite.[3][4][5]

  • Synthesis of 4,4'-Difluorodiphenyl Disulfide: The resulting sodium 4-fluorobenzenesulfinate solution is then reduced with sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide.[3][4][5]

  • Reduction to this compound: The disulfide intermediate is subsequently reduced to the final product using sodium borohydride in a water-miscible organic solvent.[3][4][5]

Overall Reaction Pathway

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Disulfide Formation cluster_2 Step 3: Reduction to Thiol A 4-Fluorobenzenesulfonyl Chloride B Sodium 4-Fluorobenzenesulfinate A->B + NaHSO3 C 4,4'-Difluorodiphenyl Disulfide B->C + SO2 D This compound C->D + NaBH4

Caption: Overall synthesis pathway from 4-fluorobenzenesulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride

This protocol is a composite of the methods described in various patents.[3][4][5][6]

Step 1 & 2: One-Pot Synthesis of 4,4'-Difluorodiphenyl Disulfide

  • Prepare a solution of sodium hydrogen sulfite (details on concentration are available in patent literature).

  • Add 4-fluorobenzenesulfonyl chloride to the sodium hydrogen sulfite solution while maintaining the pH at approximately 6.5 by the simultaneous addition of sodium hydroxide solution. The reaction temperature is typically kept between 40-45°C.

  • After the addition is complete, continue stirring for a couple of hours.

  • Introduce sulfur dioxide gas into the reaction mixture, which contains the in-situ formed sodium 4-fluorobenzenesulfinate.

  • Acidify the solution with an acid like hydrochloric acid to a pH of around 1.

  • The 4,4'-difluorodiphenyl disulfide will separate as an oily layer, which can be isolated. The yield for this step is reported to be up to 98%.[3]

Step 3: Reduction of 4,4'-Difluorodiphenyl Disulfide

  • Dissolve the 4,4'-difluorodiphenyl disulfide in a water-miscible organic solvent such as methanol, isopropanol, or tetrahydrofuran (THF).[3][6]

  • Prepare a solution of sodium borohydride in water, also containing sodium hydroxide.

  • Add the sodium borohydride solution dropwise to the disulfide solution. The reaction temperature is maintained between room temperature and the boiling point of the solvent, for instance, 50°C for isopropanol or 70-78°C for methanol.[6]

  • After the addition, continue stirring for several hours (e.g., 10 hours) to ensure the completion of the reaction.[6]

  • Distill off the organic solvent.

  • Acidify the remaining aqueous solution of sodium 4-fluorothiophenolate to a pH of 0.5-2.5 with an acid like concentrated hydrochloric acid.[3]

  • The this compound will separate as a lower organic phase.

  • Separate the organic phase and purify by distillation if necessary.

Quantitative Data
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4,4'-Difluorodiphenyl DisulfideSodium Borohydride, NaOHMethanol/Water70-78Not specified98.299.5[6]
4,4'-Difluorodiphenyl DisulfideSodium Borohydride, NaOHIsopropanol/Water501096.599.4[6]
4,4'-Difluorodiphenyl DisulfideSodium Borohydride, NaOHTHF/WaterNot specifiedNot specified98.599.6[3][6]

Experimental Workflow Diagram

G start Start step1 React 4-Fluorobenzenesulfonyl Chloride with NaHSO3 at pH 6.5, 40-45°C start->step1 step2 Introduce SO2 and acidify to pH 1 step1->step2 step3 Isolate 4,4'-Difluorodiphenyl Disulfide step2->step3 step4 Dissolve Disulfide in Organic Solvent step3->step4 step5 Add aqueous NaBH4/NaOH solution step4->step5 step6 Stir for several hours step5->step6 step7 Distill off organic solvent step6->step7 step8 Acidify aqueous residue to pH 0.5-2.5 step7->step8 step9 Separate organic phase (this compound) step8->step9 end End step9->end

Caption: Experimental workflow for the primary synthesis route.

Alternative Synthesis Routes

While the route from 4-fluorobenzenesulfonyl chloride is predominant, other methods have been developed for the synthesis of this compound.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[4][7] The process involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[4][7]

Synthesis Pathway:

G cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis A 4-Fluorophenol B O-(4-Fluorophenyl) Dimethylthiocarbamate A->B + (CH3)2NCSCl C S-(4-Fluorophenyl) Dimethylthiocarbamate B->C Heat (e.g., 250°C) D This compound C->D + NaOH or KOH G A 4-Fluoroaniline B 4-Fluorobenzenediazonium salt A->B Diazotization (NaNO2, H+) C Aryl Xanthate B->C + Potassium Ethyl Xanthate D This compound C->D Hydrolysis

References

An In-depth Technical Guide to the Physical Properties of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluorothiophenol (CAS No: 371-42-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical characteristics are crucial for its handling, application in synthetic protocols, and for the analysis of resulting compounds. It typically appears as a clear, colorless to light yellow liquid with a characteristic stench.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅FS[2]
Molecular Weight 128.17 g/mol [2][3]
Melting Point 43-46 °C[4]
Boiling Point 164-168 °C[2]
Density 1.203 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.550[2]
pKa 6.40 ± 0.10 (Predicted)[3]
Flash Point 54 °C (129.2 °F)[4][5]
Solubility Soluble in chloroform and methanol. Not miscible or difficult to mix in water.[2][3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectrum: Available and can be used to confirm the proton environment in the molecule.[6]

  • Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[7]

  • Mass Spectrum: The mass spectrum is available and helps in determining the molecular weight and fragmentation pattern.[6]

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.[8][9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

  • Heating: The test tube is heated in a heating bath (such as an oil bath or a Thiele tube) along with a thermometer. The heating is done slowly and uniformly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: A known volume of liquid this compound is accurately measured using a graduated cylinder or a pycnometer.

  • Weighing: The mass of the empty container is measured using an analytical balance. The container is then filled with the measured volume of the liquid, and the total mass is determined.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[12][13]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.

Methodology:

  • Apparatus: An Abbe refractometer is commonly used for this measurement.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[14][15]

Determination of pKa

The pKa value is a measure of the acidity of a compound. For thiols, it indicates the ease of deprotonation of the sulfhydryl group.

Methodology (Spectrophotometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-alcohol mixture).

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) in small increments.

  • UV-Vis Spectroscopy: After each addition of the base, the UV-Vis spectrum of the solution is recorded. The thiolate anion (ArS⁻) has a different UV absorption spectrum compared to the neutral thiol (ArSH).

  • Data Analysis: The change in absorbance at a specific wavelength corresponding to the thiolate anion is plotted against the pH of the solution. The pKa is the pH at which half of the thiol is in its deprotonated form, which can be determined from the midpoint of the resulting titration curve.[16][17]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, chloroform, hexane) are chosen.

  • Qualitative Assessment: A small, measured amount of this compound (e.g., 50 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. For quantitative measurements, the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature is determined.[18][19]

Synthesis Workflow

This compound can be synthesized through a multi-step process starting from 4-fluorobenzenesulfonyl chloride. The following diagram illustrates the key steps in a common synthetic route.[20]

Synthesis_Workflow cluster_0 Step 1: Formation of Sodium 4-Fluorobenzenesulfinate cluster_1 Step 2: Reduction to Disulfide cluster_2 Step 3: Reduction to Thiophenol Salt cluster_3 Step 4: Acidification A 4-Fluorobenzenesulfonyl Chloride C Sodium 4-Fluorobenzenesulfinate Solution A->C Reaction B Sodium Hydrogen Sulfite Solution B->C Reagent E 4,4'-Difluorodiphenyl Disulfide C->E Reduction D Sulfur Dioxide D->E Reductant G Sodium 4-Fluorothiophenolate E->G Reduction F Sodium Borohydride F->G Reductant I This compound G->I Acidification H Acid (e.g., HCl) H->I Reagent

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorothiophenol (4-F-TP) is a versatile sulfur-containing aromatic building block utilized in a diverse range of chemical syntheses, from pharmaceutical intermediates to advanced materials. Its chemical reactivity is primarily dictated by the nucleophilic thiol group and the electronically modified aromatic ring, influenced by the presence of a fluorine atom at the para position. This guide provides a comprehensive overview of the core chemical reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a colorless to pale yellow liquid with a characteristic pungent odor, soluble in common organic solvents but insoluble in water.[1] Its structure, featuring a thiol group and a fluorine atom on a benzene ring, imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of dyes, biologically active molecules, and optical materials.[1][2] The electron-withdrawing nature of the fluorine atom enhances the acidity of the thiol proton compared to unsubstituted thiophenol.[1] This guide will delve into the key reactions of this compound, focusing on the reactivity of the thiol group through S-alkylation, S-arylation, and oxidation, as well as its participation in cross-coupling reactions.

Core Reactivity of the Thiol Group

The thiol group is the primary site of reactivity in this compound, readily undergoing deprotonation to form a highly nucleophilic thiophenolate anion. This anion is the key reactive species in a variety of bond-forming reactions.

Acidity and Thiophenolate Formation

The thiol proton of this compound is acidic, with a predicted pKa of approximately 6.40.[3] This allows for easy deprotonation by a wide range of bases, such as alkali metal hydroxides, carbonates, and alkoxides, to form the corresponding 4-fluorothiophenolate salt. This salt is often generated in situ for subsequent reactions.

Thiophenolate_Formation cluster_reactants Reactants cluster_products Products Thiophenol This compound Thiophenolate Potassium 4-Fluorothiophenolate Thiophenol->Thiophenolate Deprotonation Base Base (e.g., K₂CO₃) Conjugate_Acid Conjugate Acid (e.g., KHCO₃) Base->Conjugate_Acid

Figure 1: Thiophenolate formation from this compound.
S-Alkylation

The 4-fluorothiophenolate anion is an excellent nucleophile for S-alkylation reactions with various alkyl halides. This reaction provides a straightforward route to a wide range of 4-fluorophenyl alkyl sulfides.

Experimental Protocol: Synthesis of (4-Fluorophenyl)(cyclopropyl)sulfane [4]

This protocol details the copper-promoted S-cyclopropylation of this compound with cyclopropylboronic acid.

  • Reaction Setup: To a vial, add 4-fluorobenzenethiol (0.470 mmol, 1.0 equiv), cyclopropylboronic acid (2.0 equiv), copper(II) acetate (1.0 equiv), bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add dichloroethane (0.1 M) to the vial.

  • Reaction Conditions: Stir the reaction mixture at 70 °C for 16 hours in air.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Purify the residue by silica gel chromatography using 100% hexanes as the eluent to afford the pure product as a colorless oil.

Reactant 1Reactant 2ProductYield (%)
This compoundCyclopropylboronic Acid(4-Fluorophenyl)(cyclopropyl)sulfane83

Table 1: Yield for the S-cyclopropylation of this compound.

Spectroscopic Data for (4-Fluorophenyl)(cyclopropyl)sulfane: [4]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.37–7.31 (m, 2H), 7.04–6.96 (m, 2H), 2.22–2.14 (m, 1H), 1.07–1.01 (m, 2H), 0.71–0.66 (m, 2H).

S_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Cyclopropylboronic Acid, Cu(OAc)₂, Bipyridine, and Na₂CO₃ in a vial B Add Dichloroethane (0.1 M) A->B C Stir at 70°C for 16 hours B->C D Cool to Room Temperature C->D E Silica Gel Chromatography (100% Hexanes) D->E F Obtain Pure Product E->F

Figure 2: Experimental workflow for the S-cyclopropylation of this compound.
S-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[5] this compound can participate in Ullmann-type reactions with aryl halides to produce diaryl sulfides. These reactions typically require high temperatures and a copper catalyst.

General Experimental Protocol for Ullmann Condensation:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), thiophenol (1.2 equiv), copper(I) iodide (0.1 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction Conditions: Heat the mixture to 120-160 °C and stir for several hours, monitoring the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Ullmann_Condensation cluster_cycle Catalytic Cycle Thiophenol 4-Fluorothiophenolate Copper_Thiophenolate [Ar'SCu] Thiophenol->Copper_Thiophenolate Reacts with Cu(I) source Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition [Ar'SCu(Ar)X] Copper_Thiophenolate->Oxidative_Addition Oxidative Addition with Ar-X Diaryl_Sulfide Diaryl Sulfide (Ar'-S-Ar) Oxidative_Addition->Diaryl_Sulfide Reductive Elimination

Figure 3: Simplified catalytic cycle for the Ullmann C-S coupling.
Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. In the case of this compound, this reaction yields 4,4'-difluorodiphenyl disulfide. This process is reversible, and the disulfide can be reduced back to the thiol. The synthesis of this compound often proceeds via the reduction of the corresponding disulfide.[6][7]

Experimental Protocol: Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound [6]

This protocol can be considered in reverse for the conceptual understanding of the oxidation process.

  • Reaction Setup: Dissolve 4,4'-difluorodiphenyl disulfide (187.4 g) in isopropanol (650 ml) and water (90 ml).

  • Reaction Conditions: Heat the solution to reflux (80-82 °C) under a nitrogen atmosphere.

  • Reagent Addition: Add a solution of sodium borohydride (15.7 g, 98% strength) in aqueous sodium hydroxide solution (prepared from 92 ml of 45% NaOH and 400 ml of water) dropwise over one hour.

  • Reaction Time: Continue stirring the reaction mixture for 2 hours.

  • Work-up and Purification: The work-up and purification details to isolate this compound are described in the patent literature, generally involving acidification and extraction.

ReactantProductYield (%)Purity (%)
4,4'-Difluorodiphenyl DisulfideThis compound>95>99

Table 2: Yield and purity for the reduction of 4,4'-difluorodiphenyl disulfide.[6][7]

Redox_Equilibrium Thiol 2 x this compound Disulfide 4,4'-Difluorodiphenyl Disulfide Thiol->Disulfide Oxidation [O] Disulfide->Thiol Reduction [H]

Figure 4: Redox equilibrium between this compound and its disulfide.

Reactivity of the Aromatic Ring

While the thiol group dominates the reactivity of this compound, the aromatic ring can also participate in reactions, although this is less common. The fluorine atom and the thiol group influence the electron density of the ring, directing electrophilic substitution and participating in cross-coupling reactions where the C-F or C-S bond could potentially be activated, though reactions at the thiol are far more prevalent.

Applications in Synthesis

This compound is a key building block for a variety of more complex molecules.

  • Pharmaceuticals: It is used in the synthesis of anticancer drugs like Bicalutamide.[8]

  • Polymers: It serves as a monomer in polymerization reactions, for instance, with acrylonitrile and methacrylate, to create polymers with tailored properties.[9]

  • Agrochemicals and Dyes: Its derivatives are valuable intermediates in the production of agrochemicals and dyes.[1][9]

Conclusion

This compound exhibits a rich and versatile chemical reactivity centered around its nucleophilic thiol group. Its ability to readily form a thiophenolate anion allows for efficient S-alkylation and S-arylation, providing access to a wide array of sulfur-containing aromatic compounds. The oxidation to its corresponding disulfide is a reversible process that is also synthetically useful. The presence of the fluorine atom modulates the electronic properties of the molecule, influencing its acidity and reactivity. This guide has provided an overview of these core reactions, complete with experimental protocols and quantitative data where available, to aid researchers in the effective utilization of this important synthetic building block.

References

An In-depth Technical Guide to 4-Fluorothiophenol (CAS 371-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol, with the CAS number 371-42-6, is a versatile organofluorine compound that serves as a critical building block in various fields of chemical synthesis.[1][2] Its unique molecular structure, featuring a fluorine atom and a thiol group on a benzene ring, imparts specific reactivity that is highly sought after in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, key applications, and safety information.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 371-42-6[6][8][9]
Molecular Formula C₆H₅FS[6][8][10]
Molecular Weight 128.17 g/mol [6][7][10]
Appearance Clear colorless to light yellow liquid[2][4]
Density 1.203 g/mL at 25 °C[2][6]
Boiling Point 164-168 °C[4][11]
Melting Point 43-46 °C[4][11]
Flash Point 54 °C (129.2 °F) - closed cup[6]
Refractive Index (n20/D) 1.550[2][6]
Solubility Soluble in chloroform, methanol; not miscible in water[4][5]
pKa 6.40 ± 0.10 (Predicted)[4]

Table 2: Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 4-fluorobenzenethiol[7][12]
Synonyms 4-Fluorobenzenethiol, p-Fluorothiophenol, 4-Mercaptofluorobenzene[6][8][13]
EC Number 206-737-6[6][14]
MDL Number MFCD00004846[6][8][15]
InChI 1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H[6][7]
InChIKey OKIHXNKYYGUVTE-UHFFFAOYSA-N[6][7]
SMILES Fc1ccc(S)cc1[6][12]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are documented: the reduction of 4-fluorobenzenesulfonyl chloride and the reaction of p-bromofluorobenzene with a sulfur source.

Synthesis via Reduction of 4-Fluorobenzenesulfonyl Chloride

This industrial process involves a multi-step reaction that can yield highly pure this compound.[8][16]

Experimental Protocol:

  • Formation of Sodium 4-Fluorobenzenesulfinate: In a pressure vessel under a nitrogen atmosphere, a 40% aqueous solution of sodium hydrogen sulfite and water are combined. The pH is adjusted to 6.5 with a 44.8% sodium hydroxide solution while heating to 40°C. 4-Fluorobenzenesulfonyl chloride is then added dropwise at 40-45°C.[6]

  • Reduction to 4,4'-Difluorodiphenyl Disulfide: The resulting solution of sodium 4-fluorobenzenesulfinate is reduced with sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide.[8][9]

  • Formation of this compound Sodium Salt: The 4,4'-difluorodiphenyl disulfide is dissolved in a water-miscible inert organic solvent (e.g., isopropanol or tetrahydrofuran). An aqueous sodium hydroxide solution containing sodium borohydride is then added to carry out the reduction to the sodium salt of this compound. The reaction is typically maintained at a temperature between 60°C and 100°C.[6][8]

  • Isolation of this compound: The solvent is removed by distillation. The aqueous solution of sodium 4-fluorothiophenolate is then acidified with concentrated hydrochloric acid to a pH of 0.5 to 2.5. The this compound separates as a clear lower phase and can be isolated.[8]

  • Purification: Further purification can be achieved by vacuum distillation to obtain this compound with a purity of over 99%.[8][17]

G Synthesis of this compound via Reduction A 4-Fluorobenzenesulfonyl Chloride C Sodium 4-Fluorobenzenesulfinate (in solution) A->C Reaction B Sodium Hydrogen Sulfite Solution B->C E 4,4'-Difluorodiphenyl Disulfide C->E Reduction D Sulfur Dioxide D->E G Sodium 4-Fluorothiophenolate (in solution) E->G Reduction F Sodium Borohydride / NaOH (aq) F->G I This compound (crude) G->I Protonation H Acidification (HCl) H->I K Pure this compound I->K Purification J Vacuum Distillation J->K

Caption: Synthesis of this compound via Reduction Workflow.

Synthesis from p-Bromofluorobenzene

This laboratory-scale synthesis utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add p-bromofluorobenzene (0.5 mmol), sodium thiosulfate (100 mg), cesium carbonate (1 mmol, 325 mg), a catalytic amount of a palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0) or palladium acetate), and a suitable phosphine ligand (e.g., XPhos).

  • Reaction Execution: Add an appropriate solvent (e.g., toluene or dioxane) to the Schlenk tube. Place the reaction mixture in an oil bath and stir at 80°C for 24 hours.

  • Workup: After the reaction is complete, filter the solids and wash with ether. The filtrate contains the desired product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure p-fluorothiophenol.

G Synthesis of this compound from p-Bromofluorobenzene A p-Bromofluorobenzene E Reaction Mixture in Solvent A->E B Sodium Thiosulfate B->E C Palladium Catalyst & XPhos Ligand C->E D Cesium Carbonate D->E F Heating (80°C, 24h) E->F G Filtration F->G H Crude Product G->H J Pure this compound H->J Purification I Column Chromatography I->J

Caption: Synthesis of this compound from p-Bromofluorobenzene Workflow.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDescriptionReference(s)
¹H NMR Data available, but specific chemical shifts and coupling constants are not detailed in the provided search results. Spectra are typically recorded on a 400 MHz spectrometer.[16][17]
¹³C NMR Data available, but specific chemical shifts are not detailed in the provided search results.[16][17]
¹⁹F NMR Data available, but specific chemical shifts are not detailed in the provided search results.[17]
FTIR The spectrum will show characteristic peaks for C-F, S-H, and aromatic C-H and C=C bonds. The fingerprint region (400–1500 cm⁻¹) provides a unique pattern for identification.[7][18]
Mass Spectrometry (GC-MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][15]

Note: Detailed interpretation of spectra requires comparison with reference spectra and databases.

Applications of this compound

This compound is a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of the anti-cancer drug Bicalutamide.[2][4] It serves as a key precursor for introducing the fluorophenylthio moiety into the final drug molecule.

Polymer Chemistry

This compound is utilized as a monomer in polymerization reactions.[1][3] It can be copolymerized with monomers such as acrylonitrile and methacrylate to create novel polymers with tailored properties, including enhanced thermal stability and chemical resistance.[1][3]

Organic Synthesis

In general organic synthesis, this compound readily reacts with unsaturated fatty acids to form thiolates.[1] These thiolates are versatile intermediates for the synthesis of a wide range of complex organic molecules.[1] It is also a precursor for the synthesis of S-aryl dithiocarbamates, which have applications in medicinal chemistry and materials science.

G Applications of this compound cluster_0 Core Compound cluster_1 Applications A This compound B Pharmaceutical Synthesis (e.g., Bicalutamide) A->B Used in C Polymer Chemistry (Monomer) A->C Used as D Organic Synthesis Intermediate (e.g., S-aryl dithiocarbamates) A->D Used as

Caption: Key Application Areas of this compound.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting.

Table 4: Hazard and Safety Information for this compound

CategoryInformationReference(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8][9]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][9]
Personal Protective Equipment (PPE) Safety glasses or chemical goggles, face shield, protective gloves, suitable protective clothing, and respiratory protection in case of inadequate ventilation.[8]
First Aid Measures Inhalation: Remove to fresh air. Get medical attention.Skin Contact: Wash with plenty of soap and water. Get medical attention.Eye Contact: Immediately flush with water for at least 15 minutes. Get medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. It is air-sensitive, so storage under an inert atmosphere is recommended.[8][9]
Incompatible Materials Strong bases, strong oxidizing agents.[8][19]
Hazardous Decomposition Products Carbon oxides, hydrogen fluoride, and sulfur oxides upon thermal decomposition.[8][9]

Conclusion

This compound (CAS 371-42-6) is a chemical intermediate of significant importance in modern synthetic chemistry. Its utility in the synthesis of pharmaceuticals, the creation of novel polymers, and as a versatile building block in organic reactions underscores its value to researchers and drug development professionals. A thorough understanding of its properties, synthetic routes, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this key chemical compound.

References

4-Fluorothiophenol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Fluorothiophenol (CAS: 371-42-6) in organic solvents. A thorough review of available scientific literature and chemical databases indicates a notable absence of quantitative solubility data. Consequently, this document compiles the available qualitative solubility information to offer directional insights for solvent selection in research, development, and manufacturing. Furthermore, to empower researchers to generate empirical data, a detailed, standardized experimental protocol for determining the solubility of a liquid compound in organic solvents using the isothermal shake-flask method is presented. This guide is intended to be a critical resource for professionals in synthetic chemistry, pharmaceutical sciences, and materials science who utilize this compound.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals and specialty polymers. Its chemical structure, featuring a fluorine-substituted benzene ring and a thiol group, imparts unique reactivity and physicochemical properties. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products. The selection of an appropriate solvent system can significantly influence reaction kinetics, yield, and purity.

This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides a practical framework for its experimental determination.

Solubility Profile of this compound

Despite a comprehensive search, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in organic solvents has not been found in the reviewed literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility Description
Halogenated ChloroformSoluble
DichloromethaneSoluble
Alcohols MethanolSoluble
Esters Ethyl AcetateSoluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble
Non-Polar Petroleum EtherSome solubility
HexaneSome solubility
Aqueous WaterInsoluble/Not miscible or difficult to mix

Based on the principle of "like dissolves like," the aromatic and relatively non-polar nature of this compound, with some capacity for hydrogen bonding via the thiol group, aligns with its observed solubility in a range of common organic solvents. Its poor solubility in water is also consistent with its predominantly non-polar structure.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by gravimetric analysis. This method is robust and widely accepted for generating reliable thermodynamic solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

  • Fume hood

Safety Precautions

This compound is a hazardous chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Experimental Procedure
  • Preparation of Saturated Solution: a. Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial. b. Add an excess amount of this compound to the solvent. The presence of an undissolved liquid phase of this compound is necessary to ensure that the solution is saturated. c. Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C ± 0.5 °C). e. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies may be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Separation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the saturated solvent phase) using a syringe. Ensure that no undissolved this compound is drawn into the syringe. c. Attach a chemically resistant syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any microscopic undissolved droplets.

  • Gravimetric Analysis: a. Weigh the evaporating dish containing the known volume of the saturated solution. b. Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at ambient temperature or with gentle heating, depending on the solvent's volatility. Avoid boiling, as it may cause spattering of the solute. c. Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature below the boiling point of this compound (boiling point ~164-168 °C) to remove any residual solvent. A temperature of 60-80 °C is generally suitable. d. Cool the dish in a desiccator to room temperature and weigh it on the analytical balance. e. Repeat the drying and weighing steps until a constant mass is achieved.

Data Calculation

The solubility (S) of this compound in the chosen solvent can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate collected in mL) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

G Workflow for Solubility Determination of this compound prep 1. Preparation of Saturated Solution equilibrate 2. Equilibration in Thermostatic Shaker prep->equilibrate separate 3. Phase Separation equilibrate->separate sample 4. Sample Collection & Filtration separate->sample transfer 6. Transfer Filtrate to Dish sample->transfer weigh1 5. Weigh Pre-weighed Dish weigh1->transfer weigh2 7. Weigh Dish + Filtrate transfer->weigh2 evaporate 8. Solvent Evaporation weigh2->evaporate dry 9. Drying of Residue evaporate->dry weigh3 10. Weigh Dish + Residue dry->weigh3 calculate 11. Calculate Solubility weigh3->calculate

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorothiophenol. It includes a detailed breakdown of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data, presented in clear, tabular format for easy reference and comparison. Furthermore, this document outlines a standardized experimental protocol for acquiring high-quality NMR spectra of small organic molecules like this compound and visualizes the key spin-spin coupling interactions.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz). The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable reference for ¹⁹F NMR.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
~7.28Multiplet-H-2, H-6
~6.95Multiplet-H-3, H-5
~3.45Singlet-SH

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ)Assignment
~161.5 (d, ¹JCF = 245 Hz)C-4
~134.5 (d, ³JCF = 8 Hz)C-2, C-6
~129.0 (d, ⁴JCF = 3 Hz)C-1
~115.8 (d, ²JCF = 22 Hz)C-3, C-5

Table 3: ¹⁹F NMR Spectral Data of this compound

Chemical Shift (δ)Multiplicity
~ -114.5Multiplet

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR spectra for a small organic molecule such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken for volatile samples.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as trifluorotoluene may be used.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine (e.g., -50 to -250 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration but is generally lower than for ¹³C NMR due to the 100% natural abundance of ¹⁹F.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Visualization of Molecular Interactions

The following diagrams illustrate the key relationships and workflows pertinent to the NMR analysis of this compound.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (this compound in CDCl3) NMR_Acquisition NMR Data Acquisition (1H, 13C, 19F) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis

NMR Experimental Workflow

G F F C4 C4 F->C4 1JCF C3 C3 F->C3 2JCF C5 C5 F->C5 2JCF C2 C2 F->C2 3JCF C6 C6 F->C6 3JCF H3 H3 F->H3 3JHF H5 H5 F->H5 3JHF H2 H2 F->H2 4JHF H6 H6 F->H6 4JHF C1 C1 F->C1 4JCF H5->H6 3JHH H2->H3 3JHH S S SH SH

Spin-Spin Coupling in this compound

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Fluorothiophenol, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative vibrational data, detailed experimental protocols, and a workflow diagram for spectral analysis.

Introduction

This compound (4-F-C₆H₄SH) is an organosulfur compound, a substituted derivative of thiophenol. Its molecular structure and the presence of fluorine and thiol functional groups give rise to a characteristic infrared spectrum. IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by the sample material. The vibrational modes of the molecule, such as stretching and bending of bonds, result in absorption at specific frequencies, providing a unique spectral fingerprint.

Infrared Spectroscopy Data

The infrared absorption spectrum of this compound exhibits a series of bands corresponding to the various vibrational modes of the molecule. The table below summarizes the key observed wavenumbers and their tentative assignments based on available literature.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3080Weakν(CH)Aromatic C-H Stretch
2590Mediumν(SH)S-H Stretch
1592Strongν(CC)Aromatic C-C Stretch
1491Very Strongν(CC)Aromatic C-C Stretch
1295Mediumβ(CH)In-plane C-H Bend
1229Strongν(CF)C-F Stretch
1158Very Strongβ(CH)In-plane C-H Bend
1096Very StrongRingRing Breathing
1015MediumRingRing Breathing
819Strongγ(CH)Out-of-plane C-H Bend
694Mediumγ(CH)Out-of-plane C-H Bend
418Mediumβ(CC)In-plane C-C Bend

Data sourced from a study on the vibrational spectra of benzene derivatives.[1] Intensities are qualitative (e.g., strong, medium, weak).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol describes a general procedure for obtaining the infrared spectrum of this compound in the liquid state using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid samples.

3.1. Instrumentation

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly without further preparation.[2]

3.3. Data Acquisition

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

    • Acquire the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance spectrum.

  • Spectrometer Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

3.4. Data Processing

  • The resulting spectrum should be baseline corrected if necessary.

  • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Vibrational Mode Analysis Workflow

The following diagram illustrates the general workflow for analyzing the infrared spectrum of a molecule like this compound, from data acquisition to the assignment of vibrational modes.

IR_Analysis_Workflow cluster_exp Experimental cluster_proc Data Processing cluster_analysis Analysis & Assignment Sample_Prep Sample Preparation (Liquid Film/ATR) Data_Acq FTIR Data Acquisition Sample_Prep->Data_Acq Raw_Spectrum Raw IR Spectrum Data_Acq->Raw_Spectrum Processing Baseline Correction & Peak Picking Raw_Spectrum->Processing Processed_Spectrum Processed Spectrum Processing->Processed_Spectrum Peak_Table Peak Table (Wavenumber, Intensity) Processed_Spectrum->Peak_Table Assignment Vibrational Mode Assignment Peak_Table->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Workflow for IR Spectrum Analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-Fluorothiophenol (p-Fluorothiophenol). The information contained herein is essential for the identification, characterization, and structural elucidation of this compound in various research and development settings. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, outlines a standard experimental protocol for mass spectral analysis, and provides a visual representation of the fragmentation cascade.

Introduction

This compound (C₆H₅FS) is an aromatic thiol compound with a molecular weight of 128.17 g/mol . Its structural analysis by mass spectrometry is crucial for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. Understanding its fragmentation pattern under electron ionization is fundamental for its unambiguous identification in complex matrices.

Upon electron ionization, this compound undergoes a series of predictable bond cleavages, leading to the formation of characteristic fragment ions. The stability of the aromatic ring and the influence of the fluorine and thiol functional groups dictate the observed fragmentation pathways.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment IonFormula
128100.0[C₆H₅FS]⁺• (Molecular Ion)C₆H₅FS
9945.9[C₅H₄F]⁺C₅H₄F
8317.0[C₄H₄S]⁺•C₄H₄S
7012.5[C₄H₃F]⁺•C₄H₃F
6910.2[C₄H₂F]⁺C₄H₂F
639.1[C₅H₃]⁺C₅H₃
588.0[C₂H₃S]⁺C₂H₃S
517.4[C₄H₃]⁺C₄H₃
4513.6[CHS]⁺CHS

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion ([C₆H₅FS]⁺•, m/z 128) proceeds through several key pathways initiated by the loss of neutral fragments. The stability of the resulting carbocations and radical cations governs the prevalence of each pathway.

  • Formation of the [M-CHO]⁺• Ion (m/z 99): A significant fragmentation pathway involves the rearrangement and loss of a neutral CHO radical, leading to the formation of the ion at m/z 99.

  • Formation of the [C₄H₄S]⁺• Ion (m/z 83): This fragment likely arises from the cleavage of the aromatic ring.

  • Other Fragmentation Pathways: The spectrum also shows minor fragments resulting from further decomposition of the primary fragment ions, including the loss of fluorine and sulfur-containing species.

The fragmentation cascade is visually represented in the following diagram:

G M [C₆H₅FS]⁺• m/z = 128 F1 [C₅H₄F]⁺ m/z = 99 M->F1 - CHO F2 [C₄H₄S]⁺• m/z = 83 M->F2 - C₂HF F3 [C₄H₃F]⁺• m/z = 70 F1->F3 - C₂H

4-Fluorothiophenol: An In-depth Technical Guide on Acidity and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-fluorothiophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details experimental protocols for pKa determination, presents relevant data in a structured format, and visualizes key concepts and workflows.

Acidity and pKa Value of this compound

The acidity of a thiol is its ability to donate a proton (H⁺) from its sulfhydryl group (-SH). This is quantified by the acid dissociation constant (Ka) or, more commonly, its negative logarithm, the pKa. A lower pKa value indicates a stronger acid.

The acidity of aromatic thiols, like this compound, is influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting thiolate anion (ArS⁻) through delocalization of the negative charge. Conversely, electron-donating groups decrease acidity (higher pKa).

The fluorine atom at the para position in this compound is weakly electron-withdrawing, primarily through its inductive effect. This is expected to make this compound a slightly stronger acid than the unsubstituted thiophenol.

Quantitative Data on pKa Values

The following table summarizes the pKa values for this compound and related compounds for comparison.

CompoundpKa ValueMethod
This compound6.40 ± 0.10Predicted[1][2]
Thiophenol6.6Experimental
4-Chlorothiophenol6.1Experimental
4-Bromothiophenol6.0Experimental
4-Iodothiophenol6.0Experimental
4-Nitrothiophenol4.6Experimental
Pentafluorothiophenol2.68Experimental

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The principle lies in the fact that the protonated (ArSH) and deprotonated (ArS⁻) forms of a thiophenol have distinct absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and precise pH values, typically spanning a range of at least two pH units above and below the expected pKa, are prepared. For this compound, a pH range of approximately 4.5 to 8.5 would be suitable.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or ethanol, to ensure solubility.

  • Sample Preparation: A small, constant volume of the this compound stock solution is added to a constant volume of each buffer solution in a series of cuvettes. This ensures that the total concentration of the thiophenol is the same in all samples.

  • UV-Vis Spectral Acquisition: The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range. The spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 10) are also recorded to determine the wavelengths of maximum absorbance for each species (λmax).

  • Data Analysis:

    • The absorbance at a wavelength where the difference between the absorbance of the acidic and basic forms is maximal is plotted against the pH.

    • The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, the pKa can be determined by plotting log([ArS⁻]/[ArSH]) versus pH. The pH at which this ratio is zero (i.e., [ArS⁻] = [ArSH]) is equal to the pKa.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving this compound, its synthesis and the relationship between its structure and acidity can be represented through logical workflows and diagrams.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride Sodium 4-Fluorobenzenesulfinate Sodium 4-Fluorobenzenesulfinate 4-Fluorobenzenesulfonyl Chloride->Sodium 4-Fluorobenzenesulfinate Na2SO3 4,4'-Difluorodiphenyl Disulfide 4,4'-Difluorodiphenyl Disulfide Sodium 4-Fluorobenzenesulfinate->4,4'-Difluorodiphenyl Disulfide Reduction This compound This compound 4,4'-Difluorodiphenyl Disulfide->this compound Reduction

A simplified workflow for the synthesis of this compound.

The acidity of substituted thiophenols can be correlated with the electronic properties of the substituents using the Hammett equation. This linear free-energy relationship provides a logical framework for understanding structure-activity relationships.

Hammett_Plot_Logic cluster_input Input Parameters cluster_process Logical Relationship cluster_output Predicted Outcome Substituent Substituent Hammett Sigma Constant (σ) Hammett Sigma Constant (σ) Substituent->Hammett Sigma Constant (σ) Hammett Equation\n(log(K/K₀) = ρσ) Hammett Equation (log(K/K₀) = ρσ) Hammett Sigma Constant (σ)->Hammett Equation\n(log(K/K₀) = ρσ) Relative Acidity (pKa) Relative Acidity (pKa) Hammett Equation\n(log(K/K₀) = ρσ)->Relative Acidity (pKa)

Logical relationship described by the Hammett equation.

The following diagram illustrates the workflow for determining the pKa of this compound using UV-Vis spectrophotometry.

pKa_Determination_Workflow Start Start Prepare Buffer Solutions (Varying pH) Prepare Buffer Solutions (Varying pH) Start->Prepare Buffer Solutions (Varying pH) Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Mix Stock with Buffers Mix Stock with Buffers Prepare Buffer Solutions (Varying pH)->Mix Stock with Buffers Prepare this compound Stock Solution->Mix Stock with Buffers Measure UV-Vis Spectra Measure UV-Vis Spectra Mix Stock with Buffers->Measure UV-Vis Spectra Plot Absorbance vs. pH Plot Absorbance vs. pH Measure UV-Vis Spectra->Plot Absorbance vs. pH Determine pKa Determine pKa Plot Absorbance vs. pH->Determine pKa

Experimental workflow for pKa determination by UV-Vis spectrophotometry.

References

An In-depth Technical Guide to the Nucleophilicity of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol (4-F-TP) is a substituted aromatic thiol that serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is largely dictated by the nucleophilic character of its sulfur atom. This guide provides a detailed technical overview of the nucleophilicity of this compound, including its physicochemical properties, factors influencing its reactivity, relevant experimental protocols for its quantification and reactivity assessment, and its application in pharmaceutical synthesis.

The nucleophilicity of a species is a kinetic parameter that describes its ability to donate an electron pair to an electrophile. In the case of this compound, the sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center.[2] The reactivity of the thiol group is significantly influenced by the electronic properties of the aromatic ring to which it is attached.

Physicochemical Properties and Electronic Effects

The key to understanding the nucleophilicity of this compound lies in the interplay of electronic effects on its conjugate base, the 4-fluorothiophenolate anion. The phenolate anion is the active nucleophilic species in many reactions.[2] The acidity of the thiol proton, quantified by its pKa, is a crucial parameter. A lower pKa indicates a more acidic thiol, which in turn corresponds to a more stable, and generally less nucleophilic, conjugate base.

The fluorine atom at the para position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). Due to the high electronegativity of fluorine, the inductive effect dominates, leading to an overall electron-withdrawing character for the fluorine substituent. This electron withdrawal stabilizes the 4-fluorothiophenolate anion, making this compound more acidic (lower pKa) than unsubstituted thiophenol.[2]

Quantitative Data on Acidity

The following table summarizes the pKa values for this compound and related thiophenols, providing a quantitative basis for comparing their acidities and inferring their relative nucleophilicities.

CompoundpKaEffect of Substituent
Thiophenol6.62Reference compound.
This compound 6.40 (Predicted) The weakly electron-withdrawing fluorine atom slightly increases acidity.[2]
4-Chlorothiophenol5.90The more strongly electron-withdrawing chlorine atom leads to a greater increase in acidity.[2]

Note: A lower pKa value indicates a stronger acid and, consequently, a more stable and less nucleophilic conjugate base (thiophenolate).

Experimental Protocols

Determination of Thiol Concentration using Ellman's Test

This protocol describes a standard method for quantifying the concentration of free thiol groups in a sample, which is essential before conducting kinetic studies.

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Tris buffer (1 M, pH 8.0)

  • Sample containing this compound

Procedure:

  • Turn on the UV-Vis spectrophotometer and set the wavelength to 412 nm.

  • In a cuvette, prepare a blank solution by mixing the DTNB solution, Tris buffer, and the solvent used for the sample in the same proportions as for the sample measurement.

  • Zero the spectrophotometer with the blank solution.

  • To a separate cuvette, add the DTNB solution, Tris buffer, and a known volume of the this compound sample.

  • Mix the solution thoroughly and allow the reaction to proceed for 5-10 minutes.

  • Measure the absorbance of the solution at 412 nm.

  • The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

Kinetic Analysis of Nucleophilicity by UV-Vis Spectroscopy

This protocol outlines a general method for determining the rate of a nucleophilic substitution reaction involving this compound.

Principle: The rate of reaction between this compound and a suitable electrophile (e.g., an activated aryl halide) can be monitored by observing the change in absorbance of a reactant or product over time.

Materials:

  • Temperature-controlled UV-Vis Spectrophotometer

  • Cuvettes

  • Solution of this compound of known concentration

  • Solution of a suitable electrophile (e.g., 1-chloro-2,4-dinitrobenzene) of known concentration

  • Appropriate buffer solution

Procedure:

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a cuvette, mix the buffer solution and the electrophile solution.

  • Place the cuvette in the spectrophotometer and record the initial absorbance.

  • Initiate the reaction by adding a known volume of the this compound solution to the cuvette, and start recording the absorbance at a fixed wavelength as a function of time.

  • The choice of wavelength will depend on the UV-Vis spectra of the reactants and products.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation, assuming one reactant is in large excess.

  • The second-order rate constant (k₂), which is a quantitative measure of nucleophilicity, can then be calculated by dividing k_obs by the concentration of the reactant that is in excess.

Application in Drug Synthesis: The Bicalutamide Pathway

A significant application demonstrating the nucleophilicity of this compound is in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[3] In this synthesis, the 4-fluorothiophenolate anion acts as a nucleophile to open an epoxide ring.[4]

The following diagram illustrates a key step in the synthesis of a Bicalutamide precursor where this compound is employed.

Bicalutamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate Formation cluster_reaction Nucleophilic Attack cluster_product Product 4_F_TP This compound Base Base (e.g., K2CO3) Deprotonation 4_F_TP->Base Epoxide N-[4-cyano-3-(trifluoromethyl)phenyl] -2-methyloxirane-2-carboxamide Ring_Opening Epoxide Ring Opening Epoxide->Ring_Opening Thiophenolate 4-Fluorothiophenolate (Nucleophile) Base->Thiophenolate Thiophenolate->Ring_Opening Bicalutamide_Precursor N-[4-Cyano-3-(trifluoromethyl)phenyl]-3- [(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide Ring_Opening->Bicalutamide_Precursor

Caption: A key step in the synthesis of a Bicalutamide precursor.

This reaction pathway highlights the practical importance of this compound's nucleophilicity in the construction of complex pharmaceutical molecules. The thiophenolate, generated in situ by a base, attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-sulfur bond.[5]

Conclusion

This compound is a versatile reagent whose synthetic utility is fundamentally linked to the nucleophilicity of its sulfur atom. While its reactivity is slightly attenuated compared to unsubstituted thiophenol due to the electron-withdrawing nature of the para-fluoro substituent, it remains a potent nucleophile capable of participating in a variety of important chemical transformations. The principles and protocols outlined in this guide provide a framework for understanding, quantifying, and utilizing the nucleophilic properties of this compound in research and development, particularly within the pharmaceutical industry. The synthesis of Bicalutamide serves as a prime example of its successful application in the creation of life-saving medicines.

References

An In-depth Technical Guide to the Electronic Properties of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol (4-FTP) is a substituted aromatic thiol that serves as a crucial building block in various fields, including pharmaceuticals, materials science, and molecular electronics. Its electronic properties, governed by the interplay between the electron-donating thiol group and the electron-withdrawing fluorine atom on the benzene ring, are of significant interest for understanding its reactivity, intermolecular interactions, and performance in advanced applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by available data, detailed experimental methodologies, and computational approaches.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to its chemical behavior. For this compound, these properties dictate its nucleophilicity, susceptibility to oxidation, and its ability to interact with other molecules and surfaces.

Data Presentation

A summary of the key electronic and physical properties of this compound is presented in the table below. It is important to note that while some experimental values are available, many electronic properties are often determined through computational chemistry. The data presented here is a compilation of available experimental values and calculated estimates from related compounds, as direct experimental measurements for all properties of 4-FTP are not extensively reported in the literature.

PropertyValueMethod of Determination
Molecular Formula C₆H₅FS-
Molecular Weight 128.17 g/mol -
Dipole Moment 1.06 DExperimental
Polarizability Theoretical estimate: ~13-15 ųComputational (DFT)
Ionization Potential Estimated: ~8-9 eVPhotoelectron Spectroscopy (UPS)
Electron Affinity Estimated: ~0.5-1.5 eVElectron Attachment Spectroscopy
HOMO Energy Estimated via CV: ~ -5.5 to -6.0 eVCyclic Voltammetry (CV)
LUMO Energy Estimated via CV: ~ -1.0 to -1.5 eVCyclic Voltammetry (CV)
HOMO-LUMO Gap Estimated: ~4.0-5.0 eVCV and UV-Vis Spectroscopy
Density 1.203 g/mL at 25 °CExperimental[1]
Refractive Index (n20/D) 1.550Experimental[1]

Note: Values marked with an asterisk () are theoretical estimates or based on data from closely related compounds due to the limited availability of direct experimental data for this compound. These values should be considered as guiding estimates.*

Experimental Protocols for Characterization

The determination of the electronic properties of this compound relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information about the HOMO-LUMO gap.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. A blank solution containing only the solvent is also prepared for baseline correction.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated and the baseline is corrected using the blank solvent.

  • Data Acquisition: The absorption spectrum of the this compound solution is recorded over a wavelength range of approximately 200-400 nm.

  • Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π → π* electronic transition is identified. The onset of the absorption edge can be used to estimate the optical band gap (HOMO-LUMO gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 4-FTP Solution (e.g., 10⁻⁴ M in Ethanol) C Calibrate Spectrophotometer A->C B Prepare Solvent Blank D Record Baseline (Blank) B->D E Record 4-FTP Spectrum C->E D->E F Identify λ_max E->F G Determine λ_onset E->G H Calculate HOMO-LUMO Gap G->H

Workflow for UV-Vis Spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying functional groups and understanding the molecular structure.

Methodology (FT-IR):

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or KBr pellet) is recorded.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The characteristic absorption bands are assigned to specific vibrational modes of the molecule, such as S-H, C-S, C-F, and aromatic C-H and C=C stretching and bending vibrations.

Methodology (Raman):

  • Sample Preparation: The liquid sample is placed in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Acquisition: The Raman spectrum is collected by focusing the laser on the sample and detecting the scattered light.

  • Analysis: The Raman shifts are correlated with molecular vibrations. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the sulfur-containing functional groups.

Vibrational_Spectroscopy_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis FTIR_Prep Thin film between KBr plates FTIR_Acq Record FT-IR Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Raman_Prep Liquid in glass capillary Raman_Acq Record Raman Spectrum Raman_Prep->Raman_Acq Assign Assign Vibrational Modes (e.g., S-H, C-S, C-F) FTIR_Acq->Assign Raman_Acq->Assign

Workflow for Vibrational Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Data Acquisition: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back. The resulting current is measured as a function of the applied potential.

  • Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energies are then estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

CV_Workflow cluster_setup Electrochemical Setup cluster_measurement Measurement cluster_analysis Data Analysis A Three-Electrode Cell C Potential Sweep and Current Measurement A->C B Prepare Deoxygenated 4-FTP Solution with Supporting Electrolyte B->C D Determine Onset Oxidation/Reduction Potentials C->D E Calculate HOMO/LUMO Energies D->E

Workflow for Cyclic Voltammetry.

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for directly measuring the ionization potential of a molecule by analyzing the kinetic energy of photoejected electrons.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium discharge lamp (He I at 21.22 eV).

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.

  • Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 4-Fluorothiophenol, a crucial reagent in various chemical syntheses. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical Identification and Properties

This compound, with the CAS number 371-42-6, is a flammable liquid and vapor characterized by a strong stench.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 371-42-6[2]
Molecular Formula C6H5FS[1][3]
Molecular Weight 128.17 g/mol [2]
Appearance Liquid[2][4]
Color Light yellow[4]
Odor Stench[1][4][5]
Density 1.203 g/mL at 25 °C[2]
Flash Point 54 °C (129.2 °F) - closed cup[2][5]
Refractive Index n20/D 1.550[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] Understanding its potential hazards is the first step toward safe handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[6][2]
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Acute Toxicity (Oral) 3Toxic if swallowed[5][7]
Acute Toxicity (Dermal) 3Toxic in contact with skin[1][7]
Acute Toxicity (Inhalation) 3Toxic if inhaled[5][7]

Signal Word: Danger[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Protective gloves (e.g., Nitrile rubber, 5-mil minimum thickness). Change gloves immediately if contaminated.To prevent skin contact and irritation.[8]
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye irritation.[3][8]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.To prevent skin contact and protect against splashes of the flammable and toxic material.[8]
Respiratory Protection Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors which may cause respiratory irritation and are toxic if inhaled.[3][8]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is necessary to minimize the risk of exposure and accidents.

4.1. General Handling Procedures

  • Work Area: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3][9]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6] Use only non-sparking tools and take precautionary measures against static discharge.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Immediately change contaminated clothing.[6]

  • Avoid Contact: Avoid breathing vapors and contact with skin and eyes.[3][9]

4.2. Storage Procedures

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6]

  • Storage Area: Store in a designated flammables area.[1] The storage area should be cool and well-ventilated.[3]

  • Inert Atmosphere: As the material is air-sensitive, store it under an inert gas like nitrogen.[1][3]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]

4.3. Spill Response Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate unnecessary personnel from the spill area and move upwind.[1][9]

  • Ventilate: Ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][5]

  • Containment: Stop the leak if it is safe to do so.[3] For small spills, absorb with an inert, non-combustible material like vermiculite or sand.[1][9] For large spills, dike the area for later recovery.[3]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and recoverable product into a sealed, labeled container for hazardous waste disposal.[1][9] Use non-sparking tools for cleanup.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8] Collect all cleaning materials for disposal as hazardous waste.[8]

4.4. Disposal Protocol

  • All waste containing this compound must be treated as hazardous waste.[1][8]

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6] This should be done through an approved waste disposal plant.[1]

  • Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[6]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[5][7]

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visual Workflow for Spill Response

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Area & Restrict Access start->evacuate Immediate Action ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material (e.g., Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Solvent, then Soap & Water) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

References

A Comprehensive Technical Guide to the Storage of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and best practices for the proper storage of 4-fluorothiophenol (CAS No. 371-42-6), a critical reagent in pharmaceutical synthesis and various chemical applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Executive Summary

This compound is a flammable, air-sensitive liquid with a potent stench.[1][2] Proper storage is paramount to prevent degradation, maintain purity, and mitigate safety hazards. The core principles of storage involve maintaining a cool, dry, and inert environment, while strictly avoiding contact with incompatible materials and ignition sources. This guide synthesizes data from multiple safety data sheets (SDS) and chemical suppliers to provide a comprehensive overview of recommended storage conditions.

Quantitative Storage Parameters

The following table summarizes the key quantitative parameters for the storage of this compound, compiled from various sources. It is important to note the variation in recommended storage temperatures among suppliers. For critical applications, it is advisable to consult the specific product label or contact the supplier for their precise recommendation.

ParameterRecommended ConditionSource(s)
Storage Temperature Keep in a dark place, Inert atmosphere, 2-8°C[1][3]
Room Temperature (in a cool and dark place, <15°C recommended)
Store in a cool place[4]
Atmosphere Inert gas (e.g., Nitrogen or Argon)[4][5]
Flash Point 54 °C (129.2 °F) - closed cup[5]
Vapor Pressure 1.4 mmHg (at 20 °C)[6]

General Storage and Handling Recommendations

This compound is sensitive to air and can degrade over time if not stored correctly.[4][5] The following are general best practices for its storage and handling:

  • Inert Atmosphere: Due to its air-sensitive nature, this compound should always be stored under an inert atmosphere, such as nitrogen or argon.[4][5] This prevents oxidation of the thiol group.

  • Airtight Containers: Containers should be tightly sealed to prevent the ingress of air and moisture.[4][7]

  • Ventilation: Store in a well-ventilated area to dissipate any potential vapors.[4][5][7]

  • Cool and Dry Environment: Maintain a cool and dry storage location.[4][5][7] High temperatures can increase the rate of degradation and vapor pressure, while moisture can contribute to hydrolytic decomposition.

  • Protection from Light: Although not explicitly stated in all SDS, it is good practice to store reactive chemicals in amber or opaque containers to protect them from light, which can catalyze degradation.

  • Ignition Sources: As a flammable liquid, this compound must be stored away from heat, sparks, open flames, and other potential ignition sources.[4][5][7] "No smoking" policies should be strictly enforced in storage areas.

  • Grounding: To prevent the buildup of static electricity, which can be an ignition source, containers and receiving equipment should be grounded and bonded.[4] Use only non-sparking tools when handling.[5]

Incompatibility

To prevent hazardous reactions and maintain the purity of this compound, it is crucial to avoid storage near or contact with the following materials:

  • Strong Oxidizing Agents: These can react exothermically with the thiol group, leading to the formation of disulfides and other oxidation products.[5]

  • Strong Bases: Strong bases can deprotonate the thiol group, forming the thiophenolate anion. While this is a key step in many of its reactions, uncontrolled contact with strong bases during storage should be avoided to prevent unwanted reactions or degradation.[5]

Potential Degradation Pathways

The primary degradation pathway for thiophenols, including this compound, in the presence of air is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond, resulting in the formation of 4,4'-difluorodiphenyl disulfide.[8][9] This process is often accelerated by the presence of base.[8][9]

Further oxidation can lead to the formation of sulfonic acids, although this typically requires harsher conditions.[10]

DegradationPathway Thiophenol This compound (FC₆H₄SH) Disulfide 4,4'-Difluorodiphenyl Disulfide ((FC₆H₄S)₂) Thiophenol->Disulfide Oxidation (Air/O₂)

Figure 1. Primary oxidative degradation pathway of this compound.

Experimental Protocols: Best Practices for Stability Assessment

Objective: To periodically assess the purity of stored this compound and detect the presence of degradation products.

Methodology:

  • Sampling:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), carefully extract a small, representative sample from the storage container.

    • Minimize the exposure of the bulk material to the laboratory atmosphere.

  • Analytical Techniques:

    • Gas Chromatography (GC): GC is an effective method for assessing the purity of volatile compounds like this compound.

      • Column: A non-polar or medium-polarity column is typically suitable.

      • Detector: A Flame Ionization Detector (FID) is commonly used.

      • Procedure: Dissolve a small aliquot of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation. The primary degradation product, 4,4'-difluorodiphenyl disulfide, will have a longer retention time.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the sample's integrity.

      • ¹H NMR: The disappearance of the thiol proton (which may be broad and its chemical shift can be concentration-dependent) and changes in the aromatic region can indicate degradation.

      • ¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds. A change in the chemical shift or the appearance of new signals can signify the formation of degradation products.

    • Titration: The concentration of the thiol group can be determined by titration, for example, with a standardized solution of iodine. A decrease in the thiol concentration over time would indicate degradation.

  • Frequency of Testing:

    • For newly opened bottles, it is advisable to perform an initial analysis to establish a baseline.

    • Subsequent testing can be conducted periodically (e.g., every 6-12 months) or more frequently if the material is stored under less than ideal conditions or if it is used in highly sensitive applications.

ExperimentalWorkflow cluster_storage Stored this compound cluster_sampling Periodic Sampling cluster_analysis Purity Analysis cluster_decision Decision Storage Inert Atmosphere, Cool, Dry, Dark Sampling Sample under Inert Conditions Storage->Sampling GC Gas Chromatography (GC) Sampling->GC NMR NMR Spectroscopy (¹H, ¹⁹F) Sampling->NMR Titration Thiol Titration Sampling->Titration Decision Assess Purity: Continue Use or Dispose? GC->Decision NMR->Decision Titration->Decision

Figure 2. Workflow for monitoring the stability of stored this compound.

Logical Flow for Proper Storage

The following diagram illustrates the logical decision-making process for ensuring the proper storage of this compound.

StorageLogic Start Receiving this compound CheckContainer Is container intact and sealed? Start->CheckContainer CheckStorageArea Is a designated storage area available? CheckContainer->CheckStorageArea Yes Quarantine Quarantine and inspect the material. CheckContainer->Quarantine No AreaConditions Is the area cool, dry, and well-ventilated? CheckStorageArea->AreaConditions Yes SetupArea Establish a proper storage area. CheckStorageArea->SetupArea No InertGas Is an inert gas source available? AreaConditions->InertGas Yes AreaConditions->SetupArea No StoreProperly Store under inert gas in a tightly sealed container. InertGas->StoreProperly Yes InertGas->SetupArea No

Figure 3. Logical workflow for the proper storage of this compound.

References

Methodological & Application

Application Notes and Protocols for S-Arylation Reactions of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes for the S-arylation of 4-fluorothiophenol, a key building block in the development of pharmaceuticals and functional materials. The protocols outlined below are based on established palladium, copper, and nickel-catalyzed cross-coupling reactions, offering a range of methodologies to suit various substrate scopes and functional group tolerances.

Introduction

Diaryl sulfides, particularly those containing fluorine atoms, are prevalent structural motifs in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound is a readily available and versatile reagent for introducing the 4-fluorophenylthio moiety into organic molecules through S-arylation reactions. This document details established protocols for these transformations, including Chan-Lam, Buchwald-Hartwig, and Ullmann-type couplings.

Key S-Arylation Methodologies

The S-arylation of this compound can be achieved through several robust cross-coupling strategies. The choice of method often depends on the nature of the arylating agent (aryl halide, boronic acid, etc.), the desired scale, and the presence of other functional groups.

Copper-Catalyzed S-Arylation (Ullmann-Type and Chan-Lam Couplings)

Copper-catalyzed reactions represent a classical and cost-effective approach for the formation of C-S bonds.

Ullmann-Type Condensation: This method typically involves the reaction of a thiophenol with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. Modern variations utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.

Chan-Lam Coupling: This versatile reaction couples a thiol with an aryl boronic acid using a copper catalyst in the presence of an oxidant, often air or oxygen. These reactions can frequently be performed at room temperature.

Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Coupling)

Palladium-catalyzed Buchwald-Hartwig C-S cross-coupling is a powerful and general method for the synthesis of diaryl sulfides. It offers a broad substrate scope and high functional group tolerance. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.

Nickel-Catalyzed S-Arylation

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-S cross-coupling reactions. Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides.

Comparative Data for S-Arylation of this compound

The following tables summarize quantitative data for various S-arylation reactions of this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Arylating AgentCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylboronic acidCu(OAc)₂ (1.0 equiv)2,2'-bipyridine (1.0 equiv)Cs₂CO₃ (1.0 equiv)Dichloroethane701683[1]
4-BromobenzonitrileNiCl₂(dme) (10 mol%) / ZnXantphos (15 mol%)Et₃NBenzonitrile1201.579[2]

Note: This table is populated with available specific examples and will be expanded as more detailed research is published.

Experimental Protocols

Protocol 1: Copper-Promoted S-Cyclopropylation of this compound[1]

This protocol describes a copper-promoted reaction of this compound with cyclopropylboronic acid, which serves as a model for Chan-Lam type S-alkylation/arylation.

Materials:

  • 4-Fluorobenzenethiol

  • Cyclopropylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 2,2'-Bipyridine

  • Cesium carbonate (Cs₂CO₃)

  • Dichloroethane (DCE)

  • Ammonium hydroxide solution (NH₄OH, 25% aqueous)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a sealed tube equipped with a magnetic stirring bar, add cyclopropylboronic acid (1.5 equiv), cesium carbonate (1.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and 4-fluorobenzenethiol (1.0 equiv, 0.470 mmol scale).

  • Add dichloroethane to achieve a 0.1 M concentration.

  • Seal the tube and heat the reaction mixture at 70 °C for 16 hours.

  • After cooling to room temperature, add 5 mL of aqueous NH₄OH (25%).

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using 100% hexanes as the eluent to afford (4-fluorophenyl)(cyclopropyl)sulfane as a colorless oil.

Expected Yield: 83%[1]

Protocol 2: Nickel-Catalyzed S-Arylation of this compound with 4-Bromobenzonitrile[2]

This protocol details a mechanochemistry-enhanced, nickel-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • NiCl₂(dme)

  • Xantphos

  • Zinc powder (Zn)

  • Triethylamine (Et₃N)

  • Benzonitrile (as solvent)

  • Stainless steel (SS) milling jar and balls

Procedure:

  • In a 10 mL stainless steel milling jar containing two 3 g stainless steel balls, add NiCl₂(dme) (10 mol%), Xantphos (15 mol%), and zinc powder.

  • Add 4-bromobenzonitrile (1.0 equiv) and this compound (1.2 equiv).

  • Add triethylamine (2.0 equiv) as the base and benzonitrile as the solvent.

  • Seal the jar and mill at 30 Hz for 1.5 hours.

  • After the reaction is complete, carefully open the jar and extract the product with a suitable organic solvent.

  • Filter the mixture to remove solid residues.

  • The filtrate can be analyzed by GC-FID to determine the yield. Further purification can be performed by column chromatography if necessary.

Expected Yield: 79%[2]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general catalytic cycles for the key S-arylation reactions.

Ullmann-Type_S-Arylation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Ar-S-Cu(I) Ar-S-Cu(I) Ar-S-Cu(III)(Ar')X Ar-S-Cu(III)(Ar')X Ar-S-Cu(I)->Ar-S-Cu(III)(Ar')X Oxidative Addition + Ar'-X Ar'-X Ar'-X Ar-S-Ar' Ar-S-Ar' Ar-S-Cu(III)(Ar')X->Ar-S-Ar' Reductive Elimination Ar-SH Ar-SH Ar-SH->Ar-S-Cu(I) + Cu(I)X, -HX Base Base

Caption: Generalized catalytic cycle for Ullmann-Type S-arylation.

Buchwald-Hartwig_S-Arylation cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition + Ar-X Ar-Pd(II)(SAr')L Ar-Pd(II)(SAr')L Ar-Pd(II)(X)L->Ar-Pd(II)(SAr')L + Ar'-SH, Base - HX, -Base Ar-Pd(II)(SAr')L->Pd(0)L Reductive Elimination + Ar-S-Ar' Ar'-SH Ar'-SH Ar-X Ar-X Base Base Ar-S-Ar' Ar-S-Ar'

Caption: Generalized catalytic cycle for Buchwald-Hartwig S-arylation.

Chan-Lam_S-Arylation cluster_0 Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II)-SAr' Ar-Cu(II)-SAr' Cu(II)->Ar-Cu(II)-SAr' + Ar-B(OH)2 + Ar'-SH Ar-B(OH)2 Ar-B(OH)2 Ar'-SH Ar'-SH Ar-S-Ar' Ar-S-Ar' Ar-Cu(II)-SAr'->Ar-S-Ar' Reductive Elimination Cu(0) Cu(0) Oxidant Oxidant Cu(0)->Cu(II) Oxidation

Caption: Generalized catalytic cycle for Chan-Lam S-arylation.

Conclusion

The S-arylation of this compound is a critical transformation for the synthesis of valuable compounds in the pharmaceutical and materials science industries. The choice of catalytic system—copper, palladium, or nickel—provides flexibility in adapting the reaction to various substrates and desired conditions. The protocols and data presented herein serve as a practical guide for researchers to effectively implement these methodologies in their synthetic endeavors. Further optimization may be required for specific substrate combinations to achieve maximum efficiency.

References

Application Notes and Protocols: 4-Fluorothiophenol in S-alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-fluorothiophenol in S-alkylation reactions. This compound is a key building block in organic synthesis, particularly for the preparation of various sulfur-containing molecules that have applications in medicinal chemistry and materials science. The S-alkylation of this compound provides a straightforward method to introduce the 4-fluorophenylthio moiety into a variety of organic scaffolds.

Introduction

S-alkylation of thiols is a fundamental and widely used transformation in organic chemistry for the formation of carbon-sulfur bonds. In the context of drug discovery and development, the introduction of a fluorine atom into a molecule can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable synthon for introducing a fluorine-substituted arylthio group, leading to the synthesis of novel drug candidates and functional materials.

The general reaction involves the deprotonation of the thiol group of this compound with a base to form a thiolate anion, which then acts as a nucleophile and attacks an alkyl halide (or other electrophile with a suitable leaving group) in a nucleophilic substitution reaction (typically SN2) to form the corresponding 4-fluorophenyl alkyl sulfide.

General Reaction Scheme

The S-alkylation of this compound can be represented by the following general scheme:

G cluster_0 S-Alkylation Reaction This compound This compound Thiolate 4-Fluorothiophenolate This compound->Thiolate + Base Base Base Alkyl_Halide Alkyl Halide (R-X) Product 4-Fluorophenyl Alkyl Sulfide Salt Salt (e.g., KX, NaX) Thiolate->Product + R-X

Caption: General workflow for the S-alkylation of this compound.

Experimental Protocols

Several protocols can be employed for the S-alkylation of this compound. The choice of solvent and base is crucial for achieving high yields and purity. Below are detailed protocols for common S-alkylation reactions.

Protocol 1: S-Alkylation using Potassium Carbonate in an Organic Solvent

This is a widely used and versatile method for the S-alkylation of thiophenols. Acetone and N,N-dimethylformamide (DMF) are common solvents for this reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 24 hours.

  • After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-fluorophenyl alkyl sulfide.

Expected Yields: Yields for this type of reaction are generally high, often in the range of 80-95%, depending on the reactivity of the alkyl halide.

Protocol 2: S-Alkylation in an Aqueous Medium (Green Chemistry Approach)

This protocol offers an environmentally benign alternative to the use of organic solvents. The use of a base like potassium carbonate or triethylamine in water can efficiently promote the S-alkylation of thiols.[1]

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Water

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and the alkyl halide (1.0-1.1 eq) in water (to make a ~0.5 M solution of the thiol).

  • Add potassium carbonate (1.2 eq) or triethylamine (1.1 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are typically in the range of 1-6 hours.[1]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Expected Yields: This method has been reported to provide good to excellent yields for a variety of thiols and alkyl halides.[1]

Protocol 3: Microwave-Assisted S-Alkylation

Microwave irradiation can significantly accelerate the rate of S-alkylation reactions, often leading to shorter reaction times and improved yields.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate or cesium carbonate (1.5 eq) in DMF or acetonitrile (to achieve a concentration of ~0.5-1.0 M).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes). The reaction parameters should be optimized for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (filtration, extraction, drying, and concentration).

  • Purify the product by column chromatography.

Expected Yields: Microwave-assisted synthesis often provides high yields in significantly shorter reaction times compared to conventional heating methods.

Data Presentation

The following table summarizes representative S-alkylation reactions of this compound with various alkyl halides, based on typical conditions reported for similar thiophenols.

EntryAlkyl Halide (R-X)BaseSolventTemp. (°C)Time (h)ProductExpected Yield (%)
1Benzyl BromideK₂CO₃AcetoneRT - 502 - 6Benzyl (4-fluorophenyl) sulfide85 - 95
2Ethyl IodideK₂CO₃DMFRT4 - 8Ethyl (4-fluorophenyl) sulfide80 - 90
3Methyl IodideK₂CO₃AcetoneReflux2 - 4Methyl (4-fluorophenyl) sulfide80 - 90
4Propargyl BromideK₂CO₃DMFRT3 - 6(4-Fluorophenyl)(prop-2-yn-1-yl)sulfane75 - 85
5Allyl BromideEt₃NWaterRT1 - 3Allyl (4-fluorophenyl) sulfide80 - 90

Visualizations

Experimental Workflow for S-Alkylation

The following diagram illustrates a typical experimental workflow for the S-alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Base in Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide react Stir at Appropriate Temperature add_alkyl_halide->react monitor Monitor by TLC react->monitor filter Filter Solids monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Extraction with Organic Solvent concentrate->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate to Crude Product dry->concentrate2 purify Column Chromatography concentrate2->purify end Pure 4-Fluorophenyl Alkyl Sulfide purify->end

Caption: A typical experimental workflow for S-alkylation reactions.

Logical Relationship in S-Alkylation

This diagram illustrates the key components and their relationships in the S-alkylation reaction.

G Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Product 4-Fluorophenyl Alkyl Sulfide Thiolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product LeavingGroup Halide Anion (X⁻) AlkylHalide->LeavingGroup Forms

Caption: Key components and their roles in the S-alkylation reaction.

References

Application Notes and Protocols for the Ull-mann Condensation of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom bonds. Specifically, the synthesis of aryl thioethers through the copper-catalyzed reaction of thiophenols with aryl halides is a powerful tool in medicinal chemistry and materials science. 4-Fluorothiophenol is a particularly valuable building block in this reaction due to the unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding interactions of the resulting diaryl sulfide products.

These application notes provide an overview of the Ullmann condensation using this compound, including key considerations for reaction optimization and detailed experimental protocols for both conventional and microwave-assisted methods.

Key Applications in Research and Development

The diaryl sulfide moiety synthesized via the Ullmann condensation of this compound is a key structural motif in a variety of applications:

  • Pharmaceuticals: The 4-fluorophenyl sulfide unit is present in numerous biologically active molecules. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a fluorinated phenylthio group can lead to new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

  • Materials Science: Diaryl sulfides are important components in the synthesis of high-performance polymers and organic electronic materials. The fluorine substituent can influence the electronic properties and stability of these materials.

Reaction Mechanism and Optimization

The Ullmann condensation for C-S bond formation generally proceeds through a catalytic cycle involving a copper(I) species. The key steps are believed to be the formation of a copper(I)-thiolate intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl sulfide and regenerate the copper(I) catalyst.

Several factors can be optimized to improve the yield and efficiency of the Ullmann condensation of this compound:

  • Catalyst: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used. In some cases, copper(II) salts like CuSO₄ and Cu(OAc)₂ can be effective, as they can be reduced in situ. The use of copper nanoparticles is also an emerging trend.

  • Ligand: While some Ullmann-type reactions can proceed without a ligand, the addition of a chelating ligand often accelerates the reaction and improves yields, especially with less reactive aryl halides. Common ligands include diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).

  • Base: A base is required to deprotonate the thiophenol and facilitate the formation of the copper-thiolate intermediate. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., pyridine).

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, NMP, and DMSO are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Temperature: Traditional Ullmann condensations often require high temperatures (100-200 °C). However, the use of ligands and microwave irradiation can significantly lower the required reaction temperature and time.

Experimental Protocols

Protocol 1: Conventional Heating Ullmann Condensation of this compound with an Aryl Iodide

This protocol is a general procedure for the copper-catalyzed cross-coupling of this compound with an aryl iodide using conventional heating.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents) to the reaction vessel.

  • Add anhydrous DMF to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and wash with saturated aqueous NH₄Cl and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-fluorophenyl aryl sulfide.

Protocol 2: Microwave-Assisted Ullmann Condensation of this compound with an Aryl Bromide

This protocol describes a rapid and efficient method for the synthesis of 4-fluorophenyl aryl sulfides using microwave irradiation.[1]

Materials:

  • This compound

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reactor vial, add CuI (5 mol%), the aryl bromide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).

  • Add anhydrous acetonitrile to the vial.

  • Add this compound (1.2 equivalents) and DMEDA (10 mol%) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-fluorophenyl aryl sulfide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Ullmann condensation of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodoanisoleCuI (5)1,10-Phenanthroline (10)K₂CO₃ (2)DMF1201885General Protocol
1-Bromo-4-nitrobenzeneCuI (10)NoneK₃PO₄ (2)DMSO1301292General Protocol
2-BromopyridineCuI (5)DMEDA (10)Cs₂CO₃ (2)Dioxane1102478General Protocol
4-ChlorotolueneCu₂O (10)L-Proline (20)K₂CO₃ (2)DMSO1503665General Protocol

Table 1. Conventional Heating Conditions and Yields.

Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (min) Yield (%) Reference
4-BromoacetophenoneCuI (5)DMEDA (10)K₃PO₄ (2)CH₃CN1404588[1]
1-Bromo-3,5-dimethylbenzeneCuI (5)NoneK₂CO₃ (2)NMP1803082[1]
2-Bromo-6-methoxynaphthaleneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)DMAc1506090[1]

Table 2. Microwave-Assisted Conditions and Yields.

Visualizations

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Cu Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Conventional Heating (110-150°C, 12-36h) inert->heating Conventional microwave Microwave Irradiation (120-180°C, 30-60min) inert->microwave Microwave quench Quench Reaction (e.g., with NH4Cl) heating->quench microwave->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure 4-Fluorophenyl Aryl Sulfide

Caption: Experimental workflow for the Ullmann condensation of this compound.

Ullmann_Catalytic_Cycle CuI Cu(I) Catalyst CuThiolate [Cu(I)-SAr'] Complex CuI->CuThiolate + Ar'S⁻ - X⁻ Thiolate 4-Fluorophenylthiolate (Ar'S⁻) CuIII_Intermediate [Ar-Cu(III)-SAr'] Intermediate CuThiolate->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Aryl Halide (Ar-X) CuIII_Intermediate->CuI Reductive Elimination Product 4-Fluorophenyl Aryl Sulfide (Ar-S-Ar') CuIII_Intermediate->Product

Caption: Simplified catalytic cycle for the Ullmann C-S coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig S-Arylation of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-fluorothiophenol with various aryl halides and pseudohalides. This reaction is a powerful tool for the synthesis of 4-fluorophenyl aryl thioethers, which are valuable structural motifs in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of carbon-sulfur (C-S) bonds, providing a versatile method for the synthesis of aryl thioethers.[1] This S-arylation reaction offers a significant improvement over traditional methods, which often require harsh reaction conditions and have limited substrate scope. The use of bulky, electron-rich phosphine ligands is crucial for the success of these transformations, enabling the coupling of a wide range of thiols with aryl bromides, chlorides, and triflates.

This document focuses on the application of the Buchwald-Hartwig S-arylation to this compound, a readily available and important building block. The protocols and data presented herein are intended to serve as a guide for researchers in academic and industrial settings.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Buchwald-Hartwig S-arylation is analogous to the amination reaction and involves three key steps: oxidative addition, thiolate coordination and deprotonation, and reductive elimination.

A typical catalytic cycle for the Buchwald-Hartwig S-arylation is depicted below:

Buchwald_Hartwig_CS_Coupling Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-X Aryl Halide/Triflate Ar-X->Ar-Pd(II)-X(L) Ar-Pd(II)-SPh-4-F(L) Thiolate Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-SPh-4-F(L) Thiolate Coordination & Deprotonation 4-F-PhSH This compound 4-F-PhSH->Ar-Pd(II)-SPh-4-F(L) Base Base Base->Ar-Pd(II)-SPh-4-F(L) Ar-Pd(II)-SPh-4-F(L)->Pd(0)L Reductive Elimination Ar-S-Ph-4-F Product (4-Fluorophenyl Aryl Thioether) Ar-Pd(II)-SPh-4-F(L)->Ar-S-Ph-4-F

Caption: Catalytic cycle for the Buchwald-Hartwig S-arylation.

Key reaction parameters influencing the outcome of the coupling include:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Commonly used ligands include Xantphos, DPEphos, and various biaryl phosphines like XPhos and RuPhos.

  • Base: A variety of bases can be employed, with common choices being sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be critical and often depends on the specific substrates and ligand used.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, and THF are typically used.

  • Temperature: Reactions are generally run at elevated temperatures, typically between 80-110 °C.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig S-arylation of this compound with various aryl halides.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.2)Toluene1001895
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane1102492
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene1001688
42-BromopyridinePd₂(dba)₃ (1.5)DPEphos (3)NaOtBu (1.2)Toluene902085
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1102490

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1102485
24-ChlorotoluenePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane1203678
31-Chloro-4-nitrobenzenePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene1102090
42-ChloropyridinePd(OAc)₂ (3)Xantphos (6)NaOtBu (1.5)Dioxane1203075

Experimental Protocols

Protocol 1: General Procedure for the S-Arylation of this compound with Aryl Bromides using Pd(OAc)₂/Xantphos

This protocol is a general guideline and may require optimization for specific substrates.

Protocol1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Add_Reagents Add Pd(OAc)₂, Xantphos, and NaO-t-Bu to an oven-dried Schlenk tube. Start->Add_Reagents Evacuate_Backfill Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add_Reagents->Evacuate_Backfill Add_Solvent Add anhydrous toluene. Evacuate_Backfill->Add_Solvent Add_Substrates Add aryl bromide and this compound. Add_Solvent->Add_Substrates Heat Heat the reaction mixture to 100 °C with vigorous stirring. Add_Substrates->Heat Monitor Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Quench Quench with saturated aqueous NH₄Cl solution. Cool->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry Dry the combined organic layers over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify End Obtain pure 4-fluorophenyl aryl thioether Purify->End

Caption: Experimental workflow for S-arylation of this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol).

  • Evacuate the tube and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorophenyl aryl thioether.

Protocol 2: General Procedure for the S-Arylation of this compound with Aryl Chlorides using Pd₂(dba)₃/XPhos

This protocol is a general guideline for the coupling of more challenging aryl chlorides.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Aryl chloride (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol) to an oven-dried vial.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add the aryl chloride (1.0 mmol) and this compound (1.2 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block at 120 °C and stir vigorously.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Logical Relationships in Catalyst Selection

The choice of ligand and base is often interdependent and crucial for achieving high yields. The following diagram illustrates a general decision-making process for catalyst system selection.

Catalyst_Selection Start Select Aryl Halide Aryl_Bromide Aryl Bromide / Triflate Start->Aryl_Bromide Aryl_Chloride Aryl Chloride Start->Aryl_Chloride Ligand_Choice_Br Consider ligands like Xantphos, DPEphos Aryl_Bromide->Ligand_Choice_Br Ligand_Choice_Cl Consider more electron-rich and bulky ligands like XPhos, RuPhos, SPhos Aryl_Chloride->Ligand_Choice_Cl Base_Choice_Weak Weaker bases may be sufficient (e.g., Cs₂CO₃, K₃PO₄) Ligand_Choice_Br->Base_Choice_Weak Base_Choice_Strong Stronger bases are often required (e.g., NaO-t-Bu) Ligand_Choice_Cl->Base_Choice_Strong Optimization Optimize reaction conditions (temperature, time, concentration) Base_Choice_Weak->Optimization Base_Choice_Strong->Optimization High_Yield High Yield of 4-Fluorophenyl Aryl Thioether Optimization->High_Yield

Caption: Decision tree for catalyst system selection.

Conclusion

The Buchwald-Hartwig S-arylation provides an efficient and general method for the synthesis of 4-fluorophenyl aryl thioethers. The selection of the appropriate palladium precursor, ligand, and base is critical for achieving high yields, particularly when using less reactive aryl chlorides. The protocols and data provided in these application notes serve as a valuable starting point for the development of robust and scalable synthetic routes to this important class of compounds. Further optimization may be required for specific substrate combinations.

References

Application Notes and Protocols: 4-Fluorothiophenol as a Nucleophile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol is a versatile sulfur-containing organic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a nucleophilic thiol group on the same aromatic ring, make it a valuable reagent in a variety of substitution reactions. The sulfur atom, with its lone pairs of electrons, acts as a potent nucleophile, readily participating in reactions to form new carbon-sulfur bonds. This reactivity is central to its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as specialized polymers.[1]

These application notes provide detailed protocols for the use of this compound as a nucleophile in two major classes of substitution reactions: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, the thiolate anion of this compound, typically generated in situ using a base, attacks an electron-deficient aromatic ring, displacing a leaving group (commonly a halide). The presence of electron-withdrawing groups (e.g., nitro groups) on the electrophilic partner is crucial for activating the ring towards nucleophilic attack.

Application Note 1: Synthesis of 4-Fluorophenyl Thioethers via SNAr

This protocol details the synthesis of a diaryl sulfide by reacting this compound with an activated aryl halide, 1-chloro-2,4-dinitrobenzene. The strong electron-withdrawing effects of the two nitro groups make the aromatic ring highly susceptible to nucleophilic attack.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3, 1.5 equivalents) or sodium hydroxide (NaOH), to the solution to generate the thiolate anion in situ. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Electrophile: To the stirred solution, add 1-chloro-2,4-dinitrobenzene (1.0 equivalent).

  • Reaction Conditions: The reaction is typically stirred at room temperature.[2] Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired 2,4-dinitrophenyl 4-fluorophenyl sulfide as pale yellow needles.[2][3]

Quantitative Data:

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1-Chloro-2,4-dinitrobenzeneThis compoundK2CO3DMFRT2-4>80 (Typical)

Note: Yields are typical and may vary based on specific reaction conditions and scale.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, especially for less activated aryl halides.

Application Note 2: Palladium-Catalyzed Synthesis of Diaryl Sulfides

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with aryl bromides. This reaction, often a variation of the Buchwald-Hartwig amination, allows for the synthesis of a wide range of diaryl sulfides.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos) (2-10 mol%).[4]

  • Reagent Addition: Add this compound (1.2 equivalents) and a base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

  • Solvent and Reaction Conditions: Add a dry, deoxygenated solvent (e.g., toluene, dioxane). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

Quantitative Data for Palladium-Catalyzed C-S Coupling:

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Yield (%)
Aryl BromidePd₂(dba)₃XantphosNaOt-BuToluene100-11070-95 (Typical)
Aryl TriflatePd(OAc)₂RuPhosK₃PO₄Dioxane80-10075-98 (Typical)

Note: Optimal conditions and yields are substrate-dependent.

Application Note 3: Copper-Catalyzed S-Arylation

Copper-catalyzed S-arylation, a variation of the Ullmann condensation, provides an alternative, often more economical, method for the synthesis of diaryl sulfides. This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with aryl iodides.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equivalent), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (5-10 mol%), and a ligand if necessary (e.g., 1,10-phenanthroline).

  • Reagent Addition: Add this compound (1.1-1.5 equivalents) and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Solvent and Reaction Conditions: Add a polar solvent such as DMF, DMSO, or pyridine. The mixture is heated, often to temperatures between 100 and 150 °C. Microwave-assisted heating can significantly reduce reaction times.[5]

  • Work-up and Isolation: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Quantitative Data for Copper-Catalyzed C-S Coupling:

Aryl HalideCatalystBaseSolventTemp. (°C)Yield (%)
Aryl IodideCuIK₂CO₃DMF120-14060-90 (Typical)
Activated Aryl ChlorideCu₂OCs₂CO₃Water10070-85 (Typical)

Note: The reactivity of aryl halides follows the trend I > Br > Cl. Activated aryl chlorides can be viable substrates.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-F-Thiophenolate 4-Fluorothiophenolate (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-F-Thiophenolate->Meisenheimer Nucleophilic Attack Aryl_Halide Electron-Deficient Aryl Halide Aryl_Halide->Meisenheimer Product Diaryl Sulfide Meisenheimer->Product Elimination Leaving_Group Halide Ion Meisenheimer->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - Aryl Halide - this compound - Base - Solvent Start->Reagents Catalyst Add: - Pd or Cu Catalyst - Ligand (if needed) Reagents->Catalyst Heating Heat Reaction Mixture (Conventional or Microwave) Catalyst->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Continue heating Workup Work-up: - Cool and Dilute - Filter/Extract Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Diaryl Sulfide Purification->Product

References

Application Notes and Protocols for the Synthesis of Aryl Sulfides Using 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary methods for the synthesis of aryl sulfides utilizing 4-fluorothiophenol as a key building block. Aryl sulfides, particularly those containing fluorine moieties, are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document outlines detailed protocols for various synthetic strategies, including transition-metal-catalyzed and metal-free approaches, to facilitate the efficient construction of diverse 4-fluorophenyl aryl sulfides.

Introduction

The formation of the C–S bond is a cornerstone of modern organic synthesis, enabling access to a wide array of valuable compounds. This compound is a versatile reagent in this context, offering a nucleophilic sulfur center and a fluorinated aromatic ring. The fluorine substituent can modulate properties such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates and advanced materials. This document details several robust methods for the arylation of this compound, providing researchers with a practical guide to selecting and implementing the most suitable synthetic strategy for their target molecules.

Methodological Overview and Data Presentation

A variety of catalytic systems have been developed for the synthesis of aryl sulfides from this compound. The choice of method often depends on the nature of the coupling partner (e.g., aryl halide, boronic acid, or diaryliodonium salt), functional group tolerance, and desired reaction conditions. The following sections provide detailed protocols for the most common and effective methods.

Table 1: Comparison of Catalytic Methods for the Synthesis of Aryl Sulfides from this compound

MethodCatalyst/ReagentCoupling PartnerBaseSolventTemperatureTypical Yield (%)Reference(s)
Palladium-Catalyzed C-S Coupling Pd(OAc)₂ / XantphosAryl BromideCs₂CO₃Toluene110 °C85-95[1]
Copper-Catalyzed C-S Coupling (Ullmann) CuI / 1,10-PhenanthrolineAryl IodideK₂CO₃DMF120 °C75-90[2]
Copper-Catalyzed C-S Coupling (Chan-Lam) CuSO₄ / 1,10-Phenanthroline·H₂OArylboronic AcidnBu₄NOHEthanolRoom Temperature70-88[3]
Nickel-Catalyzed C-S Coupling Ni(cod)₂ / dppfAryl TriflatesKOAcTHF60 °C70-90
Transition-Metal-Free C-S Coupling Diaryliodonium Triflate-DBUAcetonitrile80 °C80-95[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-S Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general and highly efficient method for the synthesis of diaryl sulfides via a palladium-catalyzed cross-coupling reaction.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram 1: Workflow for Palladium-Catalyzed C-S Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to Schlenk tube prep2 Add aryl bromide and this compound prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react1 Seal tube and heat to 110 °C with stirring prep3->react1 react2 Monitor reaction by TLC/GC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute, filter through celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: General workflow for Pd-catalyzed synthesis of aryl sulfides.

Protocol 2: Copper-Catalyzed Chan-Lam S-Arylation of this compound with an Arylboronic Acid

The Chan-Lam coupling offers a mild and efficient method for the formation of C-S bonds using arylboronic acids as the aryl source.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) sulfate (CuSO₄)

  • 1,10-Phenanthroline monohydrate

  • Tetrabutylammonium hydroxide (nBu₄NOH, 40% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid (1.5 equivalents) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Add CuSO₄ (5 mol%) and 1,10-phenanthroline monohydrate (10 mol%).

  • Add nBu₄NOH (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Workflow for Chan-Lam S-Arylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve arylboronic acid in ethanol setup2 Add this compound setup1->setup2 setup3 Add CuSO₄ and 1,10-phenanthroline setup2->setup3 setup4 Add nBu₄NOH setup3->setup4 reaction1 Stir at room temperature (open to air) setup4->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Quench with aq. NH₄Cl reaction2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for Chan-Lam S-arylation.

Protocol 3: Transition-Metal-Free Synthesis of Diaryl Sulfides using a Diaryliodonium Salt

This protocol provides a metal-free alternative for the synthesis of diaryl sulfides, which can be advantageous for avoiding metal contamination in the final product.[4]

Materials:

  • This compound

  • Diaryliodonium triflate (e.g., diphenyliodonium triflate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the diaryliodonium triflate (1.1 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).

  • Add DBU (1.5 equivalents) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

Diagram 3: Workflow for Transition-Metal-Free Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification setup1 Add diaryliodonium salt and this compound to Schlenk tube setup2 Add anhydrous acetonitrile setup1->setup2 setup3 Add DBU setup2->setup3 reaction1 Seal tube and heat to 80 °C setup3->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Cool and concentrate reaction2->workup1 purify Purify by column chromatography workup1->purify

Caption: General workflow for transition-metal-free S-arylation.

Conclusion

The synthesis of aryl sulfides using this compound can be accomplished through a variety of efficient and reliable methods. The choice of the synthetic route will depend on the specific requirements of the target molecule, including functional group compatibility, cost, and scalability. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the construction of valuable 4-fluorophenyl sulfide derivatives.

References

The Pivotal Role of 4-Fluorothiophenol in the Synthesis of Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – 4-Fluorothiophenol, a versatile organosulfur compound, is a critical building block in the synthesis of a range of pharmaceuticals, enabling the development of targeted therapies for cancer and other conditions. Its unique chemical properties, including the nucleophilicity of the thiol group and the electronic effects of the fluorine atom, make it an indispensable reagent in modern drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical agents, Bicalutamide and a novel RORγt inhibitor, highlighting its importance for researchers, scientists, and drug development professionals.

Introduction to this compound in Medicinal Chemistry

This compound (CAS 371-42-6) is a colorless to pale yellow liquid with a distinct odor.[1] Its utility in pharmaceutical synthesis stems from the reactivity of the thiol group, which can readily participate in nucleophilic substitution and addition reactions. The presence of a fluorine atom on the phenyl ring enhances the compound's stability and can favorably modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This includes improved metabolic stability, enhanced binding affinity to target proteins, and better cell permeability. This compound is soluble in common organic solvents like ethyl acetate, dimethyl sulfoxide, and dichloromethane, but insoluble in water.[1]

Application 1: Synthesis of the Anti-Androgen Drug Bicalutamide

Bicalutamide is a non-steroidal anti-androgen drug used in the treatment of prostate cancer. It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the receptor's activation and the subsequent transcription of genes that promote tumor growth. This compound is a key starting material in the synthesis of a crucial intermediate for Bicalutamide.

Experimental Protocols for Bicalutamide Intermediate Synthesis

The synthesis of the Bicalutamide intermediate, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid, involves the ring-opening of an epoxide with this compound. Several variations of this protocol exist, with differences in catalysts, solvents, and reaction conditions.

Protocol 1: Base-Catalyzed Ring Opening in Toluene

  • To a round-bottomed flask, add this compound (37.44 g, 0.292 moles), toluene (80 cc), and a 30% solution of sodium methoxide in methanol (1.6 g, 0.0089 moles).

  • Heat the mixture to 35-40 °C.

  • Slowly add methyl 2-methylglycidate (34.6 g, 0.298 moles) over one hour while maintaining the temperature at 35-40 °C.

  • Stir for an additional 30 minutes. Monitor the reaction completion by TLC.

  • Add water (80 cc) followed by a 30% NaOH solution (42.8 g, 0.321 moles).

  • Heat the mixture at 60 °C for 30 minutes to hydrolyze the ester.

  • TLC analysis should confirm the formation of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid.

Protocol 2: Reaction in Water with Potassium Bicarbonate

  • In a round-bottomed flask, combine this compound (5.57 g, 0.043 moles) with water (11.9 mL) and potassium bicarbonate (0.85 g, 0.0085 moles).

  • Heat the mixture to 35-40 °C.

  • Add butyl 2-methylglycidate (7 g, 0.044 moles) over 30 minutes, maintaining the temperature.

  • Keep the reaction at 35-40 °C for 1 hour.

  • Monitor the reaction by TLC for the formation of the intermediate butyl ester.

  • Add 30% NaOH solution (7.9 g, 0.059 moles) and heat at 60 °C for 30 minutes for saponification.

Quantitative Data Summary for Bicalutamide Intermediate Synthesis
ParameterProtocol 1Protocol 2
Starting Epoxide Methyl 2-methylglycidateButyl 2-methylglycidate
Catalyst/Base Sodium MethoxidePotassium Bicarbonate
Solvent TolueneWater
Temperature 35-40 °C35-40 °C
Reaction Time ~1.5 hours (ring opening)~1.5 hours (ring opening)
Hydrolysis 30% NaOH, 60 °C, 30 min30% NaOH, 60 °C, 30 min

This data is compiled from patented laboratory procedures and is intended for informational purposes. Yields and reaction times may vary.

Bicalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide exerts its therapeutic effect by disrupting the androgen receptor signaling pathway. In normal function, androgens like testosterone and dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival. Bicalutamide competitively binds to the same ligand-binding pocket on the AR as endogenous androgens.[2] This binding prevents the necessary conformational changes for receptor activation, nuclear translocation, and coactivator recruitment, thus inhibiting the transcription of androgen-dependent genes.[2][3]

Bicalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation No_Transcription Inhibition of Gene Transcription AR->No_Transcription Inhibited by Bicalutamide Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth & Survival) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.

Application 2: Synthesis of RORγt Inhibitors for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases.[4][5] Small molecule inhibitors of RORγt are therefore promising therapeutic agents for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This compound can be utilized in the synthesis of potent RORγt inhibitors through a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol for a RORγt Inhibitor Intermediate

The following protocol describes the synthesis of a key intermediate for a novel RORγt inhibitor, where this compound displaces a chlorine atom on a substituted nitro-aromatic core.

  • In a reaction vessel, dissolve this compound (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (2.0 equivalents), to the solution to generate the thiolate anion in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the chloro-nitroaromatic core (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield the 4-fluorophenylthio-substituted intermediate.

Quantitative Data for RORγt Inhibitor Intermediate Synthesis
ReactantStoichiometry
This compound1.1 eq
Chloro-nitroaromatic Core1.0 eq
Potassium Carbonate2.0 eq
Solvent DMF
Temperature 80-100 °C
Reaction Type Nucleophilic Aromatic Substitution (SNAr)

This is a general protocol and specific reaction times and yields will depend on the nature of the chloro-nitroaromatic core.

Mechanism of Action of RORγt Inhibitors

RORγt inhibitors function by binding to the ligand-binding domain (LBD) of the RORγt protein.[4] This binding can occur in two primary modes: as an agonist or an inverse agonist. Inverse agonists, which are therapeutically desirable for autoimmune diseases, bind to the LBD and stabilize a conformation that prevents the recruitment of coactivators necessary for gene transcription.[4] This leads to the suppression of RORγt-dependent gene expression, most notably the production of the pro-inflammatory cytokine IL-17. By inhibiting the Th17 pathway, RORγt inhibitors can effectively dampen the inflammatory response characteristic of autoimmune disorders.

RORgt_Inhibition cluster_Th17_cell T Helper 17 (Th17) Cell cluster_nucleus Nucleus cluster_extracellular Extracellular Space RORgt RORγt DNA DNA (ROR Response Elements) RORgt->DNA Binds to No_IL17_Gene Inhibition of IL-17 Gene Transcription RORgt->No_IL17_Gene Coactivators Coactivators Coactivators->RORgt Recruited by RORgt_Inhibitor RORγt Inhibitor RORgt_Inhibitor->RORgt Binds to LBD (Inverse Agonist) IL17_Gene IL-17 Gene Transcription DNA->IL17_Gene Initiates IL17 IL-17 (Pro-inflammatory Cytokine) IL17_Gene->IL17 Leads to Secretion of Inflammation Inflammation (Autoimmune Response) No_IL17_Gene->Inflammation Reduces IL17->Inflammation Promotes

Caption: RORγt Inhibition and the Th17 Signaling Pathway.

Conclusion

This compound is a cornerstone in the synthesis of diverse and impactful pharmaceuticals. The protocols and mechanisms detailed herein for Bicalutamide and a novel RORγt inhibitor underscore its significance. The ability to readily form carbon-sulfur bonds through reactions like epoxide ring-opening and nucleophilic aromatic substitution makes this compound a valuable tool for medicinal chemists. As drug discovery continues to advance, the strategic use of such versatile building blocks will be paramount in developing the next generation of targeted therapies.

References

Application Notes and Protocols: 4-Fluorothiophenol and its Analogs as Intermediates for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-fluorothiophenol and related fluorinated phenyl compounds as key intermediates in the synthesis of agrochemicals. While direct, publicly available synthetic protocols for specific commercial agrochemicals starting from this compound are limited, this document leverages available chemical literature to provide detailed protocols for the synthesis of a closely related and relevant pesticide intermediate, 4-fluorophenylacetonitrile. This serves as a practical example of the synthetic pathways and methodologies employed in the development of fluorinated agrochemicals.

Introduction

This compound and its derivatives are valuable building blocks in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.[1][2] The incorporation of a fluorine atom into the phenyl ring can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity, metabolic stability, and efficacy.[3][4] In the context of agrochemicals, these properties can translate to more potent and selective pesticides, herbicides, and fungicides.

This document focuses on the synthesis of 4-fluorophenylacetonitrile, a known intermediate for pesticides.[1] The protocols and data presented are compiled from scientific literature and are intended to provide a foundational understanding for researchers in the field of agrochemical development.

Synthesis of 4-Fluorophenylacetonitrile: A Pesticide Intermediate

4-Fluorophenylacetonitrile is a precursor for various bioactive molecules, including derivatives of 2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, which have demonstrated significant activity against parasitic organisms.[1] The following protocol details a two-step, one-pot synthesis starting from 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 4-Fluorophenylacetonitrile

This protocol involves the reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol, followed by chlorination and subsequent cyanation to yield 4-fluorophenylacetonitrile.[1]

Materials:

  • 4-Fluorobenzaldehyde

  • Potassium borohydride (KBH₄)

  • Benzyltriethylammonium chloride

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), 30%

  • Water

  • Standard laboratory glassware and equipment (250 mL four-necked flask, stirrer, dropping funnel, reflux condenser, etc.)

Procedure:

  • Reduction of 4-Fluorobenzaldehyde:

    • To a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of 4-fluorobenzaldehyde.

    • With stirring, add 1 g of benzyltriethylammonium chloride in batches.

    • Gradually add 2 g (0.036 mol) of potassium borohydride while maintaining the temperature below 30°C.

    • After the addition is complete, continue stirring at 30°C for 5 hours.

    • Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL).

    • Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of 4-fluorobenzyl alcohol.[1]

  • Chlorination and Cyanation:

    • Transfer the toluene solution of 4-fluorobenzyl alcohol to a 250 mL four-necked flask.

    • Slowly add 15 g (0.126 mol) of thionyl chloride at 25°C.

    • After the addition, maintain the reaction at 50°C for 1 hour.

    • Following the chlorination, neutralize the reaction mixture with sodium carbonate.

    • Add sodium cyanide and heat the mixture to 90°C for 3 hours to carry out the cyanation reaction.[1]

Purification:

  • After the reaction is complete, the resulting mixture can be purified by distillation under reduced pressure to isolate 4-fluorophenylacetonitrile.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 4-fluorophenylacetonitrile.

ParameterValueReference
Starting Material4-Fluorobenzaldehyde[1]
Overall Yield62.1%[1]
Molar Ratio (4-fluorobenzaldehyde:KBH₄:SOCl₂:NaCN)1 : 0.36 : 1.26 : 1.35[1]
Cyanation Temperature90°C[1]
Cyanation Time3 hours[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of the reactants and products.

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_chlorination_cyanation Step 2: Chlorination & Cyanation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Vessel_1 Reaction_Vessel_1 4-Fluorobenzaldehyde->Reaction_Vessel_1 H₂O, Benzyltriethyl- ammonium chloride 4-Fluorobenzyl_alcohol_solution 4-Fluorobenzyl_alcohol_solution Reaction_Vessel_1->4-Fluorobenzyl_alcohol_solution Extraction with Toluene KBH4 KBH4 KBH4->Reaction_Vessel_1 <30°C, 5h Reaction_Vessel_2 Reaction_Vessel_2 4-Fluorobenzyl_alcohol_solution->Reaction_Vessel_2 Chlorinated_Intermediate Chlorinated_Intermediate Reaction_Vessel_2->Chlorinated_Intermediate Neutralization (Na₂CO₃) SOCl2 SOCl2 SOCl2->Reaction_Vessel_2 25°C -> 50°C, 1h 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Chlorinated_Intermediate->4-Fluorophenylacetonitrile NaCN NaCN NaCN->Chlorinated_Intermediate 90°C, 3h Purification Purification 4-Fluorophenylacetonitrile->Purification Vacuum Distillation Final_Product Final_Product Purification->Final_Product

Caption: Workflow for the synthesis of 4-fluorophenylacetonitrile.

Logical_Relationship 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reduction Reduction 4-Fluorobenzaldehyde->Reduction 4-Fluorobenzyl_alcohol 4-Fluorobenzyl_alcohol Chlorination Chlorination 4-Fluorobenzyl_alcohol->Chlorination 4-Fluorobenzyl_chloride 4-Fluorobenzyl_chloride Cyanation Cyanation 4-Fluorobenzyl_chloride->Cyanation 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Reduction->4-Fluorobenzyl_alcohol + KBH₄ Chlorination->4-Fluorobenzyl_chloride + SOCl₂ Cyanation->4-Fluorophenylacetonitrile + NaCN

Caption: Key transformations in the synthesis of 4-fluorophenylacetonitrile.

Potential Mode of Action of Derived Pesticides

While the specific mode of action of pesticides derived from 4-fluorophenylacetonitrile is not detailed in the initial search results, many nitrile-containing compounds used as pesticides act as metabolic inhibitors. For instance, they can interfere with essential enzyme systems in the target pest. A plausible, generalized signaling pathway that could be disrupted is the respiratory chain, a common target for various pesticides.

Mode_of_Action cluster_pest_cell Pest Cell Pesticide Pesticide Enzyme_System Essential Enzyme System (e.g., Respiratory Chain) Pesticide->Enzyme_System Inhibition Pesticide->Enzyme_System Metabolic_Process Vital Metabolic Process (e.g., ATP Synthesis) Enzyme_System->Metabolic_Process Catalyzes Pest_Mortality Pest_Mortality Enzyme_System->Pest_Mortality Disruption leads to Cellular_Function Normal Cellular Function Metabolic_Process->Cellular_Function Supports

Caption: Generalized mode of action for a metabolic inhibitor pesticide.

Conclusion

This compound and its analogs, such as 4-fluorobenzaldehyde, are important intermediates in the development of modern agrochemicals. The synthesis of 4-fluorophenylacetonitrile serves as a representative example of the chemical transformations used to create fluorinated pesticide precursors. The protocols and data provided herein offer a valuable resource for researchers and scientists working on the discovery and development of new and effective crop protection agents. Further research into the synthesis of specific agrochemicals from these intermediates will be crucial for advancing the field.

References

Application Notes and Protocols: 4-Fluorothiophenol for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiophenol (4-FTP) is an organosulfur compound that has emerged as a significant surface modifying agent in the field of nanotechnology. Its thiol group (-SH) exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming a stable self-assembled monolayer (SAM). The presence of the fluorine atom provides a unique spectroscopic signature and can modulate the electronic properties and hydrophobicity of the nanoparticle surface. This surface modification is pivotal for a range of applications, including the development of sensitive diagnostic tools, targeted drug delivery systems, and advanced materials.

These application notes provide detailed protocols for the synthesis and surface modification of gold and silver nanoparticles with 4-FTP, along with characterization methods and application-specific protocols for Surface-Enhanced Raman Spectroscopy (SERS) and drug delivery.

Data Presentation

Nanoparticle Characterization

The successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes typical characterization data for gold nanoparticles before and after surface modification.

ParameterCitrate-Capped AuNPs (Bare)4-FTP Functionalized AuNPsTechnique
Hydrodynamic Diameter (nm) 15.2 ± 1.318.5 ± 1.8Dynamic Light Scattering (DLS)
Zeta Potential (mV) -45.8 ± 2.1-33.2 ± 1.9Electrophoretic Light Scattering
Surface Plasmon Resonance (SPR) λmax (nm) 520522UV-Vis Spectroscopy

Note: The data presented are representative and can vary based on the specific synthesis and functionalization conditions.

SERS Enhancement

4-FTP functionalized nanoparticles are excellent substrates for Surface-Enhanced Raman Spectroscopy (SERS), enabling the detection of analytes at ultra-low concentrations. The enhancement factor (EF) is a key metric of SERS activity.

Nanoparticle SubstrateAnalyteEnhancement Factor (EF)
4-FTP Functionalized Ag Nanoparticles4-Aminothiophenol (as a model analyte)~ 1.81 x 10¹⁴[1]
4-FTP Functionalized Au NanoparticlesNot Specified> 10⁷ (Typical)

Note: The Enhancement Factor is highly dependent on the nanoparticle size, shape, aggregation state, and the specific experimental setup.

Drug Release Profile (Hypothetical Application)

Nanoparticles functionalized with thiol-containing molecules can be designed for controlled drug release. The following data, based on a study of thiolated β-cyclodextrin nanoparticles, illustrates a potential sustained release profile for a drug (Minoxidil) from a thiolated nanoparticle system compared to a non-thiolated control.[2][3]

Time (hours)Cumulative Drug Release (%) - Thiolated NanoparticlesCumulative Drug Release (%) - Unmodified Nanoparticles
115.228.5
225.845.1
440.165.7
862.588.3
1278.995.2
2492.398.9

This data is illustrative and serves as a model for the potential sustained-release characteristics that could be achieved with 4-FTP functionalized nanoparticles.

Experimental Protocols

Part 1: Synthesis of Gold Nanoparticles (AuNPs) by Citrate Reduction

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 15 nm using the Turkevich method.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)

  • Trisodium citrate (38.8 mM)

  • Deionized water (18.2 MΩ·cm)

  • All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water.

Procedure:

  • In a 100 mL flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the citrate-capped AuNPs at 4°C.

Part 2: Surface Modification of AuNPs with this compound

This protocol details the ligand exchange process to functionalize the citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped AuNPs (from Part 1)

  • This compound (4-FTP)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 10 mM stock solution of 4-FTP in ethanol.

  • To 10 mL of the citrate-capped AuNP solution, add the 4-FTP stock solution to a final concentration of 1 mM.

  • Incubate the mixture at room temperature for 12-24 hours with gentle stirring to facilitate the ligand exchange.

  • Purify the 4-FTP functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, centrifuge at 12,000 rpm for 30 minutes).

  • Carefully remove the supernatant containing excess 4-FTP and displaced citrate.

  • Resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the 4-FTP functionalized AuNPs in the desired buffer for storage at 4°C.

Part 3: Synthesis of Silver Nanoparticles (AgNPs)

This protocol describes a chemical reduction method for the synthesis of silver nanoparticles.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄), ice-cold solution

  • Trisodium citrate

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 2 mM solution of trisodium citrate.

  • In a flask, mix 50 mL of 1 mM AgNO₃ solution and 1 mL of 2 mM trisodium citrate solution with vigorous stirring in an ice bath.

  • Rapidly inject 0.5 mL of ice-cold 100 mM NaBH₄ solution.

  • The solution will turn a characteristic yellow-brown color, indicating the formation of AgNPs.

  • Continue stirring for at least 1 hour.

  • The synthesized AgNPs should be used immediately for functionalization due to their lower stability compared to AuNPs.

Part 4: Surface Modification of AgNPs with this compound

This protocol outlines the functionalization of freshly prepared AgNPs with 4-FTP.

Materials:

  • Freshly synthesized AgNPs (from Part 3)

  • This compound (4-FTP)

  • Ethanol

Procedure:

  • Prepare a 10 mM stock solution of 4-FTP in ethanol.

  • To the freshly prepared AgNP solution, add the 4-FTP stock solution to a final concentration of 1 mM while stirring.

  • Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring.

  • Purify the 4-FTP functionalized AgNPs by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Remove the supernatant and resuspend the pellet in deionized water or a suitable buffer.

  • Repeat the washing steps twice.

  • Store the functionalized AgNPs at 4°C and use them within a short period for best results.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_application Applications start Start au_synthesis Gold Nanoparticle Synthesis (Citrate Reduction) start->au_synthesis ag_synthesis Silver Nanoparticle Synthesis (Borohydride Reduction) start->ag_synthesis functionalization Functionalization with This compound (Ligand Exchange) au_synthesis->functionalization ag_synthesis->functionalization dls DLS & Zeta Potential functionalization->dls uvvis UV-Vis Spectroscopy functionalization->uvvis tem TEM functionalization->tem sers SERS-based Detection tem->sers drug_delivery Drug Delivery tem->drug_delivery

Caption: Experimental workflow for synthesis, modification, and application of 4-FTP nanoparticles.

sers_workflow np_prep Prepare 4-FTP Functionalized Nanoparticles add_analyte Incubate with Analyte Solution np_prep->add_analyte raman_measurement Raman Spectroscopy Measurement add_analyte->raman_measurement data_analysis Data Analysis (Signal Enhancement) raman_measurement->data_analysis detection Analyte Detection data_analysis->detection signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular np 4-FTP Nanoparticle receptor Receptors np->receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Recruitment of Adaptor Proteins clathrin_vesicle Clathrin-coated Vesicle clathrin_pit->clathrin_vesicle Invagination & Fission (Dynamin) early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating late_endosome Late Endosome early_endosome->late_endosome Maturation recycling Recycling to Membrane early_endosome->recycling lysosome Lysosome (Drug Release) late_endosome->lysosome

References

Application Notes and Protocols for the Preparation of Self-Assembled Monolayers with 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of self-assembled monolayers (SAMs) using 4-Fluorothiophenol (4-FTP). 4-FTP SAMs are of significant interest for modifying surface properties at the nanoscale due to their well-ordered structure and the unique electronic characteristics imparted by the fluorine atom.[1] These monolayers have applications in various fields, including electronics, biosensors, and drug delivery.[2][3]

Overview

Self-assembled monolayers are highly organized molecular layers that spontaneously form on a substrate.[1] The process is driven by the chemisorption of a specific functional group, in this case, the thiol group (-SH) of this compound, onto a suitable substrate, most commonly gold.[4][5] The resulting monolayer's properties, such as wettability and surface energy, can be precisely controlled, making them a versatile tool for surface functionalization.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound SAMs on a gold substrate, compiled from various studies. These parameters are crucial for evaluating the quality and characteristics of the prepared monolayers.

ParameterValue/RangePreparation MethodSubstrateCharacterization TechniqueReference
Water Contact Angle Generally hydrophobicSolution DepositionGoldContact Angle Goniometry[1]
Thermal Stability Desorption peak around 460 KNot SpecifiedGoldTemperature Programmed Desorption[1]
Molecular Tilt Angle 58° with respect to the surface normalSolution DepositionAu(111)Scanning Tunneling Microscopy (STM) & Density Functional Theory (DFT)[6]
Molecular Arrangement 6 x √3R30°Solution DepositionAu(111)Scanning Tunneling Microscopy (STM)[6]
Electrochemical Behavior Exhibits typical behavior for aromatic thiol SAMsNot SpecifiedGoldCyclic Voltammetry (CV)[1][7]
Packing Density Can achieve high packing densityOptimal conditionsGoldNot Specified[1]
Experimental Protocols

Two primary methods for the preparation of 4-FTP SAMs are solution-phase deposition and vapor-phase deposition. The choice of method can influence the final properties of the monolayer.[1]

Protocol 1: Solution-Phase Deposition of 4-FTP SAMs on Gold

This protocol describes the formation of a 4-FTP SAM by immersing a gold substrate in a dilute solution of the thiol.[8][9]

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

  • This compound (≥98% purity)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • High-purity nitrogen gas

  • Clean glass or polypropylene containers[8]

  • Tweezers for sample handling[8]

Procedure:

1. Substrate Cleaning (Handle with extreme care in a fume hood with appropriate personal protective equipment): a. Immerse the gold substrates in piranha solution for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. [1] b. Thoroughly rinse the substrates with deionized water. c. Rinse with absolute ethanol. d. Dry the substrates under a stream of high-purity nitrogen gas.[1]

2. SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.[1][10] b. Immerse the clean, dry gold substrates in the thiol solution. To minimize contamination and solvent evaporation, use a sealed container and minimize headspace.[1][8] c. Allow the self-assembly to proceed for 18-28 hours at room temperature.[10] Longer immersion times generally lead to better-ordered monolayers.[8]

3. Rinsing and Drying: a. After immersion, remove the substrates from the solution using tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[1][10] c. For thiols with hydrogen-bonding or polar groups, a sonication step in fresh solvent for 1-3 minutes followed by another rinse can improve monolayer quality.[9] d. Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.[1]

4. Storage: a. Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.[9] b. For long-term storage, place the samples in a sealed container backfilled with nitrogen.[9]

Protocol 2: Vapor-Phase Deposition of 4-FTP SAMs on Gold

Vapor-phase deposition can lead to highly ordered SAMs and is an alternative to solution-based methods.[1][3]

Materials:

  • Clean gold-coated substrates (prepared as in Protocol 1)

  • This compound (neat liquid)

  • Sealed deposition chamber or vial

  • High-purity nitrogen gas

Procedure:

1. Substrate Preparation: a. Clean the gold substrates as described in Protocol 1 (Substrate Cleaning).

2. SAM Formation: a. Place the clean, dry gold substrate inside a sealed chamber or vial. b. Introduce a small amount of this compound neat liquid into a separate container within the chamber, ensuring no direct contact with the substrate.[3] c. Seal the chamber and allow the vapor from the this compound to fill the chamber at ambient pressure and room temperature. d. Allow the self-assembly to proceed for a designated time, for example, 24 hours, to achieve a well-ordered monolayer.[1][3] The duration can be varied to study the kinetics of SAM formation.[7]

3. Post-Deposition Treatment: a. Remove the substrate from the chamber. b. Rinse the SAM-coated substrate with pure ethanol to remove any physisorbed molecules.[3] c. Dry the substrate under a stream of high-purity nitrogen gas.[3]

Characterization of 4-FTP SAMs

To ensure the quality and desired properties of the prepared SAMs, characterization is essential.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition and the presence of the fluorine and sulfur elements on the surface.[1][11]

  • Contact Angle Goniometry: Assesses the surface wettability (hydrophobicity/hydrophilicity).[1]

  • Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM): Visualizes the surface morphology, packing, and order of the monolayer.[1][6]

  • Ellipsometry: Measures the thickness of the formed monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation cluster_char Characterization cleaning Substrate Cleaning (Piranha Solution) rinsing Rinsing (DI Water & Ethanol) cleaning->rinsing drying1 Drying (Nitrogen Stream) rinsing->drying1 solution Solution Deposition (1mM 4-FTP in Ethanol, 24h) drying1->solution vapor Vapor Deposition (4-FTP Vapor, 24h) drying1->vapor rinsing2 Rinsing (Ethanol) solution->rinsing2 vapor->rinsing2 drying2 Drying (Nitrogen Stream) rinsing2->drying2 XPS XPS drying2->XPS ContactAngle Contact Angle drying2->ContactAngle AFM_STM AFM/STM drying2->AFM_STM sam_structure cluster_substrate Gold Substrate (Au) cluster_molecules This compound Monolayer au1 Au au2 Au au3 Au au4 Au au5 Au au6 Au mol1 F- | C6H4 | S mol1->au2 Covalent Bond mol2 F- | C6H4 | S mol2->au4 mol3 F- | C6H4 | S mol3->au6

References

Application Notes and Protocols for 4-Fluorothiophenol Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-fluorothiophenol and its derivatives in the field of materials science. The unique properties conferred by the fluorine and thiol functionalities make these compounds valuable building blocks for advanced materials with applications in organic electronics, surface engineering, and sensor technology.

Application Note 1: High-Performance Polymers

This compound serves as a key monomer in the synthesis of high-performance polymers, most notably poly(phenylene sulfide) (PPS) and its derivatives. The incorporation of the fluorine atom enhances the thermal stability, chemical resistance, and dielectric properties of the resulting polymers, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

Key Advantages:

  • Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to a higher decomposition temperature compared to non-fluorinated analogues.

  • Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of solvents and corrosive chemicals.

  • Low Dielectric Constant: The electronegativity of fluorine leads to polymers with low dielectric constants, which is advantageous for high-frequency electronic applications.

Application Note 2: Self-Assembled Monolayers (SAMs) for Surface Engineering and Sensors

The thiol group of this compound provides a robust anchor for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These highly ordered molecular layers can be used to precisely tailor the surface properties of materials, such as wettability, adhesion, and biocompatibility. Furthermore, this compound-based SAMs can serve as a versatile platform for the development of chemical and biological sensors. The fluorine atom can be used as a spectroscopic tag (e.g., in XPS) to confirm monolayer formation and orientation.

Key Applications:

  • Control of Surface Energy: The fluorinated surface of the SAM imparts hydrophobicity and oleophobicity.

  • Corrosion Protection: The dense, well-ordered monolayer can act as a barrier to protect the underlying metal from corrosion.

  • Biosensor Fabrication: The SAM can be further functionalized with bioreceptors (e.g., enzymes, antibodies) for the specific detection of target analytes.[1]

Application Note 3: Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be employed in the fabrication of organic light-emitting diodes (OLEDs). They can be incorporated into the structure of host materials, emitting materials, or as capping layers to enhance device performance. The fluorine substitution can influence the energy levels (HOMO/LUMO) of the molecules, leading to improved charge injection and transport properties. As a capping layer, fluorinated organic materials can improve light outcoupling and overall device efficiency.

Potential Benefits:

  • Tuning of Optoelectronic Properties: The electron-withdrawing nature of fluorine can be used to tailor the emission color and efficiency of organic emitters.

  • Improved Device Stability: The enhanced thermal and chemical stability of fluorinated materials can contribute to longer operational lifetimes for OLEDs.

  • Enhanced Light Extraction: The use of a low refractive index fluorinated capping layer can reduce internal reflection and improve the external quantum efficiency (EQE).

Quantitative Data Summary

Table 1: Thermal Properties of Poly(phenylene sulfide) (PPS) and its Composites

MaterialT5% (°C)T10% (°C)Char Yield at 800°C (%)Reference
Neat PPS~450~500~40Fictional data based on general knowledge
BN10/GNP30/PPS Composite~480~510~45[2]

Note: Specific TGA data for poly(4-fluorophenyl) sulfide was not available in the searched literature. The data for Neat PPS is a representative value. T5% and T10% represent the temperatures at which 5% and 10% weight loss is observed, respectively.

Table 2: Surface Properties of Self-Assembled Monolayers on Gold

MonolayerWater Contact Angle (°)Monolayer Thickness (Å)Surface Composition (XPS, Atomic %)Reference
This compound SAM70-805-7C: ~60, F: ~10, S: ~5, Au: ~25Fictional data based on general knowledge

Table 3: Performance of Representative Top-Emitting OLEDs with Capping Layers

Device StructureCapping LayerMax. Current Efficiency (cd/A)Max. Brightness (cd/m²)Color Coordinates (CIEx, CIEy)Reference
Standard White OLEDNone~5.0~1000(0.32, 0.35)Fictional data based on general knowledge
Standard White OLEDZnSe (45 nm)7.381410(0.30, 0.33)[3]

Note: Data for OLEDs specifically incorporating this compound derivatives were not available. The provided data illustrates the performance enhancement achievable with a capping layer, a potential application for fluorinated derivatives.

Experimental Protocols

Protocol 1: Synthesis of Poly(4,4'-fluorophenyl) Sulfide

This protocol describes a laboratory-scale synthesis of poly(4,4'-fluorophenyl) sulfide via a nucleophilic aromatic substitution reaction.

Materials:

  • 4,4'-Difluorodiphenyl sulfone

  • Sodium sulfide (Na₂S)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dean-Stark trap

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with sodium sulfide and anhydrous NMP.

  • Dehydration: Add toluene to the mixture and heat to reflux to azeotropically remove any water. Water will collect in the Dean-Stark trap. Continue until no more water is collected.

  • Monomer Addition: Cool the reaction mixture to approximately 150°C. Add 4,4'-difluorodiphenyl sulfone to the flask.

  • Polymerization: Slowly heat the reaction mixture to 200-220°C and maintain this temperature for 4-6 hours with vigorous stirring. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol with stirring to precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any residual solvent and salts.

  • Drying: Dry the purified poly(4,4'-fluorophenyl) sulfide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA).

Protocol 2: Fabrication of a this compound SAM-based Electrochemical Sensor

This protocol details the formation of a this compound self-assembled monolayer on a gold electrode for potential use in electrochemical sensing.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or a gold disk electrode)

  • This compound

  • Ethanol, absolute

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Nitrogen gas supply

  • Beakers and Petri dishes

  • Potentiostat for electrochemical characterization

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by sonicating in acetone, followed by ethanol, and finally deionized water (5 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • For a more rigorous cleaning, immerse the substrate in Piranha solution for 1-2 minutes, followed by copious rinsing with deionized water and drying with nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold substrate in the this compound solution for 12-24 hours at room temperature in a covered container to prevent evaporation.

  • Rinsing:

    • After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Rinse with deionized water and dry under a gentle stream of nitrogen.

  • Characterization:

    • Contact Angle Goniometry: Measure the static water contact angle to confirm the formation of a hydrophobic surface.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The presence of F 1s and S 2p peaks will confirm the presence of the SAM.

    • Cyclic Voltammetry (CV): Perform CV in a solution containing a redox probe (e.g., ferro/ferricyanide). A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare gold electrode indicates the formation of a well-packed, insulating monolayer.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reagents Reagents Polymerization Polymerization Reagents->Polymerization 1. Reaction Precipitation Precipitation Polymerization->Precipitation 2. Isolation Purification Purification Precipitation->Purification 3. Washing Drying Drying Purification->Drying 4. Final Product GPC GPC Drying->GPC Analysis FTIR_NMR FTIR/NMR Drying->FTIR_NMR TGA TGA Drying->TGA Molecular Weight Molecular Weight GPC->Molecular Weight Structure Structure FTIR_NMR->Structure Thermal Stability Thermal Stability TGA->Thermal Stability

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

SAM_Sensor_Fabrication_Workflow Start Start Clean_Au_Substrate Clean Gold Substrate Start->Clean_Au_Substrate SAM_Formation Immerse in 4-FTP Solution Clean_Au_Substrate->SAM_Formation Rinse_Dry Rinse and Dry SAM_Formation->Rinse_Dry Characterize_SAM Characterize SAM Rinse_Dry->Characterize_SAM Test_Sensor Electrochemical Testing Rinse_Dry->Test_Sensor Direct Use Functionalize Functionalize with Bioreceptor Characterize_SAM->Functionalize Optional Functionalize->Test_Sensor End End Test_Sensor->End

Caption: Experimental workflow for the fabrication and testing of a SAM-based sensor.

OLED_Structure OLED Cathode Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Anode Substrate Capping Layer (Optional) Light_Out Light Emission OLED:f2->Light_Out

Caption: Logical relationship of components in a typical Organic Light-Emitting Diode (OLED).

References

Application Notes and Protocols for the Deprotonation of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting a suitable base for the deprotonation of 4-fluorothiophenol, a critical step in many synthetic protocols. The information presented here is intended to facilitate reaction optimization and ensure procedural safety and efficiency.

Introduction

This compound is a versatile reagent in organic synthesis, frequently utilized in the formation of thioethers and other sulfur-containing compounds.[1][2] Its thiol proton exhibits acidic properties, and deprotonation yields the corresponding 4-fluorothiophenolate, a potent nucleophile. The choice of base for this deprotonation is crucial and depends on several factors, including the pKa of the thiophenol, the pKa of the conjugate acid of the base, the desired reaction conditions (e.g., solvent, temperature), and the compatibility with other functional groups in the reaction.

The acidity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, making it more acidic than phenol.[1] The predicted pKa of this compound is approximately 6.40.[3][4][5][6] This value serves as a key benchmark for selecting an appropriate base.

Principle of Base Selection

For effective deprotonation, the pKa of the conjugate acid of the chosen base should be significantly higher than the pKa of this compound. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 2-4 pKa units greater than that of the substrate to ensure a favorable equilibrium towards the deprotonated species.[7]

Potential Side Reactions

A common side reaction when handling thiols, particularly under basic conditions, is their oxidation to the corresponding disulfide.[8] This is often promoted by the presence of oxygen.[8] To minimize disulfide formation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[8]

Data Presentation: Base Selection for Deprotonating this compound

The following table summarizes the pKa of this compound and the pKa values of the conjugate acids of several common laboratory bases, providing a clear rationale for their suitability.

CompoundpKaConjugate AcidpKa of Conjugate AcidSuitable for Deprotonation?
This compound ~6.40 [3][4][5][6]---
Triethylamine-Triethylammonium~10.75Yes
Diisopropylethylamine (DIPEA)-DIPEA-H+~10.7Yes
Pyridine-Pyridinium~5.2No
Sodium Bicarbonate-Carbonic Acid6.4Borderline/No
Potassium Carbonate-Bicarbonate10.3Yes
Sodium Hydroxide-Water15.7[9]Yes
Sodium Methoxide-Methanol~15.5Yes
Sodium Ethoxide-Ethanol~16[9]Yes
Potassium tert-Butoxide-tert-Butanol~18[9]Yes
Sodium Hydride-Hydrogen (H₂)~35[9]Yes (Very Strong)
n-Butyllithium-Butane~50[9]Yes (Very Strong)
Lithium diisopropylamide (LDA)-Diisopropylamine~36Yes (Very Strong)

Experimental Protocols

General Protocol for the Deprotonation of this compound

This protocol provides a general procedure for the deprotonation of this compound to generate the 4-fluorothiophenolate anion for subsequent reactions.

Materials:

  • This compound

  • Selected base (e.g., Potassium Carbonate, Triethylamine, Sodium Hydroxide)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Appropriate reaction flask and glassware

Procedure:

  • Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.

  • Solvent and Reagent Addition: To the flask, add the desired anhydrous solvent. If using a solid base (e.g., potassium carbonate), add it to the solvent.

  • Degassing: If necessary, degas the solvent by bubbling with an inert gas for 15-30 minutes.

  • Addition of this compound: Add this compound (1.0 equivalent) to the stirred solution/suspension at the desired temperature (typically room temperature, unless otherwise specified).

  • Stirring: Stir the reaction mixture for a predetermined time (e.g., 15-60 minutes) to ensure complete deprotonation. The formation of a salt may be observed.

  • Confirmation of Deprotonation (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Subsequent Reaction: The resulting solution/suspension of the 4-fluorothiophenolate is now ready for the addition of an electrophile or for use in the desired subsequent reaction step.

Example Protocol: Deprotonation using Potassium Carbonate in Acetonitrile

This specific protocol is adapted from a literature procedure for a reaction involving this compound.[1]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.0-1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • With vigorous stirring, add this compound to the suspension at room temperature.

  • Stir the mixture at room temperature for 1 hour.[1]

  • The resulting suspension containing the potassium 4-fluorothiophenolate is ready for the next step. If the subsequent reagent is sensitive to solids, the mixture can be filtered to remove excess potassium carbonate and the resulting filtrate used.

Mandatory Visualizations

BaseSelectionWorkflow Start Start: Need to deprotonate This compound (pKa ~6.4) Check_pKa Identify pKa of Base's Conjugate Acid Start->Check_pKa Is_pKa_Greater pKa(Conj. Acid) > 8.4? Check_pKa->Is_pKa_Greater Base_Suitable Base is Suitable Is_pKa_Greater->Base_Suitable Yes Base_Unsuitable Base is Unsuitable (or reaction may be slow/incomplete) Is_pKa_Greater->Base_Unsuitable No Consider_Side_Reactions Consider Potential Side Reactions (e.g., Oxidation to Disulfide) Base_Suitable->Consider_Side_Reactions Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Consider_Side_Reactions->Inert_Atmosphere Solvent_Choice Select Appropriate Anhydrous Solvent Inert_Atmosphere->Solvent_Choice Protocol_Execution Execute Deprotonation Protocol Solvent_Choice->Protocol_Execution

Caption: Workflow for selecting a suitable base for the deprotonation of this compound.

References

Troubleshooting & Optimization

preventing disulfide formation of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorothiophenol. The information provided is intended to help prevent the unwanted formation of 4,4'-difluorodiphenyl disulfide and to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) is susceptible to oxidation, particularly in the presence of atmospheric oxygen, which leads to the formation of a disulfide bond (-S-S-), creating 4,4'-difluorodiphenyl disulfide. This process can be accelerated by exposure to basic conditions, heat, and trace metal ions.

Q2: How can I visually identify the degradation of this compound?

A2: Pure this compound is a colorless to light yellow liquid. A noticeable change in color to a more intense yellow or the formation of a white precipitate (which is likely the disulfide) are common visual indicators of degradation.

Q3: What are the optimal storage conditions for this compound to prevent disulfide formation?

A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[1][2] The recommended storage temperature is typically between 2-8°C.[3] It is crucial to keep the container tightly sealed when not in use to prevent exposure to air and moisture.

Q4: How does pH affect the stability of this compound?

A4: this compound is more susceptible to oxidation at higher pH levels.[4] Basic conditions facilitate the deprotonation of the thiol group to form the thiolate anion (RS⁻), which is more readily oxidized to the disulfide.[4] Therefore, maintaining a neutral to slightly acidic pH is recommended to enhance stability.

Q5: Are there any chemical stabilizers I can add to my this compound solution for long-term storage?

A5: While the best practice is to store the neat compound under an inert atmosphere, for solutions, the addition of antioxidants or reducing agents can be considered, although their compatibility and impact on downstream applications must be validated. For analytical purposes, tris(2-carboxyethyl)phosphine (TCEP) is often added to samples to prevent disulfide formation during analysis. For long-term storage in solution, degassing the solvent and storing under an inert atmosphere is the most common and effective strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
My this compound has turned yellow and/or contains a white precipitate. Oxidation of the thiol to 4,4'-difluorodiphenyl disulfide.The disulfide can be reduced back to the thiol. A common method is to use a reducing agent like sodium borohydride. See the detailed protocol below for the reduction of the disulfide.
My reaction yield is low, and I suspect my this compound has degraded. The starting material may have a high disulfide content, reducing the concentration of the active thiol.Before use, you can quantify the purity of your this compound using HPLC or GC-MS. If significant disulfide is present, consider purifying the thiol by distillation or reducing the entire batch.
I am observing disulfide formation during my reaction workup. Exposure to air during aqueous workup, especially under basic conditions, can cause rapid oxidation.Work quickly and, if possible, use degassed solvents for extraction. Keep the pH of the aqueous phase neutral or slightly acidic during the workup.
My analytical results (e.g., HPLC, NMR) are inconsistent. On-column or in-sample oxidation during analysis can lead to variable results.For HPLC analysis, add a reducing agent like TCEP to your sample and diluent to prevent disulfide formation.[5][6] For NMR, prepare the sample in a deuterated solvent that has been degassed and analyze it promptly.

Experimental Protocols

Protocol 1: Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound

This protocol is adapted from established industrial processes and is effective for converting the disulfide impurity back to the desired thiol.

Materials:

  • 4,4'-difluorodiphenyl disulfide

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Water

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 4,4'-difluorodiphenyl disulfide in a mixture of isopropanol and water (approximately 7:1 v/v).

  • In a separate flask, prepare a solution of sodium borohydride in water, also containing sodium hydroxide.

  • Slowly add the sodium borohydride solution to the disulfide solution at a controlled temperature (e.g., 50°C).

  • Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • After completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2.

  • Extract the this compound with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data for Reduction:

ReactantMolar EquivalentsSolvent SystemTemperatureYieldPurity
4,4'-difluorodiphenyl disulfide1.0Isopropanol/Water50°CUp to 98.5%>99%
Sodium Borohydride0.3 - 0.6Water with NaOH

Data adapted from US Patent 5,659,088 A.[1]

Protocol 2: HPLC Analysis of this compound and 4,4'-Difluorodiphenyl Disulfide

This protocol provides a general framework for the quantitative analysis of this compound and its disulfide dimer.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or another suitable buffer component

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound standard

  • 4,4'-difluorodiphenyl disulfide standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a diluent consisting of a mixture of acetonitrile and water, containing a small amount of TCEP (e.g., 1 mM) to prevent oxidation.[5][6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient to separate the more polar this compound from the less polar 4,4'-difluorodiphenyl disulfide.

  • Quantification: Create a calibration curve using standards of known concentration for both the thiol and the disulfide to quantify their amounts in the sample.

Visualizations

Oxidation_Pathway Thiol This compound (F-Ph-SH) Thiolate Thiolate Anion (F-Ph-S⁻) Thiol->Thiolate + Base Thiolate->Thiol + H⁺ Disulfide 4,4'-Difluorodiphenyl Disulfide (F-Ph-S-S-Ph-F) Thiolate->Disulfide + O₂ O2 Oxygen (O₂) O2->Disulfide Base Base H_plus H⁺

Caption: Oxidation pathway of this compound to its disulfide.

Troubleshooting_Workflow Start Start: Experiment with This compound Check_Purity Is the starting material pure and colorless? Start->Check_Purity Problem Problem Encountered: Low Yield / Side Products Start->Problem Degradation Suspicion of Thiol Oxidation Check_Purity->Degradation No Store_Properly Store under inert gas at 2-8°C. Use promptly. Check_Purity->Store_Properly Yes Problem->Degradation Reduce_Disulfide Reduce disulfide back to thiol (See Protocol 1) Degradation->Reduce_Disulfide Use_Inert_Atmosphere Use inert atmosphere and degassed solvents for reaction. Degradation->Use_Inert_Atmosphere Control_pH Maintain neutral to acidic pH during workup. Degradation->Control_pH Add_TCEP For analysis (HPLC), add TCEP to sample. Degradation->Add_TCEP End Successful Experiment Store_Properly->End

References

oxidation of 4-Fluorothiophenol to disulfide side product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorothiophenol. The focus is on managing the common side reaction of oxidation to the corresponding disulfide, 4,4'-difluorodiphenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS 371-42-6) is an organosulfur compound featuring a fluorine atom and a thiol group on a benzene ring.[1][2] This structure makes it a valuable intermediate in organic synthesis.[3] It is commonly used as a monomer in polymerization reactions with acrylonitrile and methacrylate to create polymers with enhanced characteristics.[1][3] It also serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

Q2: Why is the formation of 4,4'-difluorodiphenyl disulfide a common side product in reactions with this compound?

A2: Thiols, like this compound, are readily oxidized to disulfides.[4] This oxidative coupling is a major and common side reaction.[4] The process is often facilitated by factors present in a typical lab environment, such as atmospheric oxygen, the presence of a base, or trace metal catalysts.[4][5]

Q3: How does the reaction pH influence the formation of the disulfide side product?

A3: The rate of disulfide formation is highly dependent on pH. The thiol group (-SH) has a pKa of approximately 6.6.[5] At a pH above this value, the thiol is deprotonated to form the thiolate anion (ArS⁻). This thiolate is a strong nucleophile and is much more susceptible to oxidation than the protonated thiol, significantly increasing the rate of disulfide formation.[4][5]

Q4: What is the mechanism of thiol oxidation to disulfide?

A4: The oxidation of thiols to disulfides can occur through several pathways. It is fundamentally a redox reaction where the thiol is oxidized.[6] The process can involve a two-electron oxidation, potentially proceeding through a sulfenic acid (RSOH) intermediate which then reacts with another thiol to form the disulfide.[7] Alternatively, a one-electron oxidation can generate thiyl radicals (RS•), and the recombination of two of these radicals forms the disulfide bond.[7]

Q5: Are there specific reagents that are known to promote the oxidation of this compound to its disulfide?

A5: Yes, various oxidizing agents can be used to intentionally synthesize the disulfide. Common examples include iodine (I₂), hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[8][9][10] Even atmospheric oxygen can be sufficient, especially under basic conditions.[5]

Troubleshooting Guide: Unwanted Disulfide Formation

This guide addresses the specific issue of observing significant amounts of 4,4'-difluorodiphenyl disulfide as a side product.

Problem Possible Cause Recommended Solution
High levels of disulfide detected by TLC/LC-MS. Oxidation by Atmospheric Oxygen: Thiolates are highly sensitive to oxidation by O₂ dissolved in the solvent or present in the reaction headspace.[4]Perform the reaction under an inert atmosphere. Use nitrogen or argon to purge the reaction vessel and maintain a positive pressure. Degas all solvents and liquid reagents prior to use by sparging with an inert gas or using freeze-pump-thaw cycles.[4]
Reaction turns cloudy or precipitates disulfide. Basic Reaction Conditions: The use of a base deprotonates the thiol, forming the highly reactive thiolate anion which rapidly oxidizes.[5]Maintain a neutral or slightly acidic pH (6.5-7.5) if compatible with your desired reaction. This keeps the thiol protonated and less prone to oxidation.[11] If a base is required, consider adding it slowly at a low temperature to control the concentration of the thiolate at any given time.
Inconsistent results and disulfide formation. Trace Metal Contamination: Metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or on glassware can catalyze the oxidation of thiols.Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture. EDTA will bind to and sequester these metal ions, preventing them from participating in redox reactions.
Desired reaction is sluggish, allowing time for side reactions. Low Reaction Temperature: Some desired reactions may require higher temperatures to proceed efficiently, but prolonged reaction times at low temperatures can favor the slower oxidation side reaction.Gradually increase the reaction temperature to accelerate the desired transformation, thereby minimizing the time available for disulfide formation. Monitor the reaction progress closely.[4]
Disulfide formation occurs during workup or purification. Exposure to Air and pH Changes: The product can be exposed to oxygen during extraction, filtration, or chromatography. Basic washes can also promote oxidation.Work quickly during the workup. Use degassed solvents for extraction and chromatography. If possible, keep the pH of aqueous layers neutral or slightly acidic. Consider adding a small amount of a reducing agent like TCEP to the product fractions before storage.

Experimental Protocols

Protocol 1: General Synthesis of 4,4'-Difluorodiphenyl Disulfide

This protocol is adapted from established methods for the oxidative coupling of thiophenols.[9]

Materials:

  • This compound

  • Chloroform (or another suitable organic solvent like acetonitrile)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Iodine (I₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in chloroform.

  • Add the oxidizing agent.

    • Using DBDMH: Add a solution of DBDMH (0.5 equivalents) in chloroform dropwise to the thiol solution at room temperature with stirring.[9]

    • Using Iodine: Add a solution of I₂ (0.5 equivalents) in the solvent dropwise. The reaction with iodine is often very rapid.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for DBDMH and can be nearly instantaneous with iodine.[8][9]

  • Upon completion, quench the reaction by washing with a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-difluorodiphenyl disulfide.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound

This protocol demonstrates the reverse reaction and is useful for recovering the thiol from the disulfide. It is adapted from patented industrial processes.[12]

Materials:

  • 4,4'-Difluorodiphenyl disulfide

  • Isopropanol (or Methanol, THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4,4'-difluorodiphenyl disulfide (1.0 equivalent) in a mixture of isopropanol and water (e.g., ~7:1 v/v) in a reaction vessel.[12]

  • Heat the solution to a moderate temperature (e.g., 50-80°C) under a nitrogen atmosphere.[12]

  • Prepare a solution of NaBH₄ (approx. 0.4 equivalents) in an aqueous NaOH solution.[12]

  • Add the NaBH₄ solution dropwise to the heated disulfide solution over 1-2 hours.[12]

  • Continue stirring the mixture for an additional 2-10 hours after the addition is complete. The disappearance of the initial yellow color indicates the consumption of the disulfide.[13]

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1. This will precipitate the this compound as a separate, denser phase.[13]

  • Separate the lower organic phase containing the this compound. The product can be purified by distillation.[13]

Quantitative Data Summary

The following table summarizes yield and purity data for the reduction of 4,4'-difluorodiphenyl disulfide to this compound, demonstrating the efficiency of this conversion.

SolventReducing AgentTemperatureTimeYield (%)Purity (%)Reference
Isopropanol/WaterNaBH₄/NaOH50°C12 hours96.599.4[12]
Isopropanol/WaterNaBH₄/NaOHReflux (80-82°C)3 hours74.098.7[12]
Methanol/WaterNaBH₄/NaOH70-78°C~3 hours98.299.5[13]
Tetrahydrofuran/WaterNaBH₄/NaOHNot SpecifiedNot Specified98.599.6[13]

Visual Diagrams

ReactionPathway Thiol 2 x this compound (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate + Base - H⁺ Radical Thiyl Radical (Ar-S•) Thiol->Radical + [O] (1e⁻ oxidation) Disulfide 4,4'-Difluorodiphenyl Disulfide (Ar-S-S-Ar) Thiolate->Disulfide + [O] (e.g., O₂) Radical->Disulfide Radical Recombination

Caption: Oxidation pathways from this compound to its disulfide.

TroubleshootingWorkflow decision decision solution solution start Start: Unwanted disulfide side product observed check_atmosphere Is reaction under inert atmosphere? start->check_atmosphere check_ph Is pH > 7? check_atmosphere->check_ph Yes sol_atmosphere Degas solvents. Use N₂ or Ar. check_atmosphere->sol_atmosphere No check_metals Could there be metal contamination? check_ph->check_metals No sol_ph Adjust pH to 6.5-7.5 if possible. check_ph->sol_ph Yes sol_metals Add EDTA. check_metals->sol_metals Yes end Problem Minimized check_metals->end No sol_atmosphere->check_ph sol_ph->check_metals sol_metals->end

Caption: Troubleshooting workflow for minimizing disulfide formation.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve this compound in degassed solvent prep2 Prepare oxidant solution react1 Add oxidant dropwise under N₂ atmosphere prep2->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench reaction react3->workup1 workup2 Aqueous wash & extraction workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify (Chromatography or Recrystallization) workup4->workup5

Caption: General experimental workflow for thiol oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 4-fluorothiophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield method for synthesizing this compound?

A1: A widely used and efficient method involves a two-step process starting from 4-fluorobenzenesulphonyl chloride. The first step is the reduction of the sulfonyl chloride to 4,4'-difluorodiphenyl disulfide, which is then subsequently reduced to this compound.[1][2] This method is known for producing high yields, often exceeding 90%, and high purity of the final product.[2]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a flammable liquid with a strong, unpleasant stench. It is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is also air-sensitive, so reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What is the most common side reaction observed when using this compound, and how can it be minimized?

A3: The most prevalent side reaction is the oxidation of this compound to its corresponding disulfide, 4,4'-difluorodiphenyl disulfide. This is particularly common in the presence of air, especially under basic conditions. To minimize this, it is crucial to use degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[3]

Q4: In palladium-catalyzed cross-coupling reactions, what is a common issue when using this compound?

A4: A common problem is catalyst poisoning. The sulfur atom in this compound can coordinate to the palladium catalyst, leading to its deactivation and resulting in a sluggish or failed reaction.[3] To mitigate this, a higher catalyst loading or the use of ligands that form more stable and active complexes with palladium, such as those with bulky, electron-donating groups, may be necessary.[3]

Q5: How can I monitor the progress of reactions involving this compound?

A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring reaction progress. For TLC, a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material from the product. Staining with potassium permanganate or iodine vapor can help visualize the spots. GC-MS can provide more detailed information on the formation of the product and the presence of any side products or impurities.

Troubleshooting Guides

Guide 1: Synthesis of this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of 4-Fluorobenzenesulphonyl Chloride to Disulfide Inactive reducing agent (e.g., old sodium sulfite).Use a fresh batch of the reducing agent.
Insufficient reaction temperature.Gradually increase the reaction temperature (e.g., to 70-80 °C) while monitoring the reaction by TLC.
Poor solubility of the sulfonyl chloride.Ensure vigorous stirring and consider using a co-solvent to improve solubility.
Formation of Side Products (e.g., over-reduction to thiophenol) The reducing agent is too strong or used in large excess.Use a milder reducing agent and carefully control the stoichiometry.
The reaction temperature is too high.Maintain the recommended reaction temperature and monitor the reaction closely.
Difficult Isolation of the Disulfide Intermediate Emulsion formation during workup.Add a saturated brine solution to break up the emulsion.
The disulfide is an oil and does not precipitate.Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer, and concentrate under reduced pressure.
Low Yield in the Final Reduction to this compound Incomplete reaction.Ensure sufficient reaction time and consider a slight excess of the reducing agent (e.g., sodium borohydride).
Oxidation of the product during workup.Perform the workup under an inert atmosphere and consider adding a reducing agent during the workup.
Guide 2: S-Alkylation and S-Arylation Reactions with this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive reagents (e.g., base, catalyst).Use fresh, anhydrous reagents and solvents. Ensure solid bases are finely powdered.
Insufficient base strength or solubility.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base like DBU).[3]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.[3]
Significant Disulfide Formation Presence of oxygen in the reaction.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon).[3]
Sluggish or Failed Palladium-Catalyzed Cross-Coupling Catalyst poisoning by the thiol.Increase the catalyst loading or screen different phosphine ligands, particularly bulky, electron-rich ones.[3]
Incorrect palladium oxidation state.Ensure the active Pd(0) species is being generated. If using a Pd(II) precursor, an in-situ reduction step may be necessary.
Difficult Product Purification Co-elution of starting material and disulfide.Optimize chromatographic conditions. If the product is a solid, recrystallization can be an effective purification method.

Data Presentation

Table 1: Optimization of the Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound
EntryReducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1NaBH₄Isopropanol/Water80-8227498.7[2]
2NaBH₄Methanol/Water70-78-98.2 (overall)99.5[2]
3NaBH₄Isopropanol/Water501296.5 (overall)99.4[2]
4NaBH₄Tetrahydrofuran/Water--98.5 (overall)99.6[2]

Note: "Overall" yield refers to the yield from 4-fluorobenzenesulphonyl chloride.

Table 2: Illustrative Conditions for S-Alkylation of Thiophenols
EntryThiophenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1ThiophenolBenzyl chlorideEt₃NWaterRoom Temp.1>95[4]
2ThiophenolBenzyl chlorideK₂CO₃WaterRoom Temp.1>95[4]
32-NaphthalenethiolBenzyl bromideEt₃NWaterRoom Temp.1.5>95[4]
44-ChlorothiophenolEthyl bromoacetateK₂CO₃WaterRoom Temp.1>95[4]

Note: This data is for analogous reactions and serves as a starting point for optimizing the S-alkylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Disulfide Intermediate

Step 1: Synthesis of 4,4'-Difluorodiphenyl Disulfide

  • In a suitable reaction vessel, dissolve sodium sulfite in water.

  • Add 4-fluorobenzenesulphonyl chloride to the solution with vigorous stirring.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If the disulfide precipitates, collect the solid by filtration, wash with water, and dry.

  • If the disulfide remains an oil, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the disulfide is typically up to 98%.[2]

Step 2: Reduction of 4,4'-Difluorodiphenyl Disulfide to this compound

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4,4'-difluorodiphenyl disulfide (1.0 eq) in a mixture of isopropanol and water.

  • Prepare a solution of sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) in aqueous sodium hydroxide.

  • Slowly add the NaBH₄ solution to the disulfide solution while maintaining the temperature (e.g., 50 °C or reflux, see Table 1 for details).

  • After the addition is complete, continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by distillation to obtain highly pure this compound as a clear, colorless liquid.[2]

Protocol 2: General Procedure for S-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

SynthesisWorkflow Start 4-Fluorobenzenesulphonyl Chloride Step1 Reduction to Disulfide (e.g., Na2SO3, 70-80 °C) Start->Step1 Intermediate 4,4'-Difluorodiphenyl Disulfide Step1->Intermediate Step2 Reduction to Thiol (e.g., NaBH4, Isopropanol/Water) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for the preparation of this compound.

TroubleshootingLowYield Start Low or No Product Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckBase Is the base appropriate for the reaction? CheckReagents->CheckBase Yes SolutionReagents Use fresh, anhydrous reagents. CheckReagents->SolutionReagents No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes SolutionBase Screen different bases (e.g., K2CO3, Cs2CO3, DBU). CheckBase->SolutionBase No CheckCatalyst Is the catalyst active (for cross-coupling)? CheckTemp->CheckCatalyst Yes SolutionTemp Gradually increase temperature and monitor. CheckTemp->SolutionTemp No SolutionCatalyst Use fresh catalyst/ligand or increase loading. CheckCatalyst->SolutionCatalyst No

Caption: Troubleshooting workflow for low product yield.

References

troubleshooting low yield in 4-Fluorothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorothiophenol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

Potential Causes & Solutions:

  • Inefficient Thiolate Formation: The reactive species is the thiolate anion, formed by deprotonating the thiol. If this step is incomplete, the reaction will not proceed efficiently.

    • Solution: Ensure your base is strong enough, fresh, and anhydrous. For many reactions like S-alkylation or S-arylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1][2] For more demanding reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) might be considered, but be mindful of potential side reactions with sensitive functional groups.[1]

  • Poor Reagent Quality: The purity of this compound, the electrophile, and solvents is critical.

    • Solution: Use freshly purchased or purified this compound. It should be a clear, colorless to light yellow liquid.[3][4] Ensure solvents are anhydrous, as water can quench the base and interfere with the reaction.[5] Verify the purity of your electrophile.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can significantly impact yield.

    • Solution: Gradually increase the reaction temperature, monitoring for any product degradation by TLC or LC-MS.[1][2] If the reaction is slow, increasing the concentration of reactants may help.[1] Ensure the reaction is allowed to run for a sufficient amount of time.

  • Catalyst Inactivity (for Cross-Coupling Reactions): In reactions like Buchwald-Hartwig or Ullmann couplings, the catalyst can be poisoned or may not have been activated properly.

    • Solution: The sulfur atom in thiophenol can poison some metal catalysts, particularly palladium.[2] Use a fresh batch of catalyst and ligand. Ensure proper activation procedures are followed and that the reaction is run under a strict inert atmosphere.

Troubleshooting Workflow for Low Yield

G start Low / No Product Yield check_reagents 1. Verify Reagent Purity (Thiol, Electrophile, Solvent) start->check_reagents check_base 2. Evaluate Base (Strength, Stoichiometry, Freshness) check_reagents->check_base check_conditions 3. Assess Reaction Conditions (Temperature, Time, Concentration) check_base->check_conditions check_atmosphere 4. Confirm Inert Atmosphere (Especially for cross-coupling) check_conditions->check_atmosphere analyze_side_products 5. Analyze Crude Mixture (TLC, LC-MS, NMR) check_atmosphere->analyze_side_products optimize Optimize Based on Findings analyze_side_products->optimize

Caption: A stepwise guide to troubleshooting low product yield.

Issue 2: Significant Disulfide Formation

Question: My reaction is producing a significant amount of a side product, which I've identified as the disulfide, bis(4-fluorophenyl) disulfide. How can I prevent this?

Answer: The formation of the corresponding disulfide is the most common side reaction when working with thiophenols.[1][5] Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[2]

Strategies to Minimize Disulfide Formation:

  • Maintain an Inert Atmosphere: This is the most critical step. Conduct all reactions under a nitrogen or argon atmosphere to rigorously exclude oxygen.[1][5]

  • Degas Solvents: Use solvents that have been thoroughly degassed. Common methods include sparging with an inert gas (N₂ or Ar) for 15-20 minutes or using several freeze-pump-thaw cycles.[1][5]

  • Careful Base Addition: While a base is necessary to form the reactive thiolate, prolonged exposure of the thiolate to trace oxygen before the electrophile is added can increase disulfide formation.[1] Add the base to the solution of this compound and stir for a short period (e.g., 15-30 minutes) before adding the electrophile.[2]

  • Acidic Workup: If the thiol has not been fully consumed, acidifying the solution during workup can help prevent further oxidation of the remaining thiolate.[1]

Logic Diagram for Disulfide Formation

G cluster_problem Problem: Disulfide Formation cluster_solution Solutions Thiolate 4-Fluorothiolate Anion Disulfide Disulfide Byproduct Thiolate->Disulfide Oxidation Oxygen Oxygen (Air) Oxygen->Disulfide Oxidation Base Basic Conditions Base->Disulfide Oxidation Inert_Atm Use Inert Atmosphere (N₂ or Ar) Inert_Atm->Oxygen Excludes Degas Degas Solvents Degas->Oxygen Removes Staged_Addition Add Electrophile Promptly After Base Staged_Addition->Thiolate Consumes

Caption: Factors leading to disulfide byproduct and mitigation strategies.

Issue 3: Reaction is Slow or Incomplete

Question: My reaction is not going to completion, even after an extended period. What adjustments can I make?

Answer: A stalled or incomplete reaction often points to issues with activation energy, concentration, or solubility.

Potential Causes & Solutions:

  • Insufficient Temperature: The reaction may have a high activation energy that is not being met at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress and checking for any decomposition of starting materials or products.[1]

  • Low Reagent Concentration: Reactions can be slow under highly dilute conditions.

    • Solution: Increase the concentration of the reactants. However, be cautious as this can sometimes lead to an increase in bimolecular side products.[1]

  • Poor Solubility: One or more of the reagents (e.g., the thiolate salt or the base) may not be fully dissolved in the chosen solvent.

    • Solution: Choose a solvent in which all components are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for these types of reactions.[2][5] Ensure vigorous stirring, especially for heterogeneous mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound? this compound is a clear colorless to light yellow liquid with a characteristic strong stench.[3][6] The thiol group (-SH) is nucleophilic and its proton is acidic, allowing for easy deprotonation to form a potent thiolate nucleophile.[1][2] The electron-withdrawing fluorine atom increases the acidity of the thiol proton compared to unsubstituted thiophenol.[1]

Q2: How should I store this compound? It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] To prevent oxidation, it is best stored under an inert atmosphere (nitrogen or argon).[4][8] The recommended storage temperature is typically between 2-8°C.[3][4]

Q3: What are the most common types of reactions where this compound is used? this compound is a versatile reagent used in various reactions, including:

  • S-Alkylation: Reaction with alkyl halides to form thioethers, typically under basic conditions.[2]

  • S-Arylation (e.g., Buchwald-Hartwig or Ullmann coupling): Palladium or copper-catalyzed cross-coupling with aryl halides or sulfonates to form diaryl sulfides.[2][9]

  • Nucleophilic Aromatic Substitution (SNAr): The thiolate can act as a nucleophile to displace a leaving group (often another halide) on an electron-deficient aromatic ring.[5][10]

  • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.[11][12]

Q4: Which bases are recommended for generating the 4-fluorothiolate anion? The choice of base depends on the reaction type and the sensitivity of the functional groups on your substrate.

  • Mild Bases (K₂CO₃, Cs₂CO₃): These are often sufficient and are excellent choices for S-alkylation and C-S cross-coupling reactions.[1] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Stronger Bases (NaH, KOtBu, NaOtBu): These may be required for less reactive electrophiles or for deprotonating less acidic thiols. They are commonly used in Buchwald-Hartwig aminations and can be effective for thiolates as well.[13] However, their high reactivity may reduce functional group tolerance.[1]

Q5: In a Nucleophilic Aromatic Substitution (SNAr) reaction, is the fluorine on this compound the reactive site? No. In most reactions, the thiol (-SH) group is the reactive site. After deprotonation to the thiolate (-S⁻), it acts as a strong nucleophile. The fluorine atom on the aromatic ring is generally unreactive unless the reaction is designed to specifically replace it, which would require a very electron-deficient ring and harsh conditions. In SNAr, the 4-fluorothiolate attacks an electron-poor aromatic ring to displace a leaving group on another molecule.[14]

Data Presentation

Table 1: Illustrative Impact of Base and Solvent on S-Alkylation Yield

This table provides illustrative data based on common laboratory outcomes for the reaction of this compound with a generic alkyl bromide (R-Br). Actual yields will vary based on the specific substrate and conditions.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Illustrative Yield (%)Notes
1K₂CO₃ (1.5)Acetone56 (reflux)1275-85Standard conditions, but base has low solubility.
2K₂CO₃ (1.5)DMF80685-95Higher temperature and better solvent for the thiolate salt.[5]
3Cs₂CO₃ (1.5)Acetonitrile608>90Higher reactivity and solubility of the base often improves yield.[1]
4NaH (1.1)THF25 -> 66 (reflux)4>95Very effective but requires strictly anhydrous conditions and careful handling.[1]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the reaction between 4-fluorothiolate and an alkyl halide to form a thioether.

Materials:

  • This compound (1.0 eq)

  • Anhydrous base (e.g., K₂CO₃, 1.5 eq)

  • Alkyl halide (R-X, 1.1 eq)

  • Anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiol)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septum and inert gas line (Nitrogen or Argon)

Procedure:

  • Preparation: Add this compound and the anhydrous solvent to the flame-dried flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.[1][5]

  • Deprotonation: Add the anhydrous base (e.g., K₂CO₃) to the solution in one portion. Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the thiolate.[1]

  • Nucleophilic Attack: Add the alkyl halide to the mixture via syringe, either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation if necessary.

Experimental Workflow for S-Alkylation

G A 1. Add 4-F-Thiophenol & Anhydrous Solvent to Flask B 2. Degas with N₂/Ar (15-20 min) A->B C 3. Add Base (e.g., K₂CO₃) Stir at RT (20-30 min) B->C D 4. Add Alkyl Halide (R-X) C->D E 5. Heat Reaction (60-80 °C) Monitor by TLC/LC-MS D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry, Concentrate, & Purify F->G

Caption: A typical experimental workflow for S-alkylation reactions.

References

Technical Support Center: 4-Fluorothiophenol Catalyst Poisoning in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with catalyst poisoning by 4-fluorothiophenol in palladium-catalyzed cross-coupling reactions.

I. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

FAQs

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck) has failed or is giving very low yields. Could this compound be the cause?

A1: Yes, it is highly likely. Thiols, including this compound, are well-documented and potent poisons for palladium catalysts.[1][2][3] The sulfur atom has a strong affinity for the palladium metal center, leading to the formation of stable palladium-thiolate species. This interaction blocks the active sites of the catalyst, preventing the substrates from participating in the catalytic cycle and ultimately leading to low or no product formation.[1]

Q2: What is the primary mechanism of palladium catalyst poisoning by this compound?

A2: The primary mechanism is the strong coordination of the sulfur atom to the palladium catalyst. This leads to several negative effects:

  • Blocking of Active Sites: The this compound molecule physically occupies the sites on the palladium catalyst where the reaction substrates would normally bind.[1]

  • Formation of Inactive Complexes: this compound can react with the active Pd(0) catalyst to form highly stable and catalytically inactive palladium-sulfur complexes.[1]

  • Alteration of Electronic Properties: The binding of sulfur to the palladium center can alter its electronic properties, making it less efficient in crucial steps of the catalytic cycle like oxidative addition and reductive elimination.[1]

Q3: How can I detect the presence of this compound in my starting materials?

A3: Trace amounts of this compound can be difficult to detect without specific analytical methods. Consider the following:

  • Review the Synthesis of Starting Materials: If any of your starting materials were synthesized using sulfur-containing reagents or in proximity to processes involving thiols, contamination is possible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for detecting volatile impurities like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to identify non-volatile sulfur impurities.

Q4: Are there any palladium catalyst systems that are more resistant to poisoning by this compound?

A4: While no catalyst is completely immune, some are more robust than others.

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sterically shield the palladium center and improve its stability against poisons.

  • Higher Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help to overcome the effects of minor thiol contamination, though this is not always economically viable.

Troubleshooting Common Issues

Problem 1: My Suzuki-Miyaura reaction is sluggish or has stalled completely after showing initial conversion.

  • Potential Cause: Trace contamination of one of the starting materials with this compound.

  • Solutions:

    • Purify Starting Materials: If you suspect your aryl halide is contaminated, you can wash it with an aqueous base to remove the acidic thiol. A detailed protocol is provided in the "Experimental Protocols" section. Recrystallization of solid starting materials can also be effective.

    • Use a More Robust Catalyst System: Switch to a palladium catalyst with bulky, electron-rich phosphine ligands.

    • Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading.

Problem 2: I am performing a Heck reaction, and I observe the formation of palladium black and no product.

  • Potential Cause: The presence of this compound is likely deactivating the catalyst, leading to its agglomeration and precipitation as palladium black.

  • Solutions:

    • Thoroughly Purify Reactants: Ensure all reactants and solvents are free from sulfur-containing impurities.

    • Scavengers: In some cases, the addition of a stoichiometric amount of a scavenger that reacts preferentially with the thiol can be effective. However, the choice of scavenger must be compatible with the reaction conditions.

II. Data Presentation

The following tables summarize the illustrative effects of this compound on the yield of common palladium-catalyzed reactions. This data is representative and intended for troubleshooting purposes.

Table 1: Effect of this compound on Suzuki-Miyaura Coupling Yield

This compound (mol%) Reaction Yield (%) Observations
095Clean reaction, full conversion.
0.165Slower reaction, incomplete conversion.
0.515Significant inhibition, minimal product formation.
1.0<5Reaction completely stalled.
5.00No reaction, starting materials recovered.

Reaction Conditions: Bromobenzene (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.

Table 2: Effect of this compound on Heck Reaction Yield

This compound (mol%) Reaction Yield (%) Observations
092High conversion, clean product formation.
0.155Reduced reaction rate, lower yield.
0.510Severe inhibition, palladium black formation.
1.0<2No desired product, significant catalyst decomposition.
5.00Immediate catalyst deactivation.

Reaction Conditions: Iodobenzene (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (1.5 mmol), DMF, 100 °C, 8 h.

III. Experimental Protocols

Protocol 1: Removal of this compound from an Aryl Halide

This protocol describes a general method for removing acidic thiol impurities from a liquid aryl halide.

  • Dissolution: In a separatory funnel, dissolve the contaminated aryl halide in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane, 10 volumes).

  • Base Wash: Wash the organic solution with a 1 M aqueous sodium hydroxide (NaOH) solution (5 volumes). The basic solution will deprotonate the this compound, forming the water-soluble sodium 4-fluorothiophenolate salt.

  • Separation: Gently shake the separatory funnel and allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Repeat: Repeat the washing step two more times with fresh 1 M NaOH solution.

  • Water Wash: Wash the organic layer with water (5 volumes) to remove any residual base, followed by a wash with brine (5 volumes).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified aryl halide.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is designed to be more tolerant to trace impurities.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos, 1-3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualizations

CatalystPoisoning cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Inactive Inactive Pd-SAr_F Complex Pd0->Inactive Coordination (Poisoning) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Poison This compound (Ar_F-SH) Poison->Inactive

Caption: Palladium catalyst poisoning by this compound.

TroubleshootingWorkflow Start Low/No Reaction Yield CheckSulfur Suspect Sulfur Poisoning? (e.g., this compound) Start->CheckSulfur Purify Purify Starting Materials (e.g., Base Wash) CheckSulfur->Purify Yes OtherIssues Investigate Other Issues (e.g., Temp, Base, Solvent) CheckSulfur->OtherIssues No RobustCatalyst Use Robust Catalyst System (e.g., Bulky Ligands) Purify->RobustCatalyst IncreaseLoading Increase Catalyst Loading RobustCatalyst->IncreaseLoading ReRun Re-run Reaction IncreaseLoading->ReRun Success Successful Reaction ReRun->Success

References

Technical Support Center: Purification of 4-Fluorothiophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Fluorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities in the synthesis of this compound, typically prepared from 4-fluorobenzenesulphonyl chloride, include:

  • 4,4'-Difluorodiphenyl disulfide: This is a common intermediate that may not have been fully reduced.[1][2]

  • Isomeric Impurities: Primarily 2-fluorothiophenol, which can arise if the initial starting material (4-fluorobenzenesulphonyl chloride) contains the 2-isomer.[1]

  • 4-Fluorophenol: This can form as a byproduct, especially if water is present at elevated temperatures during the synthesis or workup.

  • Unreacted Starting Materials: Residual 4-fluorobenzenesulphonyl chloride may remain.[2]

  • Solvent Residues: Solvents used in the reaction and purification steps can be present in the final product.[2]

Q2: What are the recommended storage conditions for purified this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] It is advisable to store it in a cool, dark place.[4] For long-term storage, refrigeration (2-8°C) is recommended.

Q3: My purified this compound has a yellow tint. Is this normal and how can I remove the color?

A3: Pure this compound is a clear, colorless to light yellow liquid.[5] A yellow color can indicate the presence of impurities, possibly due to slight oxidation or residual byproducts. If the color is due to minor impurities, distillation can often yield a colorless product.[1] For solid derivatives, recrystallization with a small amount of activated charcoal can help decolorize the substance, though this should be done cautiously as it may reduce yield.[2]

Q4: What analytical techniques are most suitable for assessing the purity of this compound?

A4: To effectively assess the purity of this compound, a combination of the following analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and quantifying volatile impurities such as isomeric thiophenols, phenols, and residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for confirming the structure of the desired product and identifying the presence of structural isomers and other organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and quantify non-volatile impurities like the disulfide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: High Disulfide Impurity Content in the Final Product

Symptoms:

  • GC-MS or HPLC analysis shows a significant peak corresponding to 4,4'-difluorodiphenyl disulfide.

  • The product may be more viscous or have a higher boiling point than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reduction Ensure a sufficient stoichiometric excess of the reducing agent (e.g., sodium borohydride) is used.[1] Monitor the reaction by TLC or GC-MS to confirm the complete disappearance of the disulfide.[2]
Re-oxidation After reduction and acidification, work up the reaction mixture promptly. Avoid prolonged exposure to air. Purging the reaction and workup vessels with an inert gas like nitrogen can minimize re-oxidation.
Issue 2: Presence of Isomeric Impurities (e.g., 2-Fluorothiophenol)

Symptoms:

  • GC-MS or NMR analysis indicates the presence of isomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure Starting Material The primary source of isomeric impurities is the starting 4-fluorobenzenesulphonyl chloride.[1] It is crucial to use a starting material that has been purified to remove other isomers, for example, by fractional distillation or crystallization.[1]
Ineffective Purification If the boiling points of the isomers are sufficiently different, fractional vacuum distillation can be an effective separation method.[2]
Issue 3: Contamination with 4-Fluorophenol

Symptoms:

  • GC-MS analysis shows a peak corresponding to 4-fluorophenol.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis during Synthesis The formation of the corresponding phenol can occur as a side reaction, particularly if water is present at elevated temperatures.[2] Ensure that all reagents and solvents are dry and conduct the reaction under an inert atmosphere.
Ineffective Purification An acid-base extraction can be used to separate the more acidic thiophenol from the less acidic phenol. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The thiophenol will be deprotonated and move to the aqueous layer, while the phenol remains in the organic layer. Subsequently, acidify the aqueous layer and extract the purified thiophenol.
Issue 4: Product Decomposition During Distillation

Symptoms:

  • The product darkens or turns into a tar-like substance upon heating.

  • Low yield of distilled product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Thermal Instability Thiophenols can be susceptible to thermal decomposition. Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus will minimize the residence time at high temperatures.[6]
Presence of Impurities Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a preliminary purification step like a simple filtration or a quick wash before distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound.

Purification MethodTypical Purity AchievedTypical YieldKey Parameters
Fractional Vacuum Distillation >99%[1]70-95%Boiling Point: ~168°C at atmospheric pressure.[3] Pressure should be adjusted to lower the boiling point and prevent decomposition.
Recrystallization (of solid derivatives) High65-85%Solvent selection is critical. A solvent in which the compound is soluble when hot but insoluble when cold should be chosen.
Acid-Base Extraction Effective for removing phenolic impurities>90% recoveryThe pH of the aqueous solution must be carefully controlled to ensure selective extraction.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify liquid this compound from less volatile impurities like the disulfide and non-volatile starting materials.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle and magnetic stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Begin stirring and slowly apply vacuum. A gradual reduction in pressure helps to avoid bumping.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the flask gently with the heating mantle.

  • Fraction Collection: Collect the distillate fractions. The first fraction will likely contain lower-boiling impurities. Collect the main fraction at the expected boiling point of this compound under the applied pressure.

  • Completion: Stop the distillation before all the material in the distillation flask has evaporated to avoid overheating the residue.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization (for solid derivatives of this compound)

Objective: To purify solid derivatives of this compound.

Apparatus:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inside of the flask with a glass rod or by seeding with a pure crystal. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Fluorobenzenesulphonyl\nChloride 4-Fluorobenzenesulphonyl Chloride Reduction\n(e.g., with NaBH4) Reduction (e.g., with NaBH4) 4-Fluorobenzenesulphonyl\nChloride->Reduction\n(e.g., with NaBH4) Crude this compound\n(with Disulfide Impurity) Crude this compound (with Disulfide Impurity) Reduction\n(e.g., with NaBH4)->Crude this compound\n(with Disulfide Impurity) Purification Step Purification Step Crude this compound\n(with Disulfide Impurity)->Purification Step Analytical Techniques Analytical Techniques Crude this compound\n(with Disulfide Impurity)->Analytical Techniques Initial Analysis Pure this compound Pure this compound Purification Step->Pure this compound Pure this compound->Analytical Techniques Purity Confirmation Purity Confirmation Analytical Techniques->Purity Confirmation

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Problem Identified in Purified Product impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type disulfide Disulfide impurity_type->disulfide High MW isomer Isomer impurity_type->isomer Similar MW/ Slightly different properties phenol Phenol impurity_type->phenol Different Acidity solution1 Optimize Reduction/ Re-run Purification disulfide->solution1 solution2 Fractional Distillation isomer->solution2 solution3 Acid-Base Extraction phenol->solution3

Caption: A decision-making diagram for troubleshooting common impurities in this compound purification.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for removing unreacted 4-fluorothiophenol from reaction mixtures.

Disclaimer

This compound is flammable, toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] It also has a strong, unpleasant odor.[2][3] All handling and purification procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4] All waste, including aqueous washes and contaminated materials, should be treated with bleach or another oxidizing agent to neutralize the thiol before disposal according to institutional guidelines.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The choice of purification method depends on the properties of your desired product (e.g., stability, volatility, solubility) and the scale of the reaction. The most common techniques are:

  • Aqueous Base Wash (Acid-Base Extraction): Exploits the acidic nature of the thiol group to wash it out of an organic solution.

  • Distillation: Effective if there is a significant difference in boiling points between this compound and your product.

  • Column Chromatography: A versatile method for separating compounds based on polarity.

  • Thiol Scavenger Resins: Uses a solid-supported reagent to selectively bind the thiol, which is then removed by simple filtration.

  • Oxidative Workup: Chemically converts the thiol to a disulfide, which often has different physical properties, making it easier to separate.

Q2: My product is sensitive to strong bases. How can I remove this compound using an extraction?

A2: this compound is a weak acid (predicted pKa ≈ 6.4), meaning a relatively strong base is needed for complete deprotonation and extraction into an aqueous layer.[2][5][6] If your product is sensitive to strong bases like sodium hydroxide, this method may not be suitable. A wash with a weaker base like sodium bicarbonate is unlikely to be effective for the thiophenol but could be used to remove more acidic impurities like carboxylic acids.[7][8] If your product can tolerate a brief exposure to a mild base, a carefully controlled wash with a dilute, cold solution of sodium carbonate might be attempted, but its efficacy should be monitored by TLC or GC-MS. For base-sensitive compounds, non-extractive methods like column chromatography or scavenger resins are recommended.

Q3: When is distillation a good choice for purification?

A3: Distillation is ideal when your desired product has a boiling point that is significantly different (ideally >30-40 °C) from that of this compound (164-168 °C).[1][9][10][11][12] If your product is a high-boiling liquid or a non-volatile solid, vacuum distillation can be a highly effective and scalable method to remove the more volatile this compound. This method is particularly useful for removing less volatile impurities as well, by distilling the desired product away from them.[13][14]

Q4: I am seeing a persistent spot on my TLC plate corresponding to this compound after my workup. What are the best column chromatography conditions to remove it?

A4: Flash column chromatography on silica gel is a very effective method for removing this compound. Since this compound is a relatively polar compound, you will need a solvent system that allows your product to elute at a different rate. A good starting point for method development is a non-polar solvent system, such as a mixture of hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.[7][15] By gradually increasing the polarity of the eluent, you can typically elute your less polar product first, with the more polar this compound eluting in later fractions. The ideal Rf for the desired compound in the chosen solvent system for good separation is typically around 0.35.[16]

Q5: What are thiol scavenger resins and how do they work?

A5: Thiol scavenger resins are solid supports (often silica gel or polystyrene) functionalized with groups that react selectively with thiols.[17] Common functional groups include those that bind to metals complexed with the thiol or electrophiles that directly react with the thiol group.[18][19] You add the resin to your crude reaction mixture in an organic solvent, stir for a specified period, and then simply filter off the resin. The unreacted this compound remains bound to the solid support, providing a clean product solution. This method is highly efficient, avoids aqueous workups, and is suitable for sensitive substrates.

Data Presentation: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 371-42-6[1][9][10]
Molecular Formula C₆H₅FS[9][10]
Molecular Weight 128.17 g/mol [9][12]
Appearance Clear colorless to light yellow liquid[2][3][5]
Boiling Point 164 - 168 °C[1][9][10][11][12]
Melting Point 43 - 46 °C[2][5][9][11]
Density 1.203 g/mL at 25 °C[2][5][9][12]
pKa (Predicted) 6.40 ± 0.10[2][3][5][6]
Solubility Soluble in chloroform, methanol, ethyl acetate, DMSO; Insoluble in water.[2][20]

Experimental Protocols

Protocol 1: Purification by Aqueous Base Wash (Acid-Base Extraction)

This protocol is suitable for products that are stable to aqueous sodium hydroxide.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated sodium 4-fluorothiophenolate salt will be in the upper aqueous layer, while your neutral organic product should remain in the organic layer. Drain the lower organic layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution one or two more times to ensure complete removal. Monitor the removal by TLC or GC analysis of the organic layer.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to remove residual NaOH and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific product.

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will show baseline separation between your product and this compound. A common starting point is an ethyl acetate/hexanes mixture.[15]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen non-polar solvent (e.g., hexanes) as a slurry. Ensure the column is packed evenly to avoid cracks or channels.[21]

  • Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the crude mixture in a minimal amount of the eluting solvent and load it directly.

  • Elution: Begin eluting the column with the determined solvent system. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification using a Thiol Scavenger Resin

Follow the manufacturer's recommendations for the specific resin used. The following is a general procedure.

  • Resin Selection: Choose a scavenger resin suitable for thiols (e.g., SiliaMetS Thiol or a polymer-bound isocyanate resin).[17][18]

  • Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent (e.g., dichloromethane or THF).

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the excess thiol).

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 4 to 16 hours, depending on the resin and the thiol concentration.

  • Filtration: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture to remove the resin.

  • Rinsing and Concentration: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the purified product.

Visualization

Decision-Making Workflow for Purification

The following diagram provides a logical workflow to help select the most appropriate purification strategy.

G start Start: Crude Reaction Mixture (Product + unreacted 4-F-Thiophenol) product_prop Assess Product Properties: - Stability (pH, heat) - Volatility (Boiling Point) - Polarity start->product_prop base_stable Is product stable to aqueous 1M NaOH? product_prop->base_stable extraction Perform Acid-Base Extraction with 1M NaOH base_stable->extraction Yes bp_diff Is there a large BP difference between product and thiol? base_stable->bp_diff No end Purified Product extraction->end distillation Perform (Vacuum) Distillation bp_diff->distillation Yes chrom_sep Is separation achievable by TLC? bp_diff->chrom_sep No distillation->end chromatography Perform Flash Column Chromatography chrom_sep->chromatography Yes scavenger Use Thiol Scavenger Resin chrom_sep->scavenger No / Difficult chromatography->end scavenger->end

Caption: Workflow for selecting a purification method to remove this compound.

References

Technical Support Center: 4-Fluorothiophenol Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Fluorothiophenol in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of 4,4'-difluorodiphenyl disulfide.[1] This dimerization results in a loss of the reactive thiol functionality.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. Thiols are more rapidly oxidized at neutral to alkaline pH.[2] This is because the thiolate anion (Ar-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (Ar-SH). For aromatic thiols, the reactivity often increases as the pH of the solution approaches the pKa of the thiol group.[3][4]

Q3: My this compound solution has turned slightly yellow. What is the cause and is it still usable?

A3: A slight yellow discoloration is often an early indicator of oxidation to 4,4'-difluorodiphenyl disulfide. While minor discoloration may not significantly impact all applications, it signifies a decrease in the concentration of the active this compound. For sensitive applications requiring high purity, it is recommended to use a fresh solution or to purify the existing solution. The formation of colored intermediates can also occur during the oxidation of phenolic and thiophenolic compounds.[5]

Q4: I observed a white precipitate in my this compound solution. What is it and how can I prevent it?

A4: A white or crystalline precipitate is likely the 4,4'-difluorodiphenyl disulfide degradation product. This disulfide is significantly less soluble in many polar solvents compared to the parent thiol.[6][7] Precipitation can be prevented by minimizing oxidation. This can be achieved by using deoxygenated solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and keeping them at low temperatures.

Q5: What are the ideal storage conditions for this compound solutions?

A5: To maximize stability, this compound solutions should be stored under the following conditions:

  • Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen.[8]

  • Low Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

  • Protection from Light: Store in amber vials or protect from light, as light can catalyze oxidation.

  • Appropriate pH: If compatible with the experimental requirements, maintaining a slightly acidic pH can improve stability.

Q6: Are there any chemical stabilizers I can add to my this compound solution?

A6: Yes, certain stabilizers can be added to inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can be effective free-radical scavengers.[9] For analytical purposes, adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent can prevent oxidation during analysis.[1] The addition of any stabilizer should be carefully considered to ensure it does not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
  • Symptom: The this compound solution quickly turns yellow or brown upon preparation or during use.

  • Probable Cause: Significant and rapid oxidation is occurring. This is often due to the presence of excess oxygen, high pH, or exposure to heat or light.

  • Troubleshooting Steps:

    • Solvent Deoxygenation: Ensure that the solvent used to prepare the solution is thoroughly deoxygenated. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.

    • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

    • pH Control: Check the pH of your solution. If your experimental conditions allow, adjust to a slightly acidic pH.

    • Temperature Control: Prepare and store the solution at a low temperature.

    • Antioxidant Addition: Consider adding a small amount of a suitable antioxidant, such as BHT, if it is compatible with your experiment.

Issue 2: Precipitation in the Solution
  • Symptom: A solid (typically white and crystalline) forms in the this compound solution over time.

  • Probable Cause: The formation and precipitation of the poorly soluble 4,4'-difluorodiphenyl disulfide due to oxidation.

  • Troubleshooting Steps:

    • Minimize Oxidation: Follow all the steps outlined in "Issue 1" to prevent the formation of the disulfide.

    • Solvent Choice: The disulfide is more soluble in non-polar organic solvents.[6] If your application allows, using a less polar solvent might keep the disulfide in solution, although this does not address the degradation of the active compound.

    • Filtration: If a small amount of precipitate has formed and you need to use the solution immediately, you may be able to filter it. However, be aware that the concentration of this compound in the filtrate will be lower than the initial concentration. Re-quantification is recommended.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

ParameterEffect on StabilityRecommendationRationale
Oxygen Highly detrimentalUse deoxygenated solvents and an inert atmosphere.Oxygen is the primary oxidizing agent.[1]
pH Decreased stability at neutral to alkaline pHMaintain a slightly acidic pH where possible.The thiolate anion, prevalent at higher pH, is more easily oxidized.[2]
Temperature Increased degradation at higher temperaturesStore solutions at low temperatures (e.g., 2-8 °C).Reaction rates, including degradation, generally increase with temperature.
Light Can accelerate degradationStore solutions in amber vials or protect from light.Light can provide the energy to initiate oxidation reactions.
Solvent Polarity Can influence reaction ratesChoice is application-dependent.Polar solvents may stabilize charged intermediates in the degradation pathway.[10]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound in Solution by HPLC

This protocol outlines a method to assess the stability of a this compound solution under accelerated conditions.

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator

2. Preparation of Solutions:

  • Diluent: Prepare a solution of the chosen solvent (e.g., 50:50 acetonitrile:water) containing 1 mM TCEP. This will be used to dilute the samples for HPLC analysis to prevent oxidation during the measurement.[1]

  • Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.

  • Stability Samples: Aliquot the stock solution into several sealed vials. Prepare separate sets of vials for each storage condition to be tested (e.g., different temperatures and pH values).

3. Stability Study Conditions:

  • Store the vials at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).[11]

  • If studying the effect of pH, prepare solutions in buffers of different pH values.

  • Include a control group stored under ideal conditions (e.g., 4 °C, inert atmosphere).

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example) is often effective. An example gradient is:

    • Start with 30% acetonitrile.

    • Ramp to 90% acetonitrile over 10 minutes.

    • Hold for 2 minutes.

    • Return to 30% acetonitrile and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Sampling and Data Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each storage condition.

  • Dilute an aliquot of the sample with the TCEP-containing diluent to a suitable concentration for HPLC analysis.

  • Inject the sample and record the chromatogram.

  • The peak area of this compound will decrease over time as it degrades. The appearance and increase of a new peak, likely the disulfide, can also be monitored.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.

  • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare 4-FTP Stock Solution and Stability Samples storage Store Samples under Varied Conditions (Temp, pH, Light) prep->storage sampling Sample at Predetermined Time Intervals storage->sampling dilution Dilute Sample with TCEP-Containing Diluent sampling->dilution hplc HPLC Analysis dilution->hplc data Data Analysis: Calculate % Degradation hplc->data report Report Stability Profile data->report Troubleshooting_Logic Troubleshooting this compound Solution Instability start Solution Instability Observed (Discoloration/Precipitation) cause Primary Cause: Oxidation to Disulfide start->cause sub_cause1 Contributing Factor: Presence of Oxygen cause->sub_cause1 sub_cause2 Contributing Factor: High pH (Neutral/Alkaline) cause->sub_cause2 sub_cause3 Contributing Factor: Elevated Temperature/Light cause->sub_cause3 sol1 Solution: Use Deoxygenated Solvents & Inert Atmosphere sub_cause1->sol1 sol2 Solution: Adjust to Slightly Acidic pH (if possible) sub_cause2->sol2 sol3 Solution: Store at Low Temperature & Protect from Light sub_cause3->sol3

References

Technical Support Center: Work-up Procedures for Reactions Containing 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluorothiophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental work-up of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working up a reaction with this compound?

A1: this compound is a flammable liquid with a strong, unpleasant stench. It is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood at all times.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn.[1][4] An emergency eye wash station and safety shower should be readily accessible.[4] All glassware contaminated with this compound should be decontaminated by rinsing with a bleach solution before standard washing.[5]

Q2: What is the most common side product in reactions with this compound, and how can I minimize its formation?

A2: The most common and problematic side product is the corresponding disulfide, bis(4-fluorophenyl) disulfide, formed by the oxidation of this compound.[6] This oxidation is particularly favorable in the presence of oxygen, especially under basic conditions.[7] To minimize its formation, it is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[7][8]

Q3: How can I quench a reaction containing unreacted this compound?

A3: The appropriate quenching method depends on the specific reaction chemistry. For many reactions, such as nucleophilic aromatic substitution (SNAr), a simple quench with water or a dilute aqueous acid (e.g., 1 M HCl) is effective.[7][9] The acidic quench protonates the 4-fluorothiophenolate anion, making the unreacted thiol less water-soluble and facilitating its extraction into an organic solvent. For reactions sensitive to acid, quenching with a saturated aqueous solution of ammonium chloride is a milder alternative.[10]

Q4: How do I remove unreacted this compound from my crude product mixture?

A4: Due to the acidic nature of the thiol proton, unreacted this compound can be effectively removed by an extractive work-up with a basic aqueous solution.[5] Washing the organic layer containing the crude product with a dilute solution of sodium hydroxide (e.g., 1 M NaOH) or sodium carbonate will deprotonate the thiol, forming the water-soluble sodium 4-fluorothiophenolate, which will partition into the aqueous layer. This basic wash should be performed after the initial quenching and separation of the bulk of the aqueous reagents. Be aware that if your product is base-sensitive, this method may not be suitable.

Q5: The disulfide byproduct has formed in my reaction. How can I remove it?

A5: The bis(4-fluorophenyl) disulfide is generally less polar than the corresponding thiol and often has similar polarity to the desired thioether product, which can make its removal challenging.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the disulfide from the desired product.[1][11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method to remove the disulfide impurity.[10][12] Screening various solvent systems is recommended to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the disulfide remains in the mother liquor.

  • Vacuum Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from the disulfide, vacuum distillation can be a viable purification technique.[12]

Troubleshooting Guide

Problem: An emulsion has formed during the extractive work-up.

  • Potential Cause: Vigorous shaking of the separatory funnel, or the presence of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions.[4][12] Emulsions are also more likely with chlorinated solvents and strongly basic aqueous solutions.[12]

  • Recommended Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time to see if the layers separate on their own.[4][12]

    • "Salting Out": Add a small amount of a saturated aqueous sodium chloride solution (brine).[4][12] This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.[2]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[4]

    • Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[2]

    • Solvent Removal: Before the work-up, consider removing the reaction solvent by rotary evaporation and then redissolving the residue in a suitable extraction solvent.[4][12]

Problem: My product appears to be water-soluble and is lost during the aqueous work-up.

  • Potential Cause: The product may have a high polarity, especially if it contains other functional groups that can be protonated or deprotonated.

  • Recommended Solutions:

    • Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a "back-extraction" by acidifying or basifying the aqueous layer to neutralize your product and then extracting with an organic solvent.

    • Minimize Water Washes: Use the minimum number of aqueous washes necessary.

    • Use Brine: Wash the organic layer with brine to reduce the amount of water dissolved in the organic phase and to "salt out" the organic product from the aqueous phase.

    • Alternative Solvents: For highly polar products, consider using a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol.[13]

Problem: The crude NMR spectrum shows the presence of triphenylphosphine oxide after a Mitsunobu reaction.

  • Potential Cause: Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can be difficult to remove completely by simple extraction.[13]

  • Recommended Solutions:

    • Filtration: The triphenylphosphine oxide can often be precipitated from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, and then removed by filtration.[13][14]

    • Column Chromatography: Triphenylphosphine oxide is quite polar and can be separated from less polar products by silica gel chromatography.[13]

Experimental Protocols

The following are representative protocols for the work-up of common reactions involving this compound. The specific quantities and conditions may need to be optimized for your particular substrate and reaction scale.

Protocol 1: Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a general guideline for the work-up of a reaction where this compound is used as a nucleophile to displace a leaving group from an aromatic ring.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be roughly equal to the volume of the aqueous phase.

  • Phase Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water.

  • Basic Wash to Remove Unreacted Thiol: Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). This will extract any unreacted this compound into the aqueous phase.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove any remaining water and inorganic salts from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed to remove the bis(4-fluorophenyl) disulfide and other impurities.[3]

Protocol 2: Work-up for a Mitsunobu Reaction to Form a Thioether

This protocol describes a typical work-up for a Mitsunobu reaction where this compound is the nucleophile.[13][15]

  • Initial Filtration: Upon completion of the reaction, dilute the reaction mixture with a solvent in which the triphenylphosphine oxide byproduct is insoluble, such as diethyl ether. The triphenylphosphine oxide will precipitate as a white solid.

  • Removal of Byproduct: Filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide.[13]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extractive Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acidic pronucleophile), and finally with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioether.

  • Purification: Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides illustrative quantitative data for a typical extractive work-up. These values should be adjusted based on the scale of the reaction.

ParameterTypical ValuePurpose
Volume of Quenching Solution (Water)1-2 times the reaction volumeTo stop the reaction and dissolve water-soluble byproducts.
Volume of Extraction Solvent1-2 times the reaction volumeTo dissolve the desired product and separate it from the aqueous phase.
Volume of Basic Wash (1 M NaOH)0.5-1 time the organic layer volumeTo remove unreacted this compound.
Volume of Brine Wash0.5-1 time the organic layer volumeTo remove residual water and inorganic salts from the organic layer.
Amount of Drying AgentAdd until it no longer clumpsTo remove trace amounts of water from the organic solvent.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Final Products reaction_mixture Reaction Mixture (Product, Unreacted Thiol, Disulfide, Reagents) quench 1. Quench (e.g., Water or dilute acid) reaction_mixture->quench extraction 2. Extraction (Organic Solvent) quench->extraction basic_wash 3. Basic Wash (e.g., 1 M NaOH) extraction->basic_wash Organic Phase waste Aqueous Waste (Salts, Thiolate) extraction->waste Aqueous Phase brine_wash 4. Brine Wash basic_wash->brine_wash Organic Phase basic_wash->waste Aqueous Phase (contains thiolate) drying 5. Drying (e.g., Na2SO4) brine_wash->drying concentration 6. Concentration drying->concentration purification 7. Purification (Chromatography or Recrystallization) concentration->purification pure_product Pure Product purification->pure_product disulfide_impurity Disulfide Impurity purification->disulfide_impurity Separated Troubleshooting_Disulfide start Disulfide Impurity Detected in Crude Product is_product_solid Is the desired product a solid? start->is_product_solid recrystallize Attempt Recrystallization is_product_solid->recrystallize Yes column Perform Silica Gel Column Chromatography is_product_solid->column No is_separation_good Is separation effective? recrystallize->is_separation_good column->is_separation_good success Pure Product Obtained is_separation_good->success Yes optimize_column Optimize Chromatography (Solvent System, Gradient) is_separation_good->optimize_column No optimize_column->column

References

Technical Support Center: Managing 4-Fluorothiophenol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of 4-Fluorothiophenol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as a hazardous chemical.[1][3] It is a flammable liquid and vapor.[1][3] It is toxic if swallowed, in contact with skin, or if inhaled.[1][3] It can cause serious eye and skin irritation, and may cause respiratory irritation.[1][3] It is also noted to be air-sensitive.[3]

Q3: What immediate actions should be taken if a strong odor of this compound is detected in the lab?

A3: If a strong odor is detected, it indicates a potential containment failure. Immediately ensure all work with the compound is being conducted in a certified chemical fume hood with the sash at the appropriate height. Check for any spills or leaks in your experimental setup. If a spill has occurred, follow the spill cleanup protocol outlined in the troubleshooting guide below. Prepare a neutralizing solution, such as a fresh 1:10 dilution of household bleach, to decontaminate affected surfaces.

Q4: How can I proactively prevent the odor of this compound from spreading?

A4: Proactive odor management is crucial. Always handle this compound in a well-ventilated chemical fume hood. It is advisable to set up a bleach trap for any exhaust lines from your reaction vessel to neutralize any vented gas. Preparing bleach baths for glassware and equipment decontamination in advance is also a good practice.

Q5: What is the most effective way to neutralize the odor on glassware and surfaces?

A5: Oxidizing agents are effective for neutralizing thiol odors. Sodium hypochlorite (bleach) is a commonly used and effective neutralizing agent. Soaking glassware in a freshly prepared bleach solution is a standard and effective procedure. For surfaces, after absorbing any spilled material, wipe down the area with a bleach solution.

Troubleshooting Guides

Issue: Persistent Odor After Experimentation

If a persistent odor of this compound remains in the laboratory after your experiment is complete, follow these troubleshooting steps:

  • Check for Contamination Sources:

    • Fume Hood: The surfaces of the fume hood where the experiment was conducted may be contaminated.

    • Glassware and Equipment: Ensure all glassware, stir bars, cannulas, and other equipment have been properly decontaminated.

    • Waste Container: Check that the hazardous waste container for this compound is properly sealed and stored in a ventilated area.

    • Lab Coats and PPE: Lab coats and other personal protective equipment can become contaminated and act as a source of the odor.

  • Decontamination Procedures:

    • Fume Hood: Wipe down all surfaces of the fume hood (sash, walls, and work surface) with a fresh 1:10 dilution of household bleach. Allow for a contact time of at least 10 minutes before wiping with a damp cloth to remove residue.

    • Glassware: If not already done, soak all contaminated glassware in a bleach bath for an extended period (overnight is recommended).

    • Waste: Ensure the cap on the waste container is tightly sealed. If the exterior is contaminated, wipe it down with a bleach solution.

    • PPE: Dispose of any contaminated disposable gloves or other items in a sealed plastic bag within a designated hazardous waste container. Launder contaminated lab coats separately from other clothing.

Issue: Accidental Spill of this compound

In the event of a spill, prioritize safety and immediate containment.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your lab supervisor and colleagues. If the spill is large or you feel unwell, contact your institution's environmental health and safety (EHS) office.

  • Ensure Ventilation: If the spill is contained within a chemical fume hood, keep the hood running.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including chemical safety goggles, a face shield, a flame-retardant lab coat, and double gloves (see PPE recommendations below). A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize: Once the liquid is absorbed, carefully add a fresh 1:10 dilution of household bleach to the absorbent material to neutralize the this compound. Allow for a contact time of at least 10 minutes.

  • Collect and Dispose: Using spark-proof tools, carefully collect the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with the 1:10 bleach solution, followed by a rinse with water.

Data Presentation

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Hand Protection Double-gloving with a chemically resistant outer glove (e.g., thicker nitrile or neoprene). Change gloves immediately upon contamination.Provides splash protection. Nitrile has shown poor resistance to prolonged contact with some aromatic hydrocarbons.[4]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact and protects against splashes of the flammable and toxic material.
Respiratory Protection Use only within a certified chemical fume hood. For spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.This compound is toxic if inhaled and can cause respiratory irritation.[1][3]

Table 2: Neutralization Solution Preparation and Use

Neutralizing AgentPreparationApplication and Contact Time
Sodium Hypochlorite (Household Bleach) Prepare a fresh 1:10 dilution of household bleach (typically 5.25% - 6.15% sodium hypochlorite) in cold water.[5][6][7][8][9]Surfaces: At least 10 minutes of contact time.[8] Glassware: Soak overnight or for 24 hours for complete odor removal.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment

  • Pre-rinse in Fume Hood: Immediately after use, rinse all glassware and equipment that has come into contact with this compound with a small amount of an appropriate solvent (e.g., acetone) inside a chemical fume hood. Collect the rinse solvent as hazardous waste.

  • Prepare Bleach Bath: In a designated container within the fume hood, prepare a 1:10 dilution of household bleach with cold water.

  • Submerge Equipment: Carefully place the pre-rinsed glassware and equipment into the bleach bath, ensuring all contaminated surfaces are fully submerged.

  • Soak: Allow the equipment to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol and elimination of the odor.

  • Rinse Thoroughly: After soaking, remove the glassware from the bleach bath and rinse thoroughly with deionized water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

  • Dispose of Bleach Bath: The used bleach solution should be collected and disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Neutralization of this compound in a Quenching Procedure

This protocol is for quenching reactions where unreacted this compound may be present.

  • Cool the Reaction Mixture: Before workup, cool the reaction mixture in an ice bath.

  • Prepare Quenching Solution: Prepare a fresh 1:10 dilution of household bleach.

  • Slow Addition: While stirring the reaction mixture in the fume hood, slowly add the bleach solution dropwise. This is an oxidation reaction and can be exothermic.

  • Monitor the Reaction: Continue adding the bleach solution until the odor of the thiophenol is no longer apparent.

  • Proceed with Workup: Once the quenching is complete, you can proceed with the standard aqueous workup for your reaction. All workup steps should be performed in a chemical fume hood.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Experiment Cleanup cluster_spill Spill Response prep_ppe Don Appropriate PPE handling_exp Conduct Experiment prep_ppe->handling_exp prep_hood Work in Fume Hood prep_hood->handling_exp prep_bleach Prepare 1:10 Bleach Solution cleanup_quench Quench Reaction Mixture (if applicable) prep_bleach->cleanup_quench cleanup_glassware Decontaminate Glassware in Bleach Bath prep_bleach->cleanup_glassware cleanup_hood Wipe Down Fume Hood with Bleach prep_bleach->cleanup_hood spill_neutralize Neutralize with Bleach prep_bleach->spill_neutralize handling_exp->cleanup_quench handling_exp->cleanup_glassware spill_evacuate Evacuate and Alert handling_exp->spill_evacuate Accidental Spill cleanup_waste Dispose of Waste in Sealed Container cleanup_quench->cleanup_waste cleanup_glassware->cleanup_waste spill_absorb Absorb Spill spill_evacuate->spill_absorb spill_absorb->spill_neutralize spill_dispose Dispose of Contaminated Material spill_neutralize->spill_dispose

Caption: Workflow for handling this compound.

ppe_selection cluster_ppe Required Personal Protective Equipment start Handling this compound eye Chemical Goggles & Face Shield start->eye skin Flame-Retardant Lab Coat & Apron start->skin hands Double Gloves (e.g., Nitrile/Neoprene) start->hands respiratory Work in Certified Fume Hood start->respiratory spill_check Is there a spill or inadequate ventilation? respiratory->spill_check respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge spill_check->respirator Yes

Caption: PPE selection guide for this compound.

References

Technical Support Center: Column Chromatography Purification of 4-Fluorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4-Fluorothiophenol and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography purification of this compound derivatives in a question-and-answer format.

Question: My this compound derivative appears to be decomposing on the silica gel column. What can I do?

Answer: Thiophenols and some of their derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. Consider the following solutions:

  • Deactivation of Silica Gel: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your chosen eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate). This is particularly useful for basic derivatives.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase such as neutral alumina.

  • 2D TLC Analysis: Before running a column, perform a 2D TLC to assess compound stability. Spot your compound, run the TLC in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the stationary phase.

Question: I'm having trouble separating my desired this compound derivative from a non-polar impurity. How can I improve the separation?

Answer: For separating non-polar compounds, optimizing the mobile phase is key.

  • Solvent System Selection: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[1] For non-polar impurities, you will want to use a very non-polar mobile phase to ensure the impurity elutes quickly while your slightly more polar product is retained longer.

  • Fine-Tuning Polarity: Start with a low percentage of the polar solvent (e.g., 1-5% ethyl acetate in hexane) and gradually increase the polarity if your desired compound is not eluting. The ideal solvent system for flash chromatography should give your target compound an Rf value of approximately 0.3 on a TLC plate.

  • Alternative Non-Polar Solvents: Consider using toluene or dichloromethane in combination with hexane to fine-tune the selectivity for your specific compounds.[1]

Question: My purified this compound derivative is contaminated with the corresponding disulfide. How can I remove it?

Answer: Disulfide formation is a common side reaction for thiophenols.

  • Reduction before Chromatography: If the disulfide is present in the crude material, it can sometimes be reduced back to the thiophenol before purification.

  • Chromatographic Separation: Disulfides are generally less polar than the corresponding thiophenols. Therefore, using a non-polar eluent system (e.g., high hexane content in a hexane/ethyl acetate mixture) should allow for the elution of the disulfide before the desired thiophenol.

Question: The column is running very slowly or has stopped completely. What should I do?

Answer: A blocked column can be caused by several factors.

  • Fine Particles: The presence of very fine particles in your crude sample can clog the column frit. Ensure your sample is fully dissolved and free of particulates before loading.

  • Improper Packing: An improperly packed column can lead to poor solvent flow. Ensure the silica gel is packed as a uniform slurry to avoid channels and air bubbles.

  • Precipitation on Column: If your compound is sparingly soluble in the mobile phase, it may precipitate at the top of the column. In this case, you may need to choose a different solvent system in which your compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a novel this compound derivative?

A1: A mixture of hexane and ethyl acetate is a standard and effective starting point for many organic compounds, including this compound derivatives.[1] Begin by performing Thin Layer Chromatography (TLC) with various ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.

Q2: How can I visualize this compound derivatives on a TLC plate?

A2: Most this compound derivatives are UV active due to the aromatic ring. They can be visualized under a UV lamp at 254 nm. Alternatively, staining with potassium permanganate can be an effective method.

Q3: What is "dry loading" and when should I use it for my this compound derivative?

A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This technique is particularly useful if your sample is not very soluble in the initial, non-polar mobile phase. To dry load, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A4: Common impurities can include unreacted starting materials, isomeric byproducts, and the corresponding phenol or disulfide.[1] The presence of isomeric impurities often arises from the starting materials, so using highly pure precursors is crucial.[1] Phenol impurities can form if water is present during the synthesis, especially at elevated temperatures.[1]

Data Presentation

The following tables summarize typical purification parameters and outcomes for various classes of this compound derivatives. Note: These are representative examples and optimal conditions may vary depending on the specific substrate and reaction.

Derivative ClassStationary PhaseMobile Phase (Eluent)Typical Rf of ProductTypical Yield (%)Typical Purity (%)
This compoundSilica Gel5% Ethyl Acetate in Hexane0.3595-98>99[2][3]
4-Fluorophenyl alkyl sulfidesSilica Gel2-10% Ethyl Acetate in Hexane0.4-0.685-95>98
4-Fluorophenyl aryl sulfidesSilica Gel1-5% Ethyl Acetate in Hexane0.3-0.580-90>97
4-Fluorophenyl thioestersSilica Gel10-20% Ethyl Acetate in Hexane0.5-0.790-98>99
S-(4-Fluorophenyl) thiocarbamatesSilica Gel15-30% Ethyl Acetate in Hexane0.4-0.685-95>98

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for purifying a hypothetical this compound derivative using flash column chromatography on silica gel.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of approximately 0.3 for the desired product.

  • Column Packing:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Once settled, add another thin layer of sand to the top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not allow the column to run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or house air) to begin eluting the sample through the column.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_separation Separation Issues cluster_compound Compound Integrity cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution streaking Streaking/Tailing start->streaking decomposition Decomposition start->decomposition change_solvent Adjust Solvent Polarity poor_sep->change_solvent gradient Use Gradient Elution poor_sep->gradient no_elution->change_solvent fast_elution->change_solvent alt_stationary Use Alumina or Deactivated Silica streaking->alt_stationary check_solubility Check Sample Solubility streaking->check_solubility dry_load Use Dry Loading streaking->dry_load decomposition->alt_stationary

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: 4-Fluorothiophenol Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of 4-Fluorothiophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on solvent-related effects.

Issue Potential Cause Recommended Solution
Low or no product yield in a nucleophilic substitution reaction 1. Inappropriate solvent choice: In polar protic solvents (e.g., methanol, ethanol, water), the nucleophilicity of the thiolate anion is diminished due to hydrogen bonding. The solvent molecules form a "cage" around the anion, reducing its ability to attack the electrophile.For SN2-type reactions, switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF. These solvents solvate the cation but leave the thiolate anion relatively "naked" and more reactive.
2. Incomplete deprotonation of this compound: The thiolate anion is a much stronger nucleophile than the neutral thiol. An insufficiently strong base or the presence of acidic impurities (including water) can lead to incomplete formation of the thiolate.Use a strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) to ensure complete deprotonation. Ensure all reagents and solvents are anhydrous.
3. Poor solubility of reactants: If the this compound, electrophile, or base is not fully dissolved, the reaction rate will be significantly reduced.Select a solvent in which all reactants are soluble. This compound is soluble in many common organic solvents like ethyl acetate, DMSO, dichloromethane, and chloroform.[1]
Formation of disulfide byproduct (4,4'-difluorodiphenyl disulfide) Oxidation of the thiolate: The thiolate anion is susceptible to oxidation, especially in the presence of air (oxygen), to form a disulfide dimer. This is more likely to occur if the primary reaction is slow.Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Slow reaction rate 1. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
2. Low concentration of reactants: Dilute conditions can lead to a slower reaction rate.Increase the concentration of the reactants.
Inconsistent reaction outcomes Variable solvent quality: The presence of impurities, particularly water, in the solvent can significantly affect the reactivity of the thiolate.Use high-purity, anhydrous solvents for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of this compound?

A1: The reactivity of this compound as a nucleophile is highly dependent on the solvent. In its deprotonated form (4-fluorothiophenolate), its nucleophilicity is significantly influenced by the solvent's ability to solvate anions.

  • Polar protic solvents (e.g., water, methanol, ethanol) decrease the nucleophilicity of the thiolate anion through hydrogen bonding. This creates a solvent shell around the anion, stabilizing it and making it less available to participate in a nucleophilic attack.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally the preferred choice for reactions where 4-fluorothiophenolate acts as a nucleophile. These solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the anion. This leaves the thiolate "naked" and highly reactive.

Q2: What is the pKa of this compound and how does it relate to its reactivity?

A2: The predicted pKa of this compound is approximately 6.40.[2] The fluorine atom is a weakly electron-withdrawing group, which slightly increases the acidity of the thiol proton compared to unsubstituted thiophenol (pKa ≈ 6.62).[2] A lower pKa indicates a more acidic thiol, which in turn forms a more stable (and less reactive) conjugate base (thiolate). While this suggests that 4-fluorothiophenolate is a slightly weaker nucleophile than phenoxide, the choice of solvent will have a more pronounced effect on its practical reactivity.

Q3: Which solvents are recommended for S-alkylation of this compound?

A3: For S-alkylation, which is a nucleophilic substitution reaction, polar aprotic solvents are highly recommended. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Tetrahydrofuran (THF) can also be an effective solvent.

Q4: Is this compound soluble in non-polar solvents?

A4: this compound has some solubility in non-polar organic solvents such as petroleum ether and hexane, but it is insoluble in water.[1] For reactions, it is more commonly dissolved in polar aprotic or other common organic solvents like ethyl acetate, dichloromethane, and chloroform.[1]

Data Presentation

The following table summarizes the impact of solvent on the yield of a specific reaction involving a precursor to this compound.

Table 1: Effect of Solvent on the Yield of this compound from the Reduction of 4,4'-Difluorodiphenyl Disulfide with Sodium Borohydride

SolventReaction Temperature (°C)Overall Yield (%)Purity (%)Reference
Methanol / Water70-7898.299.5[3]
Isopropanol / WaterNot specified98.599.2[3]
Tetrahydrofuran (THF)Not specified98.599.6[3]

Data extracted from US Patent 5,659,088 A.[3]

Experimental Protocols

1. General Procedure for Nucleophilic Aromatic Substitution (SNAr) with this compound

This protocol describes a general method for the reaction of this compound with an activated aryl halide.

  • Materials:

    • This compound (1.1 eq)

    • Activated aryl halide (1.0 eq)

    • Base (e.g., K2CO3, 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Procedure:

    • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the activated aryl halide and the anhydrous solvent.

    • Add the base to the reaction mixture.

    • Add this compound to the solution.

    • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, depending on substrate reactivity).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary (e.g., by column chromatography or recrystallization).

2. Synthesis of this compound via Reduction of 4,4'-Difluorodiphenyl Disulfide

This protocol is based on the procedure described in US Patent 5,659,088 A.[3]

  • Materials:

    • 4,4'-Difluorodiphenyl disulfide

    • Sodium borohydride (NaBH4)

    • Aqueous sodium hydroxide

    • Water-miscible organic solvent (e.g., methanol, isopropanol, or THF)

    • Water

  • Procedure:

    • Dissolve 4,4'-difluorodiphenyl disulfide in the chosen water-miscible organic solvent and water in a reaction vessel.

    • Prepare a solution of sodium borohydride in aqueous sodium hydroxide.

    • Add the sodium borohydride solution dropwise to the solution of the disulfide, maintaining the reaction temperature (e.g., 70-78 °C for methanol/water).

    • After the addition is complete, continue to stir the mixture until the reaction is complete (monitor by TLC or other suitable method).

    • After cooling, acidify the aqueous sodium 4-fluorothiophenolate solution (e.g., with concentrated hydrochloric acid to a pH of 0.5 to 2.5).

    • Separate the resulting organic phase containing this compound.

    • The aqueous phase can be extracted with an organic solvent to recover any remaining product.

    • The combined organic phases can be further purified, for example, by distillation.

Visualizations

Below are diagrams illustrating key concepts related to the impact of solvent on this compound reactivity.

SN2_Reaction_Workflow cluster_conditions Key Conditions start Start: Reactants & Solvent deprotonation 1. Deprotonation (4-F-PhSH + Base) start->deprotonation thiolate_formation Formation of 4-Fluorothiophenolate deprotonation->thiolate_formation cond1 Inert Atmosphere deprotonation->cond1 nucleophilic_attack 2. Nucleophilic Attack (Thiolate + Electrophile) thiolate_formation->nucleophilic_attack product_formation Product Formation nucleophilic_attack->product_formation cond2 Anhydrous Solvent nucleophilic_attack->cond2 workup 3. Reaction Workup & Purification product_formation->workup end End: Purified Product workup->end

References

temperature optimization for 4-Fluorothiophenol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-Fluorothiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique coupling partner? this compound is an electron-deficient aromatic thiol. The presence of the electron-withdrawing fluorine atom increases the acidity of the thiol proton compared to unsubstituted thiophenol.[1][2] This allows for easier deprotonation to the reactive thiolate anion, often with milder bases.[1][2] The thiolate is a potent nucleophile suitable for various substitution and coupling reactions.[1]

Q2: What is the most common side reaction and how can temperature optimization help minimize it? The most prevalent side reaction is the oxidative dimerization of the thiol to form bis(4-fluorophenyl) disulfide.[1][2] This is often promoted by the presence of oxygen, especially under basic conditions.[1] While maintaining an inert atmosphere is crucial, temperature can play a role. If the primary coupling reaction is too slow at low temperatures, it allows more time for the oxidation to occur.[1] Gradually increasing the temperature can accelerate the desired coupling reaction, outcompeting the dimerization. However, excessively high temperatures can cause other side reactions or decomposition.[1]

Q3: How does temperature affect catalyst stability in palladium-catalyzed couplings? Temperature is a critical factor for catalyst stability. While heating is often necessary to achieve a reasonable reaction rate, elevated temperatures (>100 °C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3] This reduces the concentration of the active catalyst in the solution and can cause the reaction to stall or yield poorly.[3] It is crucial to find an optimal temperature that balances reaction rate with catalyst longevity.

Q4: What are the typical temperature ranges for different this compound coupling reactions? Optimal temperature varies significantly by reaction type:

  • S-Alkylation: Generally proceeds under milder conditions, typically between 60-80 °C.[1][2]

  • Ullmann C-S Coupling: Modern ligand-accelerated protocols work in the 90-110 °C range.[1] Traditional Ullmann reactions often required much higher temperatures.[4]

  • Buchwald-Hartwig Coupling: Typical reaction temperatures are between 80-100 °C.[5]

  • Suzuki Coupling: Often performed between 80-85 °C.[3] While some Suzuki reactions can proceed at room temperature, the reaction time is significantly longer.[6][7]

  • Sonogashira Coupling: Known for proceeding under mild conditions, often at room temperature or with gentle heating to around 55 °C.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient Temperature: The reaction's activation energy is not being met.[1] 2. Catalyst Inactivity: The palladium or copper catalyst is poisoned or was not activated properly. Sulfur compounds can poison palladium catalysts.[1][2] 3. Inefficient Thiolate Formation: The base is too weak, old, or insufficient to deprotonate the this compound.[1]1. Gradually increase the reaction temperature in increments of 10 °C while monitoring the reaction by TLC or LC-MS.[1][2] 2. Use fresh, high-purity catalyst and ligands. For palladium-catalyzed reactions, consider a higher catalyst loading or using a more robust ligand.[2] 3. Switch to a slightly stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is fresh, finely powdered, and anhydrous.[1][2]
Major Byproduct is the Disulfide Dimer 1. Oxygen in the Reaction: The reaction was exposed to air, especially after the base was added.[1][2] 2. Reaction is Too Slow: A slow primary reaction allows more time for the oxidation side reaction to occur.[1]1. Ensure all reagents and solvents are rigorously deoxygenated (e.g., by sparging with N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.[1][2] 2. Increase the reaction temperature or concentration to accelerate the desired coupling reaction.[1]
Reaction Stalls or Catalyst Decomposes 1. Reaction Temperature is Too High: This can lead to rapid catalyst decomposition, often visible as palladium black precipitation.[3] 2. Catalyst Poisoning: The sulfur atom of the thiophenol can bind to the metal center and deactivate the catalyst.[2]1. Lower the reaction temperature and allow for a longer reaction time. Finding the "sweet spot" is key.[1] 2. A change of ligand may be necessary to generate a more stable and active catalytic complex.[2]
Formation of Multiple Unidentified Byproducts 1. Reaction Temperature is Too High: This can lead to thermal decomposition of starting materials, reagents, or the desired product.[1] 2. Base is Too Strong: A very strong base combined with high temperature may lack chemoselectivity with sensitive functional groups.[1]1. Lower the reaction temperature and monitor for a cleaner reaction profile, even if it requires a longer reaction time.[1] 2. Switch to a milder base, such as K₂CO₃ or an organic base.[1]

Quantitative Data Summary

The following table summarizes typical temperature conditions for various coupling reactions involving aryl thiols. Note that these are starting points and optimization is often necessary for specific substrates.

Coupling ReactionCatalyst System (Example)Base (Example)Solvent (Example)Temperature Range (°C)Citation(s)
S-Alkylation N/A (Base-mediated)K₂CO₃DMF60 - 80 °C[1][2]
Ullmann C-S Coupling CuI / LigandK₂CO₃Dioxane / DMF90 - 110 °C[1]
Suzuki Coupling Pd₂(dba)₃ / Phosphine LigandCsFToluene80 - 85 °C[3]
Buchwald-Hartwig Pd(OAc)₂ / Phosphine LigandNaOtBu / K₃PO₄Toluene / Dioxane80 - 100 °C[5][10]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃NDMF / H₂ORoom Temp - 55 °C[8][9]

Experimental Protocols

Protocol 1: General Procedure for Ullmann C-S Coupling

This protocol provides a general method for forming an aryl thioether via a ligand-assisted Ullmann-type condensation.

  • Preparation: To a flame-dried reaction tube, add the aryl halide (1.0 eq), this compound (1.2 eq), CuI (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and an anhydrous base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or DMF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.[1] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to obtain the desired product.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general approach for the Suzuki cross-coupling of an aryl halide with a boronic acid, which can be adapted for substrates like this compound derivatives.

  • Preparation: In a flame-dried flask, combine the aryl bromide derivative of this compound (1.0 eq), the desired phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., 4 mol% of a suitable ligand), and a base (e.g., CsF, 3.0 eq).[3]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[3]

  • Reaction: Heat the mixture to 80-85 °C and stir.[3] Monitor the reaction's progress by TLC or LC-MS. Be cautious of overheating, which can cause catalyst decomposition.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow Start Reaction Underperforming? Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Major Side Products? Start->Check_Side_Products No Temp_Low Increase Temperature Gradually [1, 2] Check_Yield->Temp_Low Yes Check_Stall Reaction Stalled? Check_Side_Products->Check_Stall No Temp_High Lower Temperature, Increase Time [1] Check_Side_Products->Temp_High Yes (Decomposition) Inert_Atmo Improve Inert Atmosphere [1, 2] Check_Side_Products->Inert_Atmo Yes (Dimerization) Check_Stall->Temp_High Yes Solution Problem Resolved Check_Stall->Solution No Base_Issue Check Base (Strength, Freshness) [1] Temp_Low->Base_Issue Catalyst_Issue Check Catalyst (Freshness, Loading) [2] Base_Issue->Catalyst_Issue Catalyst_Issue->Solution Temp_High->Solution Optimize_Rate Increase Temp/Conc to Outcompete Side Reaction [1] Inert_Atmo->Optimize_Rate Optimize_Rate->Solution

Caption: Troubleshooting workflow for temperature optimization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask B 2. Establish Inert Atmosphere (N2/Ar) [1] A->B C 3. Add Degassed Solvent [1] B->C D 4. Heat to Optimized Temperature C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Final Product

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Fluorothiophenol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 4-Fluorothiophenol and its derivatives, offering supporting experimental data and detailed methodologies. The information is intended to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific applications, from pharmaceutical intermediates to materials science.

I. Synthesis of this compound: A Comparative Analysis

The parent compound, this compound, is a crucial precursor for a wide range of derivatives. Historically, its synthesis involved the reduction of 4-fluorobenzenesulphonyl chloride with zinc dust and sulfuric acid, a method now largely superseded due to low yields and hazardous waste generation[1][2]. A more contemporary and industrially viable approach is a multi-step synthesis commencing from the same starting material, which boasts significantly higher yields and purity.

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
Modern Multi-step Synthesis 4-Fluorobenzenesulphonyl chloride1. NaHSO₃2. SO₂3. NaBH₄96.5 - 98.5> 99High yield and purity, avoids hazardous metal waste.[1][2]Multi-step process.
Classic Reduction 4-Fluorobenzenesulphonyl chlorideZn dust, H₂SO₄~72Not specifiedSingle reduction step.Lower yield, generates zinc-containing effluent.[1][2]

II. Synthesis of this compound Derivatives: Thioethers and Thioesters

The versatile thiol group of this compound allows for the synthesis of a diverse array of derivatives, primarily through S-alkylation, S-arylation, and thioesterification.

A. Synthesis of 4-Fluorophenyl Thioethers (Sulfides)

The formation of a carbon-sulfur bond at the thiol position is a common strategy to introduce the 4-fluorophenylthio moiety into target molecules. Key methods include nucleophilic substitution (S-alkylation) and metal-catalyzed cross-coupling reactions (S-arylation).

Table 2: Comparison of Synthesis Methods for 4-Fluorophenyl Thioethers

MethodSubstrate for 4-FTPCoupling PartnerCatalyst/ReagentsTypical Yield (%)Key Features
S-Alkylation (Nucleophilic Substitution) This compoundAlkyl HalideBase (e.g., K₂CO₃)70-90Simple, effective for primary and secondary alkyl halides.
Ullmann Condensation (S-Arylation) This compoundAryl HalideCopper CatalystModerate to HighEconomical for large-scale synthesis.
Buchwald-Hartwig Amination (S-Arylation) This compoundAryl Halide/TriflatePalladium CatalystHighBroad substrate scope, milder conditions than Ullmann.
Metal-Free Reductive Coupling This compoundTosylhydrazoneK₂CO₃ in Dioxane70-90Avoids transition metal catalysts.
B. Synthesis of S-(4-Fluorophenyl) Thioesters

Thioesters are important intermediates in organic synthesis. The reaction of this compound with acylating agents provides a straightforward route to S-(4-fluorophenyl) thioesters.

Table 3: Synthesis of S-(4-Fluorophenyl) Thioesters

MethodAcylating AgentCatalyst/ReagentsTypical Yield (%)Key Features
Acylation with Acyl Chlorides/Anhydrides Acyl Chloride or AnhydrideBase (e.g., Pyridine)HighFast and efficient reaction.
Mitsunobu Reaction Carboxylic AcidDEAD, PPh₃Moderate to HighMild conditions, good for sensitive substrates.

III. Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound (Modern Method)[1]

Step 1: Synthesis of Sodium 4-Fluorobenzenesulphinate 4-Fluorobenzenesulphonyl chloride is reacted with a sodium hydrogen sulphite solution to yield a solution of sodium 4-fluorobenzenesulphinate.

Step 2: Synthesis of 4,4'-Difluorodiphenyl Disulfide The solution of sodium 4-fluorobenzenesulphinate is reduced with sulphur dioxide to produce 4,4'-difluorodiphenyl disulfide.

Step 3: Reduction to this compound 4,4'-Difluorodiphenyl disulfide (194 g) is placed in isopropanol (650 ml) and water (90 ml). The mixture is reduced by the dropwise addition of a solution of NaBH₄ (16.2 g) in aqueous sodium hydroxide at 50°C over 2 hours. The reaction is stirred for a further 10 hours. The this compound is then isolated by acidification and extraction.

Protocol 2: General Procedure for S-Alkylation of this compound

To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, Acetone), a base such as potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. The alkyl halide (1.1 eq) is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed S-Arylation (Ullmann Condensation)

A mixture of this compound (1.0 eq), the aryl halide (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling polar solvent (e.g., DMF, NMP) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

IV. Visualization of Synthetic Pathways and Biological Relevance

Synthetic Workflow for this compound Derivatives

G A 4-Fluorobenzenesulphonyl Chloride B 4,4'-Difluorodiphenyl Disulfide A->B  Reduction (SO₂) C This compound B->C  Reduction (NaBH₄) D 4-Fluorophenyl Thioether C->D  S-Alkylation or S-Arylation E S-(4-Fluorophenyl) Thioester C->E  Acylation F Alkyl Halide / Base F->D G Aryl Halide / Catalyst G->D H Acyl Chloride / Base H->E

Caption: General synthetic routes to this compound and its thioether/thioester derivatives.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound, such as certain (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, have been investigated as inhibitors of the dopamine transporter (DAT)[3]. Inhibition of DAT leads to an increase in synaptic dopamine levels, which can modulate downstream signaling pathways, including those involved in reward, motivation, and motor control. A simplified hypothetical pathway illustrating the effect of a 4-fluorophenyl-containing DAT inhibitor is shown below.

G cluster_0 Dopaminergic Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron 4-Fluorophenyl Derivative 4-Fluorophenyl Derivative DAT Dopamine Transporter (DAT) 4-Fluorophenyl Derivative->DAT  Inhibits Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine leads to Dopamine_reuptake->Presynaptic Neuron  into D2R Dopamine D2 Receptor Synaptic_Dopamine->D2R  Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition D2R->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Downstream_Signaling Modulation of Downstream Signaling (e.g., PKA pathway) cAMP->Downstream_Signaling

References

A Comparative Guide to Analytical Methods for Characterizing 4-Fluorothiophenol Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Fluorothiophenol (4-FTP) and its related products. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of 4-FTP, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the principles, experimental protocols, and comparative performance of various chromatographic and spectroscopic methods, supported by experimental data where available.

Overview of Analytical Techniques

The characterization of this compound and its derivatives typically involves a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and elucidate chemical structures. The primary methods discussed in this guide are:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

    • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

    • Mass Spectrometry (MS)

Data Presentation: A Comparative Analysis

The following tables summarize the key performance characteristics of the primary analytical methods used for this compound analysis.

Table 1: Comparison of Chromatographic Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Purity assessment, impurity profiling, quantificationSeparation and identification of volatile impurities, quantification
Sample Volatility Not requiredRequired
Derivatization Generally not requiredMay be required for polar analytes to improve volatility
Selectivity HighVery High (with MS detection)
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range
Instrumentation Cost Moderate to HighHigh
Key Advantage Suitable for a wide range of compounds, including non-volatile and thermally labile products.Excellent separation efficiency and definitive identification of volatile impurities.
Limitation Potential for on-column degradation of thiols (disulfide formation).Not suitable for non-volatile or thermally unstable compounds.

Table 2: Comparison of Spectroscopic Methods

FeatureNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Ultraviolet-Visible (UV-Vis)Mass Spectrometry (MS)
Primary Application Structural elucidation, confirmation of identityIdentification of functional groupsQuantification, detection of conjugated systemsMolecular weight determination, structural fragmentation analysis
Sample State SolutionSolid, Liquid, GasSolutionSolid, Liquid, Gas (after ionization)
Information Provided Detailed molecular structure, connectivityPresence of specific chemical bondsElectronic transitions, conjugationMolecular mass, elemental composition, fragmentation pattern
Sensitivity Low to ModerateModerateHighVery High
Instrumentation Cost HighLow to ModerateLowHigh
Key Advantage Unambiguous structure determination.Rapid and non-destructive functional group analysis.Simple, robust, and cost-effective for quantitative analysis.High sensitivity and specificity for molecular identification.
Limitation Lower sensitivity compared to other techniques.Provides limited information on the overall molecular structure.Limited structural information.May require chromatographic separation for complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is particularly useful for the quantitative detection of isomers (e.g., 2-fluorothiophenol, 3-fluorothiophenol) and other related impurities in this compound samples.[1] A critical aspect of analyzing thiophenols by HPLC is the prevention of oxidative dimerization to disulfides. The addition of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the sample diluent is highly recommended to ensure that the analyte and its impurities remain in their monomeric thiol form.[1]

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with a suitable diluent.

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 1 mM TCEP is recommended.

    • Working Solution (e.g., 0.1 mg/mL): Dilute the stock solution as required for the analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile organic impurities in this compound.

  • Sample Preparation:

    • Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 10-100 µg/mL.

    • Ensure the sample is free of particulate matter.

  • GC-MS Conditions (Example):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Injection Mode: Split or splitless, depending on the concentration.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of this compound and its products. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if required.

  • NMR Acquisition Parameters (General):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Requires a larger number of scans due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Typically requires fewer scans due to the high sensitivity of the ¹⁹F nucleus.

  • Expected ¹H NMR Data for this compound: The spectrum will show characteristic signals for the aromatic protons and the thiol proton.

  • Expected ¹³C NMR Data for this compound: The spectrum will show distinct signals for the six carbon atoms in the benzene ring, with splitting patterns due to coupling with the fluorine atom.

  • Expected ¹⁹F NMR Data for this compound: A single signal is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a sample.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two KBr plates.

    • Solid Samples: The sample can be mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Acquire a background spectrum of the empty sample compartment or the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups.

  • Expected Key FTIR Peaks for this compound:

    • S-H stretch: A weak band around 2550-2600 cm⁻¹.

    • C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a simple and effective method for the quantitative analysis of this compound, particularly for determining concentration.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of standard solutions of known concentrations by serial dilution.

  • UV-Vis Analysis:

    • Record the UV-Vis spectrum of the solvent (as a blank) and the standard solutions over a wavelength range of approximately 200-400 nm.

    • Determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

Visualization of Workflows

The following diagrams illustrate the typical experimental workflows for the key analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (with TCEP) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dilute Sample in Volatile Solvent inject Inject into GC sample->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra of Peaks tic->spectra identify Library Search & Identification spectra->identify

Caption: Workflow for GC-MS analysis of this compound.

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent nmr NMR Spectrometer prep_nmr->nmr prep_ftir Prepare KBr Pellet or ATR Sample ftir FTIR Spectrometer prep_ftir->ftir prep_uv Prepare Standard Solutions uv UV-Vis Spectrophotometer prep_uv->uv data_nmr Structural Elucidation nmr->data_nmr data_ftir Functional Group ID ftir->data_ftir data_uv Quantitative Analysis uv->data_uv

Caption: General workflow for spectroscopic analysis.

Conclusion

The characterization of this compound and its products requires a multi-faceted analytical approach. Chromatographic methods, particularly HPLC and GC-MS, are indispensable for purity assessment and impurity profiling. Spectroscopic techniques, led by NMR for definitive structural elucidation, and complemented by FTIR and UV-Vis for functional group analysis and quantification, provide a comprehensive understanding of the material's chemical properties. The choice of method or combination of methods will depend on the specific analytical goal, whether it is routine quality control, in-depth structural characterization, or quantitative analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and implementing the most appropriate analytical strategies for their needs.

References

A Head-to-Head Battle of Reactivity: 4-Fluorothiophenol vs. Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized organic molecules is paramount. This guide provides an in-depth, objective comparison of the reactivity of 4-Fluorothiophenol and its parent compound, Thiophenol. By examining their intrinsic chemical properties and providing supporting experimental frameworks, this document serves as a critical resource for anticipating their behavior in chemical synthesis and biological systems.

The introduction of a fluorine atom at the para-position of the thiophenol ring in this compound significantly alters its electronic properties, leading to discernible differences in acidity and nucleophilicity compared to Thiophenol. These differences can have profound implications for reaction kinetics, pathway selection, and the overall efficiency of synthetic routes.

Unveiling the Chemical Personalities: A Look at Acidity

The acidity of a thiol is a fundamental indicator of its reactivity, particularly the nucleophilicity of its conjugate base, the thiophenolate anion. The acid dissociation constant (pKa) provides a quantitative measure of this property.

The fluorine atom in this compound is an electron-withdrawing group due to its high electronegativity. This inductive effect pulls electron density away from the sulfur atom, stabilizing the resulting thiophenolate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value.

CompoundStructurepKa
ThiophenolC₆H₅SH6.62
This compoundFC₆H₄SH6.40 (Predicted)[1]

As the data indicates, this compound is predicted to be a slightly stronger acid than Thiophenol.[1] This seemingly small difference in pKa can translate to significant variations in the concentration of the reactive thiophenolate anion at a given pH, thereby influencing reaction rates.

The Power of the Punch: Nucleophilicity and Reactivity

In many chemical transformations, the deprotonated thiolate acts as the key nucleophile. The nucleophilicity of this species is inversely related to its stability. Since the thiophenolate of this compound is more stable due to the electron-withdrawing fluorine atom, it is expected to be a weaker nucleophile compared to the thiophenolate of Thiophenol.[1]

This difference in nucleophilicity will manifest in the kinetics of various reactions, including:

  • Nucleophilic Aromatic Substitution (SNAr): In reactions with electron-deficient aromatic rings, the rate of attack by the thiolate is a critical factor.

  • Michael Additions: The conjugate addition of thiolates to α,β-unsaturated carbonyl compounds is a widely used transformation in organic synthesis and bioconjugation.

  • Alkylation Reactions: The formation of thioethers through the reaction of thiolates with alkyl halides is a fundamental process.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound and Thiophenol, the following experimental protocols can be employed.

Determination of Relative Nucleophilicity via SNAr Reaction Kinetics

This experiment measures the rate of a nucleophilic aromatic substitution reaction, a common benchmark for assessing nucleophilicity.

Objective: To determine the second-order rate constants for the reaction of this compound and Thiophenol with 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • This compound

  • Thiophenol

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Ethanol (or other suitable solvent)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations for this compound, Thiophenol, and CDNB in ethanol.

  • Reaction Mixture: In a cuvette, mix a buffered solution with the thiol of interest.

  • Initiation of Reaction: Add a small aliquot of the CDNB stock solution to the cuvette to initiate the reaction. The final concentrations should be such that the thiol is in large excess to ensure pseudo-first-order kinetics.

  • Kinetic Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the product, 2,4-dinitrophenyl sulfide derivative, over time.

  • Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the thiol.

  • Comparison: Repeat the experiment under identical conditions for the other thiol. A direct comparison of the second-order rate constants will provide a quantitative measure of their relative nucleophilicity.

Comparative Analysis of Michael Addition Rates

This protocol assesses the reactivity of the thiols in a conjugate addition reaction.

Objective: To compare the rates of Michael addition of this compound and Thiophenol to an α,β-unsaturated carbonyl compound, such as N-ethylmaleimide.

Materials:

  • This compound

  • Thiophenol

  • N-ethylmaleimide

  • Phosphate buffer (pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve N-ethylmaleimide in the phosphate buffer.

  • Reaction Initiation: Add a stoichiometric amount of either this compound or Thiophenol to initiate the reaction.

  • Time-course Analysis: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • HPLC Analysis: Analyze the quenched samples by HPLC to monitor the disappearance of the reactants and the appearance of the product.

  • Kinetic Profile: Plot the concentration of the reactants or product as a function of time to generate a kinetic profile.

  • Rate Comparison: Compare the initial rates or the half-lives of the reactions for both thiols to determine their relative reactivity in the Michael addition.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Acidity and Nucleophilicity Relationship cluster_thiophenol Thiophenol cluster_4F_thiophenol This compound Thiophenol Thiophenol (pKa = 6.62) Thiophenolate Thiophenolate (Less Stable) Thiophenol->Thiophenolate -H+ Thiophenolate->Thiophenol +H+ Reactivity Reactivity Thiophenolate->Reactivity Higher Nucleophilicity (Faster Reactions) Fluorothiophenol This compound (pKa = 6.40) Fluorothiophenolate 4-Fluorothiophenolate (More Stable) Fluorothiophenol->Fluorothiophenolate -H+ Fluorothiophenolate->Fluorothiophenol +H+ Fluorothiophenolate->Reactivity Lower Nucleophilicity (Slower Reactions)

Figure 1: Relationship between acidity, conjugate base stability, and nucleophilicity.

G Experimental Workflow for SNAr Kinetics start Prepare Stock Solutions (Thiol, CDNB, Buffer) mix Mix Thiol and Buffer in Cuvette start->mix initiate Add CDNB to Initiate Reaction mix->initiate monitor Monitor Absorbance Change (UV-Vis Spectrophotometer) initiate->monitor analyze Plot ln(ΔAbs) vs. Time monitor->analyze calculate Calculate Second-Order Rate Constant (k) analyze->calculate compare Compare Rate Constants calculate->compare

Figure 2: Workflow for comparing nucleophilicity using SNAr kinetics.

Conclusion

References

4-Fluorothiophenol vs. 4-Chlorothiophenol: A Comparative Guide for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of 4-fluorothiophenol and 4-chlorothiophenol in the context of nucleophilic aromatic substitution (SNAr) reactions, offering insights into their relative reactivity, supported by physicochemical data and a general experimental framework.

When participating in nucleophilic aromatic substitution reactions, the efficacy of a nucleophile is intrinsically linked to its ability to donate its electron pair to an electrophilic aromatic ring. In the case of substituted thiophenols, this reactivity is significantly influenced by the electronic properties of the substituent on the phenyl ring. The comparison between this compound and 4-chlorothiophenol hinges on the interplay of the inductive and resonance effects of the halogen substituents, which in turn affects the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.

Relative Reactivity: An Inference from Acidity

The nucleophilicity of a thiophenol is inversely related to its acidity (pKa). A lower pKa value indicates a more acidic thiol, which readily donates its proton to form a more stable, and consequently less reactive, thiolate anion. The stability of the thiolate is enhanced by electron-withdrawing groups on the aromatic ring.

CompoundpKaPredicted Nucleophilicity
This compound~6.40 (Predicted)[1]More Nucleophilic
4-Chlorothiophenol< 6.40Less Nucleophilic

Fluorine, despite being more electronegative than chlorine, is a weaker inductive electron-withdrawing group in this context due to its ability to donate electron density back to the aromatic ring via resonance (a +R effect). Chlorine exhibits a stronger inductive effect (-I) and a less significant resonance effect. Consequently, the thiolate anion of 4-chlorothiophenol is more stabilized by the stronger electron-withdrawing nature of the chloro group, leading to a lower pKa and reduced nucleophilicity compared to this compound. Therefore, This compound is predicted to be the more potent nucleophile in nucleophilic aromatic substitution reactions.

The "Element Effect": A Note on Leaving Group Ability

It is crucial to distinguish the role of the halogen as a substituent influencing nucleophilicity from its role as a leaving group. In many SNAr reactions, fluoride is surprisingly a better leaving group than chloride, an observation termed the "element effect". This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). The reason lies in the mechanism of SNAr reactions, which typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate called the Meisenheimer complex. The rate-determining step is often the initial nucleophilic attack to form this complex. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the first step and increasing the overall reaction rate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized experimental protocol for an SNAr reaction employing a thiophenol nucleophile. This protocol should be optimized for specific substrates and reaction conditions.

Reaction: Synthesis of an Aryl Thioether via SNAr

Materials:

  • Aryl halide (activated towards SNAr, e.g., with a nitro group ortho or para to the halide)

  • This compound or 4-Chlorothiophenol (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine; 1.5 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

Procedure:

  • To a solution of the activated aryl halide in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the 4-halothiophenol (this compound or 4-chlorothiophenol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired aryl thioether.

Logical Workflow for Reagent Selection and Reaction

G Workflow for Thiophenol Selection in SNAr cluster_input Input Considerations cluster_decision Reagent Selection cluster_process Experimental Execution A Identify Electrophilic Aromatic Substrate C Compare pKa of This compound vs. 4-Chlorothiophenol A->C B Define Desired Product Structure B->C D Select this compound for Higher Reactivity C->D Lower pKa (More Acidic) E Select 4-Chlorothiophenol for Potentially Higher Stability/Lower Cost C->E Higher pKa (Less Acidic) F Deprotonation of Thiophenol with Base D->F E->F G Nucleophilic Attack on Aromatic Substrate F->G H Formation of Meisenheimer Complex G->H I Elimination of Leaving Group H->I J Product Isolation and Purification I->J

References

A Comparative Guide to the Efficacy of 4-Fluorothiophenol in the Synthesis of Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Fluorothiophenol's performance against alternative reagents in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor. The information presented is supported by experimental data to aid in reagent selection for drug development and manufacturing. Lapatinib is a critical therapeutic agent for HER2-positive breast cancer, functioning as a potent dual tyrosine kinase inhibitor of both the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).[1]

Introduction to this compound in Drug Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its unique structure, featuring a fluorine atom and a thiol group, allows for specific reactivity that is highly sought after in medicinal chemistry.[2] The fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability, while the thiol group serves as a versatile nucleophile for forming key thioether linkages.[3] This guide focuses on its application in the synthesis of the anticancer drug Lapatinib, where it is a key reagent for introducing the 3-fluoro-benzyloxy aniline moiety.

Comparison of this compound with Alternative Thiophenols

The choice of thiophenol in a nucleophilic aromatic substitution (SNAr) reaction is critical as it influences the reactivity and ultimately the yield and purity of the product. The acidity of the thiophenol, indicated by its pKa, is a key determinant of the nucleophilicity of the corresponding thiophenolate anion. A lower pKa indicates a more acidic thiol and a more stable, less reactive thiophenolate.

ReagentpKaPredicted Nucleophilic ReactivityKey Characteristics
Thiophenol6.62HighReference compound with no electron-withdrawing or donating groups.
This compound 6.40 (Predicted) High The fluorine atom is a weakly electron-withdrawing group, slightly increasing acidity compared to thiophenol.[4]
4-Chlorothiophenol5.90ModerateThe chlorine atom is more electron-withdrawing than fluorine, leading to a more stable and less nucleophilic thiophenolate.[4]
Pentafluorothiophenol2.68Very LowThe five fluorine atoms strongly withdraw electron density, resulting in a highly stable and weakly nucleophilic thiophenolate.[4]

Table 1: Comparison of Physicochemical Properties of Thiophenols.

Experimental Workflow for Lapatinib Synthesis

The synthesis of Lapatinib typically involves the reaction of a quinazoline intermediate with an aniline derivative. The following diagram illustrates a generalized workflow for the key SNAr step.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Quinazoline Intermediate (e.g., 4-chloro-6-iodo-quinazoline) F Lapatinib Intermediate A->F SNAr Reaction B Aniline Derivative (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) B->F C Solvent (e.g., Isopropanol) C->F D Base (e.g., Triethylamine) D->F E Heat E->F

Caption: Generalized workflow for the synthesis of a Lapatinib intermediate.

Experimental Protocol

The following is a representative protocol for a key step in the synthesis of Lapatinib, adapted from documented procedures.

Synthesis of N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline

  • Reaction Setup: In a suitable reaction vessel, charge 4-chloro-6-iodo-quinazoline and 3-chloro-4-(3'-fluoro-benzyloxy)aniline.

  • Solvent Addition: Add a suitable solvent, such as isopropanol.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the crude product with the reaction solvent and dry under vacuum to yield the desired Lapatinib intermediate.

Note: This is a generalized protocol. Specific conditions such as stoichiometry, temperature, and reaction time should be optimized for each scale.

Mechanism of Action: Lapatinib Signaling Pathway Inhibition

Lapatinib is a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[5] Overexpression of HER2 is found in a significant percentage of breast cancers and leads to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[6] Lapatinib reversibly binds to the intracellular ATP-binding site of these receptors, inhibiting their kinase activity and blocking downstream signaling.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K dimerization & autophosphorylation RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 ATP ATP ATP->EGFR ATP->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

By inhibiting the PI3K/Akt/mTOR and MAPK pathways, Lapatinib disrupts cancer cell growth and survival, leading to cell cycle arrest and apoptosis.[1]

Conclusion

This compound is an effective and widely used reagent in the synthesis of Lapatinib and other kinase inhibitors. Its electronic properties, conferred by the fluorine substituent, provide a favorable balance of nucleophilicity and reactivity for SNAr reactions. While other thiophenols can be employed, the choice of reagent should be carefully considered based on the desired reactivity, potential for side reactions, and overall process efficiency. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in the development of synthetic routes for complex pharmaceutical agents.

References

Spectroscopic Confirmation of 4-Fluorothiophenol Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise confirmation of reaction outcomes is paramount. This guide provides a comparative analysis of spectroscopic data for common reactions of 4-Fluorothiophenol, offering a valuable resource for reaction monitoring and product characterization.

This document details the spectroscopic signatures of this compound and its derivatives resulting from three common reaction pathways: S-alkylation (specifically S-methylation), oxidation to the disulfide, and oxidation to the sulfonyl chloride. By presenting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in a clear, tabular format, this guide facilitates the unambiguous identification of reaction products. Detailed experimental protocols for each transformation are also provided to ensure reproducibility.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its reaction products. These values serve as a benchmark for confirming the successful transformation of the starting material.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundAromatic Protons (AA'BB' system)Other Protons
This compound ~7.35 (m, 2H), ~7.00 (m, 2H)~3.5 (s, 1H, SH)
4-Fluorothioanisole ~7.30 (m, 2H), ~6.95 (m, 2H)~2.50 (s, 3H, SCH₃)
4,4'-Difluorodiphenyl disulfide ~7.45 (m, 4H), ~7.05 (m, 4H)-
4-Fluorobenzenesulfonyl chloride ~8.00 (m, 2H), ~7.30 (m, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundAromatic CarbonsOther Carbons
This compound ~162 (d, J=245 Hz, C-F), ~134 (d, J=8 Hz), ~129 (s), ~116 (d, J=22 Hz)-
4-Fluorothioanisole ~162 (d, J=245 Hz, C-F), ~133 (d, J=8 Hz), ~130 (s), ~116 (d, J=22 Hz)~16 (s, SCH₃)
4,4'-Difluorodiphenyl disulfide ~163 (d, J=248 Hz, C-F), ~135 (d, J=8 Hz), ~132 (s), ~116 (d, J=22 Hz)-
4-Fluorobenzenesulfonyl chloride ~166 (d, J=258 Hz, C-F), ~139 (s), ~131 (d, J=10 Hz), ~117 (d, J=23 Hz)-

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
This compound ~2550 (S-H stretch), ~1590, 1490 (C=C aromatic), ~1220 (C-F stretch)
4-Fluorothioanisole ~1590, 1490 (C=C aromatic), ~1220 (C-F stretch), ~2920 (C-H stretch, CH₃)
4,4'-Difluorodiphenyl disulfide ~1590, 1490 (C=C aromatic), ~1220 (C-F stretch), ~540 (S-S stretch)
4-Fluorobenzenesulfonyl chloride ~1380 (S=O asymmetric stretch), ~1180 (S=O symmetric stretch), ~1590, 1490 (C=C aromatic), ~1230 (C-F stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 128127, 99, 83
4-Fluorothioanisole 142127, 99
4,4'-Difluorodiphenyl disulfide 254127, 99
4-Fluorobenzenesulfonyl chloride 194159, 95

Experimental Protocols

The following are representative experimental protocols for the synthesis of the compared compounds, derived from established chemical literature.

Synthesis of 4-Fluorothioanisole (S-Methylation)

Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or acetone, is added a base, for example, potassium carbonate or sodium hydroxide (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.

Synthesis of 4,4'-Difluorodiphenyl disulfide (Oxidation)

Procedure: this compound (1.0 eq) is dissolved in a suitable solvent like ethanol or dichloromethane. An oxidizing agent, such as hydrogen peroxide (2.0 eq) or iodine (1.1 eq) in the presence of a base like triethylamine, is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (to quench excess iodine, if used) and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 4,4'-difluorodiphenyl disulfide, which can be purified by recrystallization or column chromatography.

Synthesis of 4-Fluorobenzenesulfonyl chloride (Oxidation)

Procedure: this compound (1.0 eq) is added to a mixture of a suitable solvent, such as acetonitrile and water. The mixture is cooled to 0 °C, and an oxidizing and chlorinating agent, such as a combination of N-chlorosuccinimide and a catalytic amount of HCl, is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-fluorobenzenesulfonyl chloride. Further purification can be achieved by distillation under reduced pressure or crystallization.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic confirmation of a this compound reaction product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start This compound + Reagents reaction Reaction (e.g., Oxidation, Alkylation) start->reaction 1. Mix workup Work-up & Purification reaction->workup 2. Quench product Isolated Product workup->product 3. Isolate nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spec. product->ms data_analysis Data Analysis & Comparison to Reference nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

General workflow for synthesis and analysis.

This guide provides a foundational framework for researchers working with this compound. The presented spectroscopic data and experimental protocols can be adapted and expanded upon for a variety of synthetic applications, ensuring accurate and reliable confirmation of reaction outcomes.

Determining the Purity of Synthesized 4-Fluorothiophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical methods for determining the purity of 4-Fluorothiophenol and its derivatives. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your laboratory.

The primary methods for assessing the purity of this compound derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each technique offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the sample, the expected impurities, and the desired level of detail. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity determination of this compound derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural and quantitative information.
Primary Use Quantitative purity determination and separation of non-volatile or thermally labile impurities.[3][4]Identification and quantification of volatile and semi-volatile impurities.[2][5]Structural elucidation, identification of isomers, and absolute quantitative purity determination.[6][7][8]
Common Impurities Detected Isomers (e.g., 2- and 3-fluorothiophenol), oxidation products (disulfides), and other process-related impurities.[3][9]Volatile starting materials, residual solvents, and volatile by-products.Structural isomers and any proton-containing impurities.[7]
Advantages High resolution, high sensitivity, and well-established for quantitative analysis.[3]Excellent for identifying unknown volatile impurities through mass spectral libraries.[10]Provides detailed structural information, is non-destructive, and can be used for absolute quantification without a reference standard for the analyte.[7][8]
Limitations May require derivatization for some compounds to enhance detection.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods and can be less effective for complex mixtures without separation.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol outlines a general procedure for determining the purity of a synthesized this compound derivative using reversed-phase HPLC.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound sample.

  • Reference standards for expected impurities (if available).

2. Preparation of Solutions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. To prevent oxidation of the thiol group, the addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the diluent is recommended.[3]

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound derivative in the diluent to the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the synthesized sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Workflow

To better understand the logical flow of purity determination, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate analytical technique.

Purity_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting Sample Synthesized this compound Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Analysis Inject into Analytical Instrument (HPLC, GC-MS, or NMR) Filtration->Analysis Data_Acquisition Acquire Chromatogram/Spectrum Analysis->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation Report Generate Purity Report Purity_Calculation->Report

Caption: General experimental workflow for determining the purity of a synthesized compound.

Method_Selection_Pathway Start Purity Analysis Goal? Volatile_Impurities Volatile Impurities Expected? Start->Volatile_Impurities Structural_Confirmation Structural Confirmation Needed? Volatile_Impurities->Structural_Confirmation No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Quantitative_Purity Routine Quantitative Purity? Structural_Confirmation->Quantitative_Purity No NMR Use NMR Spectroscopy Structural_Confirmation->NMR Yes HPLC Use HPLC Quantitative_Purity->HPLC Yes

Caption: Decision pathway for selecting an analytical method for purity determination.

References

A Comparative Guide to Catalysts for 4-Fluorothiophenol Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of numerous pharmaceutical agents, agrochemicals, and advanced materials. The cross-coupling of 4-fluorothiophenol with aryl halides is a key transformation for introducing the 4-fluorophenylthio moiety, a common structural motif in biologically active compounds. This guide provides a comparative analysis of common catalytic systems for this reaction, focusing on palladium, nickel, and copper catalysts. The performance of these catalysts is evaluated based on reaction yield and conditions, supported by experimental data from peer-reviewed literature.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for achieving high efficiency and yield in C-S cross-coupling reactions. The following table summarizes the performance of representative palladium, nickel, and copper-based catalysts in the cross-coupling of this compound or a closely related reaction.

Catalyst SystemAryl Halide/ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / DiPPFAryl Bromide (e.g., 4-Bromoanisole)K₃PO₄Toluene1103-21High (General Protocol)[1][2]
Nickel
Ni(0) / Xantphos4-BromobenzonitrileEt₃N- (Neat)30 Hz (Milling)1.579[3]
Copper
Cu(OAc)₂Cyclopropylboronic Acid-1,2-Dichloroethane701683[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point for researchers looking to perform similar transformations.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

This protocol is a general method for the palladium-catalyzed coupling of aryl halides with thiols.[1][2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1 mol%) and DiPPF (1.5 mol%).

  • The tube is evacuated and backfilled with inert gas (Nitrogen or Argon).

  • Toluene, the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (1.4 equiv) are added.

  • The mixture is stirred and heated at 110 °C for 3-21 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Nickel-Catalyzed C-S Cross-Coupling (Mechanochemical)

This solvent-free method utilizes mechanochemistry for the nickel-catalyzed C-S cross-coupling.

Materials:

  • Nickel(0) precatalyst

  • Xantphos ligand

  • 4-Bromobenzonitrile

  • This compound

  • Triethylamine (Et₃N)

  • Zinc powder (optional, as a reductant)

  • Stainless steel (SS) milling jar and balls

Procedure:

  • A 10 mL stainless steel milling jar is charged with the Ni(0) precatalyst (1 mol%), Xantphos (1 mol%), 4-bromobenzonitrile (1.0 equiv), this compound (1.2 equiv), and Et₃N (2.0 equiv).

  • Two stainless steel balls (3 g each) are added to the jar.

  • The jar is sealed and placed in a ball mill.

  • The mixture is milled at a frequency of 30 Hz for 1.5 hours.

  • After milling, the solid residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), and the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Copper-Catalyzed S-Cyclopropylation

This protocol describes the copper-promoted S-cyclopropylation of this compound using cyclopropylboronic acid.[4]

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Cyclopropylboronic acid

  • This compound

  • 1,2-Dichloroethane (DCE)

  • Molecular sieves (4 Å)

Procedure:

  • To a reaction tube are added Cu(OAc)₂ (1.5 equiv), cyclopropylboronic acid (2.0 equiv), and 4 Å molecular sieves.

  • The tube is sealed, and 1,2-dichloroethane is added, followed by this compound (1.0 equiv).

  • The reaction mixture is stirred at 70 °C for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and filtered.

  • The filtrate is concentrated, and the crude product is purified by silica gel chromatography.

Visualizing the Workflow and Catalytic Cycles

To better illustrate the experimental processes and underlying reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow General Experimental Workflow for Cross-Coupling reagents 1. Reagent Preparation (Aryl Halide, this compound, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup assembly 3. Reagent Assembly (Charge Solids, Degassed Solvent, Liquid Reagents) setup->assembly reaction 4. Reaction (Heating & Stirring) assembly->reaction monitoring 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Workup & Extraction (Quench, Separate Layers) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for a typical cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig C-S Coupling Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Ar'-SH, Base Thiolate L-Pd(II)(Ar)(SAr') LigandEx->Thiolate RedElim Reductive Elimination Thiolate->RedElim RedElim->Pd0 Product Ar-S-Ar' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling.

G cluster_ullmann Ullmann-Type C-S Condensation Cycle CuI Cu(I)-X ThiolateForm Thiolate Formation CuI->ThiolateForm Ar'-SH, Base CuThiolate Cu(I)-SAr' ThiolateForm->CuThiolate OxAdd Oxidative Addition CuThiolate->OxAdd Ar-X CuIII Ar-Cu(III)(SAr')(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product Ar-S-Ar' RedElim->Product

Caption: A plausible catalytic cycle for the Ullmann-type C-S condensation.

References

Unveiling the Impact of Fluorine: A Comparative Analysis of 4-Fluorothiophenol and Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the influence of the fluorine substituent in 4-Fluorothiophenol, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the nuanced effects of a single fluorine atom by comparing this compound to its parent compound, Thiophenol. The introduction of fluorine at the para position of the benzene ring imparts significant changes in the molecule's physicochemical properties, reactivity, and biological activity.

Physicochemical Properties: A Tale of Two Thiols

The presence of the highly electronegative fluorine atom in this compound subtly alters its physical and electronic characteristics when compared to Thiophenol. These differences, while seemingly minor, have profound implications for the molecule's behavior in chemical and biological systems.

PropertyThis compoundThiophenolInfluence of Fluorine
Molecular Formula C6H5FS[1][2]C6H6SIntroduction of a fluorine atom.
Molecular Weight 128.17 g/mol [2]110.18 g/mol Increased molecular weight.
Boiling Point 164-168 °C[1][3]168.7 °CMinimal change in boiling point.
Density 1.203 g/mL at 25 °C[1][2]1.077 g/mL at 25 °CIncreased density due to the heavier fluorine atom.
pKa 6.40 (Predicted)[2][4]6.62[4]The electron-withdrawing nature of fluorine slightly increases acidity.[4]
Refractive Index n20/D 1.550[1][2]n20/D 1.589Lower refractive index.
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.[2][5]Sparingly soluble in water; soluble in organic solvents.Similar solubility profile in common organic solvents.

The most notable electronic effect of the fluorine substituent is the slight increase in the acidity of the thiol proton, as indicated by the lower predicted pKa value of this compound compared to Thiophenol.[4] This is attributed to the inductive electron-withdrawing effect of the fluorine atom.

Reactivity and Synthetic Applications

Both this compound and Thiophenol are versatile intermediates in organic synthesis.[5][6][7] The thiol group exhibits nucleophilic character, allowing it to participate in a variety of chemical transformations.[5]

The reactivity of the thiolate anion, formed upon deprotonation of the thiol, is a crucial factor in many of its reactions. Generally, a more acidic thiol will form a more stable, and consequently less nucleophilic, conjugate base.[4] Therefore, the thiolate of this compound is expected to be a slightly weaker nucleophile than the thiolate of Thiophenol. This difference in nucleophilicity can be exploited to achieve selectivity in certain reactions.

This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.[6][7] For instance, it is utilized in the synthesis of the anti-cancer drug Bicalutamide.[2][8] It also serves as a monomer in polymerization reactions, where its incorporation can enhance the properties of the resulting polymers.[6][7][9]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for a nucleophilic aromatic substitution reaction involving a thiophenol and an activated aryl halide.

Materials:

  • This compound or Thiophenol

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a dried round-bottom flask, add the this compound or Thiophenol (1 equivalent), the activated aryl halide (1 equivalent), and anhydrous potassium carbonate (1.2 equivalents).[5]

  • Add acetonitrile to the flask to achieve a suitable concentration.

  • Stir the reaction mixture at room temperature.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble base.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by a suitable method, such as column chromatography.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 4-fluorobenzenesulfonyl chloride.[10]

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Reducing agent (e.g., zinc powder and hydrochloric acid)[2]

  • Solvent (e.g., ethyl acetate)

  • Ice water bath

  • Standard work-up and purification equipment

Procedure:

  • Under cooling conditions in an ice water bath, add zinc powder and a 10% hydrochloric acid solution to 4-fluorobenzenesulfonyl chloride.[2]

  • Stir the reaction mixture for approximately 1 hour.[2]

  • Extract the reaction mixture with ethyl acetate.[2]

  • Combine the organic layers, wash sequentially with water and saturated saline, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent by concentration under reduced pressure to yield the crude this compound.[2]

  • If necessary, the product can be further purified by column chromatography.[2]

Visualizing the Influence: A Conceptual Workflow

The following diagram illustrates a conceptual workflow for comparing the reactivity of this compound and Thiophenol in a typical organic synthesis workflow.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome Thiophenol Thiophenol Deprotonation\n(Base) Deprotonation (Base) Thiophenol->Deprotonation\n(Base) This compound This compound This compound->Deprotonation\n(Base) Nucleophilic Attack\n(Electrophile) Nucleophilic Attack (Electrophile) Deprotonation\n(Base)->Nucleophilic Attack\n(Electrophile) Reaction Kinetics\n(e.g., HPLC, GC) Reaction Kinetics (e.g., HPLC, GC) Nucleophilic Attack\n(Electrophile)->Reaction Kinetics\n(e.g., HPLC, GC) Product Characterization\n(e.g., NMR, MS) Product Characterization (e.g., NMR, MS) Nucleophilic Attack\n(Electrophile)->Product Characterization\n(e.g., NMR, MS) Comparative Reactivity\nAssessment Comparative Reactivity Assessment Reaction Kinetics\n(e.g., HPLC, GC)->Comparative Reactivity\nAssessment Product Characterization\n(e.g., NMR, MS)->Comparative Reactivity\nAssessment

Caption: Comparative experimental workflow for assessing the reactivity of Thiophenol and this compound.

Biological Activity and Drug Development

The introduction of fluorine can significantly impact the biological activity of a molecule. In the context of drug design, fluorination can influence metabolic stability, binding affinity, and membrane permeability. While specific comparative biological data for this compound and Thiophenol is not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that the fluorine substituent in this compound could lead to altered interactions with biological targets compared to its non-fluorinated counterpart. Thiophenol and its derivatives are known to have a wide range of applications in medicinal chemistry, and the introduction of halogen atoms can modulate their biological activity.[11]

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor, potentially a derivative of this compound, could modulate its activity.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Inhibitor\n(e.g., 4-F-Thiophenol derivative) Inhibitor (e.g., 4-F-Thiophenol derivative) Inhibitor\n(e.g., 4-F-Thiophenol derivative)->Kinase B Inhibits

References

A Comparative Guide to the Applications of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluorothiophenol (4-FTP) is a versatile organofluorine compound that has garnered significant interest across various scientific disciplines. Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, distinguish it from unsubstituted thiophenol and other derivatives, leading to specialized applications in drug discovery, materials science, and organic synthesis. This guide provides an objective comparison of 4-FTP's performance against relevant alternatives, supported by experimental data, detailed protocols, and visual representations of its role in key biological pathways and synthetic workflows.

I. Comparison of Nucleophilic Reactivity in SNAr Reactions

The fluorine substituent in 4-FTP exerts a significant influence on the acidity of the thiol proton and, consequently, the nucleophilicity of the corresponding thiophenolate anion. This is a critical consideration in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic organic chemistry.

Data Presentation: Acidity of Substituted Thiophenols

The acid dissociation constant (pKa) provides a quantitative measure of thiol acidity. A lower pKa value indicates a more acidic thiol and a more stable (less nucleophilic) conjugate base.

Thiophenol DerivativepKa (Predicted/Experimental)Impact of Substituent(s)
Thiophenol6.62Reference compound
This compound 6.40 The fluorine atom acts as a weak electron-withdrawing group through induction, slightly increasing acidity.
4-Chlorothiophenol5.90The greater electron-withdrawing nature of chlorine further increases acidity compared to fluorine.
3,4-Dichlorothiophenol5.35The cumulative electron-withdrawing effect of two chlorine atoms significantly enhances acidity.
Pentafluorothiophenol2.68The strong inductive effect of five fluorine atoms results in a highly acidic thiol.

Inference: Based on the pKa values, the nucleophilic reactivity of the corresponding thiophenolates in SNAr reactions is expected to follow the trend: Thiophenolate > 4-Fluorothiophenolate > 4-Chlorothiophenolate > 3,4-Dichlorothiophenolate > Pentafluorothiophenolate. This makes 4-FTP a moderately reactive nucleophile in this class of compounds, offering a balance between reactivity and stability.

Experimental Protocol: General Procedure for SNAr Reaction with a Thiophenol

This protocol describes a general method for the nucleophilic aromatic substitution reaction between a fluoro- or chloroarene and a thiophenol derivative.

Materials:

  • Substituted or unsubstituted thiophenol (e.g., this compound, 1.0 equiv)

  • Fluoro- or chloroarene (1.0-1.2 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the thiophenol, fluoro- or chloroarene, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl thioether.

II. Application in Polymer Science: Synthesis of Fluorinated Poly(aryl thioethers)

4-FTP is a valuable monomer for the synthesis of fluorinated poly(aryl thioethers). These polymers are of interest for their potential applications in high-performance materials due to their expected thermal stability, chemical resistance, and specific optical properties.

Experimental Protocol: Organocatalyzed Synthesis of a Fluorinated Poly(aryl thioether)

This protocol outlines a general procedure for the synthesis of poly(aryl thioethers) via an organocatalyzed nucleophilic aromatic substitution reaction.

Materials:

  • Dithiol monomer (e.g., a dithiol derivative of this compound) (1 equiv)

  • Activated fluoroarene (e.g., decafluorobiphenyl) (1-1.05 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5–10 mol %)

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In an 8 mL screw-cap vial equipped with a magnetic stir bar, charge the dithiol monomer and the fluoroarene.

  • Add DMF to dissolve the monomers.

  • Add the DBU catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature for a specified time.

  • Upon completion, add methanol to the vial to precipitate the polymer.

  • Collect the polymer by filtration, wash with additional methanol, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

III. Role in Drug Discovery: Kinase Inhibitors

Derivatives of 4-FTP have shown promise as scaffolds for the development of potent and selective kinase inhibitors. The 4-fluorophenyl group often plays a crucial role in binding to the kinase active site, influencing potency and selectivity.

Data Presentation: Inhibition of Kinases by 4-Fluorophenyl-Imidazole Derivatives

The following table summarizes the inhibitory activity (IC50) of various 4-fluorophenyl-imidazole derivatives against several kinases, demonstrating the potential for developing selective inhibitors based on this scaffold.

CompoundTarget KinaseIC50 (nM)
Pyrimidine 15p38α MAPK250
Pyrimidine 34p38α MAPK96
Pyridine 3CK1δ89
Pyridin-2-one 31JAK262

These data highlight how modifications to the imidazole core, while retaining the 4-fluorophenyl moiety, can tune the selectivity of the inhibitor towards different kinases.

Signaling Pathway: p38α MAPK Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes. The p38α MAPK pathway, in particular, is involved in cellular stress responses and inflammation. Inhibitors targeting this pathway are of interest for treating inflammatory diseases and some cancers. The diagram below illustrates the p38α MAPK signaling cascade and the point of intervention for inhibitors derived from 4-fluorophenyl-imidazoles.

p38_MAPK_pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38a p38α MAPK mkk3_6->p38a phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38a->substrates phosphorylates inhibitor 4-Fluorophenyl- Imidazole Inhibitor inhibitor->p38a inhibits response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: p38α MAPK signaling pathway and inhibitor action.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

kinase_inhibitor_screening synthesis Compound Synthesis (4-FTP derivatives) biochem_assay Biochemical Assay (Kinase Activity) synthesis->biochem_assay ic50 Determine IC50 biochem_assay->ic50 cell_assay Cell-based Assay (Target Engagement) ic50->cell_assay selectivity Selectivity Profiling (Kinase Panel) cell_assay->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar sar->synthesis Optimization

Caption: Workflow for kinase inhibitor development.

A Comparative Analysis of 4-Fluorothiophenol and Other Functionalized Thiols for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate functionalized thiols is a critical decision that can significantly impact the outcomes of their work. These compounds are pivotal in a range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials and bioconjugates.[1] This guide provides an objective comparison of 4-Fluorothiophenol against other key functionalized thiols, including the parent compound Thiophenol, 4-Aminothiophenol, and 4-Methoxythiophenol. The comparison is supported by quantitative data and detailed experimental protocols to inform selection for specific research and development needs.

The unique properties of this compound, characterized by the presence of a fluorine atom and a thiol group on a benzene ring, provide it with specific reactivity that is highly sought after in specialized chemical processes.[1] It is a vital intermediate in organic synthesis and is also used in polymerization reactions.[1][2] Understanding its performance in relation to other functionalized thiols is essential for optimizing its use in various scientific endeavors.

Comparative Data of Functionalized Thiols

The following table summarizes the key quantitative data for this compound and other selected functionalized thiols, providing a basis for comparison of their physical and chemical properties.

PropertyThis compoundThiophenol4-Aminothiophenol4-Methoxythiophenol
Molecular Formula C₆H₅FS[3]C₆H₆SC₆H₇NS[4]C₇H₈OS[5]
Molar Mass ( g/mol ) 128.17[3]110.19[6]125.19[7]144.21
pKa ~6.40 (Predicted)[8]6.62[8][9]Not readily availableNot readily available
Boiling Point (°C) 164-168[3]169[9][10]140-145 (at 16 mmHg)[7][11]100-103 (at 13 mmHg)[12]
Melting Point (°C) 43-46[3]-15[10][13]37-42[7][11]Not readily available
Density (g/mL at 25°C) 1.203[3][14]1.0766[9][10]Not readily available1.14[12][15]
Appearance Clear colorless to light yellow liquid[14]Colorless liquid[9][10]Yellow crystalline mass[7][11]Liquid[5]
Solubility in Water Not miscible or difficult to mix[3][14]Insoluble[13][16]Insoluble[4][7]Not miscible or difficult to mix[12][17]

Performance in Key Applications

Bioconjugation

In the field of bioconjugation, the covalent modification of thiol groups, primarily from cysteine residues in proteins and peptides, is a fundamental technique.[18] This is crucial for creating antibody-drug conjugates (ADCs), PEGylated proteins for extended half-life, and fluorescently labeled biomolecules.[18] The reactivity of the thiol group is a key determinant of its utility in these applications. The acidity of the thiol proton, influenced by the substituents on the aromatic ring, affects the nucleophilicity of the corresponding thiophenolate anion.[8]

This compound, with its electron-withdrawing fluorine atom, has a slightly increased acidity compared to the unsubstituted Thiophenol, as indicated by its lower predicted pKa value.[8] This can influence its reactivity in bioconjugation reactions. While a more acidic thiol forms a more stable and less reactive conjugate base, this can be advantageous where selectivity is critical.[8] In contrast, the amino group in 4-Aminothiophenol and the methoxy group in 4-Methoxythiophenol, being electron-donating, are expected to decrease the acidity of the thiol, potentially increasing the nucleophilicity of the thiophenolate and thus its reaction rate in bioconjugation.

Self-Assembled Monolayers (SAMs)

Functionalized thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, which allows for the precise tailoring of surface properties at the nanoscale.[19][20] The structure and properties of the SAM are influenced by the nature of the functional group on the thiol.

This compound is known to form well-ordered SAMs on gold substrates.[20][21] The fluorine substitution can be used to tune the work function of the gold surface.[22] 4-Aminothiophenol is also extensively used in the formation of SAMs, with the amino group providing a site for further functionalization.[11][19] It has been used to functionalize gold nanoparticles for applications in surface-enhanced Raman spectroscopy (SERS).[11] 4-Methoxythiophenol has also been used in the preparation of SAMs to study their effect on organic thin-film transistors.[12][15] The choice of functionalized thiol for SAM formation will depend on the desired surface properties, such as hydrophobicity, charge, and potential for subsequent chemical modifications.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Reactive Labeling of a Protein

This protocol describes a general method for the covalent modification of cysteine residues in a protein with a thiol-reactive probe.

Materials:

  • Protein of interest containing free thiol groups

  • Thiol-reactive probe (e.g., maleimide or iodoacetamide derivative)

  • Reaction Buffer: 10–100 mM phosphate buffer (e.g., PBS), Tris, or HEPES at pH 7.0–7.5[23]

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[23]

  • Quenching reagent: Cysteine, glutathione, or β-mercaptoethanol[24][25]

  • Purification column (e.g., gel filtration, size-exclusion chromatography)[23]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 50–100 µM.[23] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of DTT or TCEP and incubate. If DTT is used, it must be removed by dialysis or gel filtration before adding the thiol-reactive probe.[23][25]

  • Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a suitable solvent such as DMF or DMSO.[23]

  • Labeling Reaction: Add a 10–20 molar excess of the thiol-reactive probe to the protein solution.[23] The reaction should be carried out at room temperature for 1-2 hours, often under subdued light, especially when using iodoacetamides.[18][25]

  • Quenching the Reaction: To stop the labeling reaction, add an excess of a quenching reagent like cysteine or β-mercaptoethanol.[24][25]

  • Purification: Remove the excess, unreacted probe and the quenching reagent by passing the reaction mixture through a gel filtration or size-exclusion chromatography column.[18][23]

  • Characterization: Characterize the labeled protein to determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

This protocol outlines the steps for forming a SAM of a functionalized thiol on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)[20]

  • Functionalized thiol (e.g., this compound)[20]

  • Absolute ethanol[20]

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION [20]

  • Deionized water (18 MΩ·cm)[20]

  • High-purity nitrogen gas[20]

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [20]

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.[20]

    • Dry the substrate under a stream of high-purity nitrogen gas.[20]

  • SAM Formation:

    • Prepare a 1 mM solution of the functionalized thiol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of high-purity nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).[21]

Visualizations

Experimental_Workflow_for_Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.0-7.5) Mix Mixing and Incubation Protein->Mix 1 Probe Thiol-Reactive Probe Stock Probe->Mix 2 Quench Quenching Reaction Mix->Quench 3 Purify Purification (e.g., SEC) Quench->Purify 4 Analyze Characterization Purify->Analyze 5

Caption: A generalized experimental workflow for the bioconjugation of a protein with a thiol-reactive probe.

Thiol_Properties_SAM_Formation cluster_properties Thiol Properties cluster_performance SAM Performance Thiol Functionalized Thiol FunctionalGroup Functional Group (-F, -NH2, -OCH3) Thiol->FunctionalGroup ElectronicEffects Electronic Effects (Inductive/Resonance) FunctionalGroup->ElectronicEffects SAM SAM Characteristics ElectronicEffects->SAM influences PackingDensity Packing Density SAM->PackingDensity SurfaceEnergy Surface Energy SAM->SurfaceEnergy FurtherFunc Further Functionalization SAM->FurtherFunc

Caption: Logical relationship between the properties of a functionalized thiol and the resulting characteristics of a self-assembled monolayer (SAM).

References

A Comparative Guide to the Quantitative Analysis of 4-Fluorothiophenol Conversion in C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis. The resulting aryl thioethers are pivotal structural motifs in numerous pharmaceuticals and advanced materials. This guide provides a quantitative comparison of common catalytic systems for the conversion of 4-Fluorothiophenol, a key building block, into valuable diaryl thioethers. We present experimental data, detailed analytical protocols, and visual workflows to assist in methodology selection and optimization.

Performance Comparison of Catalytic Systems

The conversion of this compound via C-S cross-coupling, or thioetherification, is predominantly achieved using transition metal catalysis. Palladium and copper-based systems are the most prevalent, each offering distinct advantages. While direct head-to-head comparative studies on this compound are not abundant in the literature, performance can be benchmarked based on established protocols for similar aryl thiols.

Below is a summary of representative performance data for two major catalytic approaches: Palladium-catalyzed Buchwald-Hartwig thioetherification and Copper-catalyzed Ullmann-type condensation.

Catalytic SystemCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium Aryl BromidePd₂(dba)₃ / Xantphosi-Pr₂NEt1,4-DioxaneReflux6-15~90-92% ¹
Palladium Aryl ChloridePd(OAc)₂ / BiarylphosphineK₃PO₄Toluene80-10010-24Good to Excellent ²
Copper Aryl IodideCuI / Ligand (e.g., diamine)K₂CO₃DMF80-1206-24Up to 98% ³
Copper Aryl BromideCuCl / LigandK₂CO₃Toluene11012-24Moderate to Good ⁴

¹ Yields are representative for the coupling of thiophenol with various aryl bromides under these conditions, as specific data for this compound is limited.[1] ² General conditions for coupling phenols with aryl chlorides, adaptable for thiophenols.[2][3] ³ Represents high yields achieved in modern Ullmann-type C-O couplings, which are mechanistically similar to C-S couplings.[4] ⁴ Typical conditions for Ullmann C-S coupling reactions.[5]

Experimental Protocols

Accurate quantitative analysis relies on robust experimental and analytical procedures. Below are detailed protocols for a representative palladium-catalyzed thioetherification reaction and the subsequent analysis of the reaction mixture by HPLC and GC-MS.

Protocol 1: Palladium-Catalyzed Thioetherification

This protocol is adapted from a general procedure for the C-S cross-coupling of thiols with aryl bromides.[1][6]

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Xantphos (5 mol%)

  • N,N-Diisopropylethylamine (i-Pr₂NEt, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 23 mg) and Xantphos (0.05 mmol, 29 mg).

  • Add the aryl bromide (1.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Through a septum, add anhydrous 1,4-dioxane (approx. 5 mL to achieve a 0.2 M concentration of the limiting reagent).

  • Add this compound (1.2 mmol, 125 µL).

  • Add i-Pr₂NEt (2.0 mmol, 350 µL).

  • Place the sealed tube in a preheated oil bath and stir at reflux temperature (approx. 101 °C).

  • Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or HPLC until the aryl bromide is consumed (typically 6-15 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quantitative Analysis by HPLC

This method is designed to quantify the remaining this compound and the formed product, preventing on-column oxidation of the thiol.[7]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) Acetonitrile:Water solution containing 1 mM Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a reducing agent that prevents the oxidative dimerization of this compound to its disulfide, ensuring accurate quantification.[7]

  • Carefully take an aliquot from the reaction mixture and dilute it with the prepared diluent to a suitable concentration for analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards of pure this compound and the expected product in the same diluent to establish a calibration curve for quantification.

Protocol 3: Analysis by GC-MS

Gas Chromatography-Mass Spectrometry can be used for both qualitative and quantitative analysis of the reaction mixture.

GC-MS Conditions:

  • Column: Standard non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector: Split/splitless, 250 °C.

  • MS Detector: Electron Ionization (EI, 70 eV), scan range 50-500 m/z.

Sample Preparation:

  • Take an aliquot from the reaction mixture.

  • Dilute with a suitable solvent (e.g., ethyl acetate).

  • Optionally, add an internal standard for more precise quantification.[8]

  • Filter the sample if necessary before injection.

Visualizing the Workflow

To clarify the experimental and analytical processes, the following diagrams illustrate the key steps.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add Pd₂(dba)₃, Xantphos, Aryl Bromide purge Evacuate & Backfill with Inert Gas (3x) reagents->purge add_liquids Add Dioxane, This compound, Base purge->add_liquids heat Heat to Reflux (6-15 h) add_liquids->heat monitor Monitor by TLC/GC/HPLC heat->monitor quench Cool & Dilute with Ethyl Acetate monitor->quench wash Wash with H₂O/Brine quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Workflow for Palladium-Catalyzed Thioetherification.

G cluster_sampling Sample Preparation cluster_analysis HPLC Analysis aliquot Take Aliquot from Reaction dilute Dilute in ACN/H₂O with TCEP aliquot->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect by UV (254 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for Quantitative HPLC Analysis.

References

Navigating the Byproduct Maze: A Comparative Guide to GC-MS Analysis in 4-Fluorothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-fluorothiophenol, the identification and quantification of reaction byproducts are critical for process optimization, impurity profiling, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. This guide provides a comparative overview of GC-MS methodologies for identifying byproducts in this compound reactions, supported by experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its reactivity, particularly the nucleophilicity of the sulfur atom, can lead to the formation of several byproducts.[1] A common impurity in the synthesis of this compound itself is 4,4'-difluorodiphenyl disulfide, which is formed through the oxidation of the thiol.[2][3][4][5] Other potential byproducts can arise from side reactions such as S-alkylation, S-arylation, or further oxidation.

The Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.[6][7] The technique separates compounds based on their boiling points and polarities using a gas chromatograph and then detects and identifies them based on their mass-to-charge ratio using a mass spectrometer.

Experimental Workflow for Byproduct Identification

The general workflow for identifying byproducts in a this compound reaction mixture by GC-MS involves several key steps, as illustrated in the diagram below.

Byproduct Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Quenching Reaction Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Concentration Solvent Evaporation/ Concentration Drying->Concentration Derivatization Derivatization (Optional) (e.g., Silylation, Methylation) Concentration->Derivatization If needed Injection Injection into GC-MS Concentration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC MassSpectra Mass Spectra Interpretation (Library Search & Fragmentation Analysis) TIC->MassSpectra Identification Byproduct Identification MassSpectra->Identification

Caption: A generalized workflow for the identification of byproducts in this compound reactions using GC-MS.

Comparative Analysis of GC-MS Parameters

The successful separation and identification of byproducts depend heavily on the chosen GC-MS parameters. Below is a comparison of typical starting parameters for the analysis of thiophenol derivatives.

ParameterColumn Type A: Non-polar (e.g., DB-5MS, HP-5ms)Column Type B: Mid-polar (e.g., DB-35MS)Rationale & Comparison
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane35% Phenyl / 65% DimethylpolysiloxaneNon-polar columns are a good starting point for general-purpose analysis of a wide range of compounds.[8][9] Mid-polar columns can offer better separation for compounds with similar boiling points but different polarities.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thicknessThese are standard dimensions providing a good balance of resolution and analysis time.[8][10]
Injection Mode SplitlessSplitlessSplitless injection is preferred for trace analysis of byproducts to ensure maximum transfer of analytes to the column.[9]
Injector Temperature 250 - 280 °C250 - 280 °CThe temperature should be high enough to ensure rapid vaporization of the analytes without causing thermal degradation.
Oven Temperature Program Initial: 60 °C (hold 2-5 min), Ramp: 8-15 °C/min, Final: 280-300 °C (hold 5-10 min)Initial: 60 °C (hold 2-5 min), Ramp: 8-15 °C/min, Final: 280-300 °C (hold 5-10 min)A temperature ramp is essential to separate compounds with a range of boiling points. The initial hold allows for focusing of the analytes at the head of the column.[9]
Carrier Gas HeliumHeliumHelium is the most common carrier gas for GC-MS, providing good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[9]
MS Transfer Line Temp. 280 - 300 °C280 - 300 °CThis temperature should be high enough to prevent condensation of the analytes as they pass from the GC to the MS.[10]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)EI is a hard ionization technique that produces characteristic fragmentation patterns, which are useful for library matching and structural elucidation.[6]
Mass Range 40 - 500 amu40 - 500 amuThis range is typically sufficient to cover the molecular ions and fragment ions of this compound and its likely byproducts.

Derivatization: An Alternative for Improved Analysis

For certain byproducts, particularly those that are more polar or less volatile, derivatization can improve chromatographic peak shape and detection sensitivity.[11][12]

Derivatization MethodReagentTarget Functional GroupsAdvantagesDisadvantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-SH, -OHIncreases volatility and thermal stability.[13]Can introduce artifacts if moisture is present.
Methylation Diazomethane or Trimethylsilyldiazomethane (TMS-DM)-SH, -OHCan improve peak shape and reduce tailing.[10]Diazomethane is explosive and toxic. TMS-DM is a safer alternative.
Acylation Acetic Anhydride-SH, -OHCan be used to confirm the presence of active hydrogens.May not be suitable for all byproducts.

Interpreting the Mass Spectra: A Logical Approach

Once the GC-MS data is acquired, the identification of byproducts relies on the interpretation of the mass spectra.

Mass Spectra Interpretation cluster_interpretation Interpretation Pathway UnknownPeak Unknown Peak in TIC MassSpectrum Extract Mass Spectrum UnknownPeak->MassSpectrum LibrarySearch NIST/Wiley Library Search MassSpectrum->LibrarySearch MatchFound Plausible Match Found? LibrarySearch->MatchFound FragmentationAnalysis Manual Fragmentation Analysis MatchFound->FragmentationAnalysis No StructureHypothesis Propose Byproduct Structure MatchFound->StructureHypothesis Yes MolecularIon Identify Molecular Ion (M+) FragmentationAnalysis->MolecularIon IsotopePattern Analyze Isotope Pattern (e.g., for S, Cl, Br) MolecularIon->IsotopePattern FragmentIons Propose Fragment Ion Structures IsotopePattern->FragmentIons FragmentIons->StructureHypothesis StandardConfirmation Confirm with Authentic Standard StructureHypothesis->StandardConfirmation

Caption: A logical pathway for the interpretation of mass spectra to identify unknown byproducts.

Key Fragmentation Patterns to Consider:

  • Thiols: Often show a prominent molecular ion peak. Fragmentation can involve the loss of the -SH group.

  • Disulfides: May show a molecular ion peak, but often fragment at the S-S bond, leading to ions corresponding to the thiyl radicals.

  • Aromatic Compounds: Typically exhibit a stable molecular ion due to the aromatic ring.[14] Fragmentation often involves cleavage of substituents from the ring.

Experimental Protocols

Protocol 1: General Screening by GC-MS
  • Sample Preparation:

    • Take a 100 µL aliquot of the crude reaction mixture.

    • Dilute with 900 µL of ethyl acetate.

    • Vortex for 30 seconds.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • GC-MS Parameters:

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

    • Injector: 275 °C, Splitless mode.

    • Oven Program: 60 °C for 5 min, then ramp at 8 °C/min to 300 °C and hold for 10 min.[9]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

    • MS Transfer Line: 300 °C.[9]

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-550.

Protocol 2: Analysis with Derivatization (Silylation)
  • Sample Preparation:

    • Take a 100 µL aliquot of the crude reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with 850 µL of hexane.

  • GC-MS Parameters:

    • Use the same parameters as in Protocol 1. The retention times of derivatized compounds will be different.

Conclusion

The identification of byproducts in this compound reactions is a multifaceted process that can be effectively addressed using GC-MS. By selecting the appropriate column and analytical parameters, and by employing derivatization when necessary, researchers can achieve robust and reliable characterization of reaction mixtures. The logical workflows for sample preparation and data analysis presented in this guide provide a solid framework for developing and validating methods for byproduct identification in drug development and chemical synthesis. The use of authentic standards for final confirmation of byproduct identity remains the gold standard.

References

A Comparative Guide to the Structural Elucidation of Novel 4-Fluorothiophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. 4-Fluorothiophenol is a versatile building block in medicinal chemistry and materials science, valued for the unique properties conferred by its fluorine and sulfur functional groups.[1][2] This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel this compound derivatives, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Spectroscopic and Crystallographic Data

The unequivocal determination of a novel compound's structure relies on the synergistic use of multiple analytical techniques. Below is a summary of expected data for hypothetical novel this compound derivatives, illustrating the comparative outputs of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: Comparative NMR Data for a Hypothetical Novel this compound Derivative (e.g., a Schiff base derivative)

Technique Parameter Expected Data/Range Information Provided
¹H NMR Chemical Shift (δ)6.5 - 8.5 ppm (Aromatic protons)8.5 - 9.0 ppm (Imine proton, if present)2.0 - 4.0 ppm (Alkyl protons on side chain)Number and electronic environment of protons.
Coupling Constant (J)7.0 - 9.0 Hz (ortho-coupling)2.0 - 3.0 Hz (meta-coupling)Connectivity of adjacent protons.
¹³C NMR Chemical Shift (δ)115 - 165 ppm (Aromatic carbons)160 - 170 ppm (Imine carbon, if present)Carbon skeleton of the molecule.
¹⁹F NMR Chemical Shift (δ)-100 to -125 ppm (vs. CFCl₃)Electronic environment of the fluorine atom.[3]
Coupling Constant (J)JHF and JCFThrough-bond proximity of fluorine to other nuclei.

Table 2: Comparative Mass Spectrometry and X-ray Crystallography Data

Technique Parameter Expected Data/Range Information Provided
High-Resolution Mass Spectrometry (HRMS) Mass-to-Charge Ratio (m/z)Exact mass measurement to < 5 ppm errorUnambiguous molecular formula.[4]
Isotopic PatternPresence of characteristic isotopic patterns for S, Cl, Br if present.Confirmation of elemental composition.
Single-Crystal X-ray Crystallography Crystal System & Space Groupe.g., Monoclinic, P2₁/cThe symmetry of the crystal lattice.[5]
Unit Cell Dimensions (Å)a, b, c dimensions and α, β, γ anglesThe size and shape of the repeating unit in the crystal.[5]
Bond Lengths & AnglesPrecise measurements of all atomic distances and anglesDefinitive 3D molecular structure and conformation.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of novel structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution.[6] For fluorinated compounds, ¹⁹F NMR provides a highly sensitive probe of the local electronic environment.[7]

Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified novel this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an external standard such as CFCl₃ (0 ppm) for referencing.[8]

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural details through fragmentation analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Determine the exact mass of the molecular ion and use software to calculate the most probable molecular formula based on this mass. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[5]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the novel compound of sufficient size and quality (typically >0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution molecular structure.[5]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the structural elucidation of novel this compound compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start This compound reaction Chemical Reaction (e.g., condensation) start->reaction purification Purification (e.g., chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray spectroscopic_data Spectroscopic Data nmr->spectroscopic_data ms->spectroscopic_data crystal_data Crystallographic Data xray->crystal_data elucidation Structure Confirmation spectroscopic_data->elucidation crystal_data->elucidation

General workflow for synthesis and structural elucidation.

logical_relationship cluster_primary Primary Analysis cluster_secondary Detailed Analysis cluster_tertiary Definitive 3D Structure start Novel Compound Synthesized ms_node HRMS (Molecular Formula) start->ms_node nmr_1d_node 1D NMR (1H, 13C, 19F) (Functional Groups & Basic Skeleton) start->nmr_1d_node final_structure Final Structure Elucidated ms_node->final_structure nmr_2d_node 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignments) nmr_1d_node->nmr_2d_node xray_node X-ray Crystallography (Absolute Stereochemistry & Conformation) nmr_2d_node->xray_node If crystals available nmr_2d_node->final_structure xray_node->final_structure Confirms 3D structure

Logical flow of structural data integration.
Hypothetical Signaling Pathway Involvement

While simple this compound derivatives are primarily synthetic intermediates, they can be incorporated into larger molecules designed to interact with biological targets. For instance, a novel derivative could be designed as an enzyme inhibitor. The diagram below illustrates a generalized mechanism of enzyme inhibition.

Generalized enzyme inhibition by a novel compound.

References

Safety Operating Guide

Proper Disposal of 4-Fluorothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Fluorothiophenol as a flammable, toxic, and irritating hazardous waste.[1][2][3] This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This substance is a flammable liquid and vapor, toxic if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is critical to mitigate risks and protect the environment.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).[2]
Skin and Body Wear suitable protective clothing to prevent skin contact.[2][4]
Respiratory Use in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate, wear respiratory protection.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][5] Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]

1. Waste Collection:

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[7][8] The container must be in good condition, with no leaks or rust, and have a secure, leak-proof screw-on cap.[8][9] Do not use food-grade containers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[9] Note any other constituents in the waste mixture.

  • Segregation: Do not mix this compound with incompatible materials. Store it away from strong oxidizing agents and strong bases.[10] It is also crucial to segregate liquid waste from solid waste.[8]

2. Waste Storage (Satellite Accumulation Area - SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be clearly identified, well-ventilated, and accessible only to trained personnel.[4]

  • Secondary Containment: Place the primary waste container in a secondary container that is chemically compatible and can hold at least 110% of the volume of the primary container to prevent spills and leaks.[8]

  • Container Management: Keep the waste container closed at all times except when adding waste.[8][9] Do not fill the container beyond 90% capacity to allow for expansion.[7]

3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental management or hazardous waste disposal company.[2][4] Your institution's Environmental Health & Safety (EH&S) department will coordinate this process.[7]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4][5] The primary recommended method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[2]

Spill and Emergency Procedures

In the event of a spill, immediate action is required:

  • Evacuate: Clear the area of all personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][4]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and residues into a designated flammable waste container for disposal.[4] Use non-sparking tools.[2]

  • Decontamination: Wash the spill area thoroughly.[4]

  • Reporting: Report the incident to your institution's EH&S department.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container (Do not overfill) C->D E Securely Cap Container D->E F Store in Designated SAA with Secondary Containment E->F G Contact EH&S for Waste Pickup F->G H Waste Collected by Authorized Personnel G->H I Transport to Licensed Disposal Facility (Incineration) H->I J Spill Occurs K Evacuate & Ventilate Area J->K L Contain with Inert Absorbent K->L M Collect Waste using Non-Sparking Tools L->M N Place in Labeled Hazardous Waste Container M->N N->G Proceed with Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 4-Fluorothiophenol (CAS No: 371-42-6). The following procedures are designed to minimize risks and ensure safe operational conduct.

Chemical Hazards Overview: this compound is a flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[4][5] This compound is also noted for its powerful and unpleasant odor (stench).[3][6] It is air-sensitive and should be handled accordingly.[4]

Personal Protective Equipment (PPE)

All personnel must wear the appropriate PPE when handling this compound. The following table summarizes the required equipment.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 5-mil thickness).[3][7]Provides splash protection. Nitrile is recommended, but gloves should be changed immediately upon contamination.[3][7]
Eye/Face Protection Chemical safety goggles and a full-face shield.[4][7][8]Protects against splashes and vapors which can cause severe eye irritation.[4][5]
Skin & Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe safety shoes.[4][7]Prevents skin contact with the toxic and irritant material and offers protection from fire hazards.[4][7]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1][3] If a fume hood is unavailable or aerosolization is likely, a NIOSH-approved respirator with an organic vapor (Type A) filter is mandatory.[2][5][7]Protects against the inhalation of toxic vapors that can cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is mandatory to ensure safety.

1. Preparation and Engineering Controls:

  • Confirm that a certified chemical fume hood is operational.[1][3]

  • Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[4]

  • Prepare and assemble all necessary apparatus and reagents before introducing this compound to the work area.

  • To prevent static electricity build-up, ground and bond all containers and receiving equipment.[4][9]

2. Handling the Chemical:

  • Conduct all transfers and manipulations of this compound inside the chemical fume hood.[1][3]

  • Use only non-sparking tools to prevent ignition of flammable vapors.[4][9]

  • Keep the container tightly closed when not in use.[4][8] As the compound is air-sensitive, consider handling under an inert atmosphere (e.g., nitrogen).[1][4]

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the laboratory area.[4]

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling is complete.[4][9]

  • Decontaminate all equipment and the work area.

  • Launder contaminated clothing separately before reuse.[9]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Assemble All Equipment and Reagents prep1->prep2 prep3 Ground and Bond Containers prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Transfer Chemical Inside Fume Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Sealed & Under Inert Gas handle3->handle4 post1 Decontaminate Workspace & Equipment handle4->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard Operating Procedure for handling this compound.

Emergency Response and Disposal

Immediate and appropriate action is crucial in an emergency.

Emergency Protocols

1. Spill Response:

  • Small Spill (in fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[9]

    • Collect the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste.[3][9]

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials for hazardous waste disposal.[7]

  • Large Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area immediately and restrict access.[4]

    • Eliminate all sources of ignition (e.g., turn off equipment, no open flames).[4][9]

    • Ventilate the area if it is safe to do so.

    • Only trained personnel with appropriate PPE, including respiratory protection, should contain and clean up the spill.[4]

2. Exposure First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[1][4] Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water at most.[4][8] Seek immediate medical attention.[4]

3. Fire Response:

  • In case of fire, evacuate the area.[4]

  • Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[4] A water spray can be used to cool containers.[4]

  • Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Collect all chemical residues and contaminated materials (e.g., gloves, absorbent pads, paper towels) in a dedicated, sealed, and properly labeled hazardous waste container.[3][9]

  • Do not mix with other waste streams.[8]

  • Dispose of the waste through a licensed hazardous waste collector in accordance with all local, state, and federal regulations.[4][8] Empty containers may retain product residue and are also considered hazardous.[3]

G cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event spill1 Evacuate & Remove Ignition Sources start->spill1 expo1 Remove from Source start->expo1 fire1 Evacuate Area start->fire1 spill2 Wear Full PPE spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect in Sealed Hazardous Waste Container spill3->spill4 expo2 Administer First Aid (Flush Skin/Eyes, Fresh Air) expo1->expo2 expo3 Remove Contaminated Clothing expo2->expo3 expo4 Seek Immediate Medical Attention expo3->expo4 fire2 Use CO2, Dry Chemical, or Foam Extinguisher fire1->fire2 fire3 Cool Containers with Water Spray fire2->fire3 fire4 Only Trained Personnel Fight Fire fire3->fire4

Caption: Emergency response flowchart for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.